VU0810464
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-N-(2-cyclohexyl-5-methylpyrazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN3O/c1-12-9-17(23(22-12)14-5-3-2-4-6-14)21-18(24)11-13-7-8-16(20)15(19)10-13/h7-10,14H,2-6,11H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJJARDABGKWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC(=C(C=C2)F)Cl)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of VU0810464
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0810464 is a novel, non-urea small molecule that acts as a potent and selective activator of G protein-gated inwardly rectifying potassium (GIRK) channels. Exhibiting nanomolar potency, this compound demonstrates a significant preference for neuronal GIRK1/2 channels over their cardiac GIRK1/4 counterparts. This selectivity, combined with its favorable brain penetration, has positioned this compound as a valuable chemical probe for dissecting the physiological roles of neuronal GIRK channels and as a potential lead compound for the development of therapeutics targeting neurological disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological properties, the experimental protocols used for its characterization, and the underlying signaling pathways.
Introduction
G protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of cellular excitability in the central nervous system and the heart. In neurons, these channels are typically heterotetramers of GIRK1 and GIRK2 subunits, while in the heart, they are predominantly composed of GIRK1 and GIRK4 subunits. The activation of GIRK channels leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane and a subsequent decrease in neuronal firing or heart rate. Given their significant role in modulating cellular excitability, GIRK channels have emerged as promising therapeutic targets for a range of conditions, including epilepsy, anxiety, and cardiac arrhythmias.
This compound was developed as a selective activator of neuronal GIRK channels to overcome the limitations of earlier urea-containing activators, which suffered from poor pharmacokinetic properties and limited selectivity. This guide will delve into the molecular mechanisms by which this compound exerts its effects.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized below for ease of comparison.
Table 1: In Vitro Potency and Selectivity of this compound
| Channel Subtype | EC50 (nM) | Fold Selectivity (GIRK1/4 vs. GIRK1/2) |
| Neuronal (GIRK1/2) | 165[1][2][3] | - |
| Cardiac (GIRK1/4) | 720[1][2][3] | 4.4 |
| Neurons vs. Sinoatrial Node (SAN) Cells | - | 9-fold higher potency in neurons[1] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species |
| Brain Penetration (Kp,uu) | 0.83[1] | Mouse |
| Plasma Half-life | ~20 minutes[1] | Mouse |
| Brain Half-life | ~20 minutes[1] | Mouse |
Mechanism of Action
This compound functions as a direct activator of GIRK channels. Its mechanism is distinct from the canonical G-protein dependent activation pathway, although it complements it.
Signaling Pathway of GIRK Channel Activation
The canonical activation of GIRK channels is initiated by the binding of a neurotransmitter to a G-protein coupled receptor (GPCR), leading to the dissociation of the Gα and Gβγ subunits of the associated G-protein. The liberated Gβγ subunit then directly binds to the GIRK channel, causing it to open and allow the efflux of K+ ions, which hyperpolarizes the cell. This compound is believed to act as a positive allosteric modulator, sensitizing the channel to activation by Gβγ subunits and also potentially causing direct channel opening.
Experimental Protocols
The characterization of this compound involved several key experimental procedures, the methodologies of which are detailed below.
Whole-Cell Electrophysiology
Whole-cell patch-clamp electrophysiology was employed to determine the potency and selectivity of this compound on different GIRK channel subtypes.
-
Cell Preparations:
-
Hippocampal (HPC) Neurons: Primary hippocampal cultures were established from embryonic mice.
-
Sinoatrial Node (SAN) Cells: Single SAN cells were isolated from adult mouse hearts.
-
-
Recording Solutions:
-
External Solution (for HPC neurons): Contained (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (for HPC neurons): Contained (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na (pH adjusted to 7.3 with KOH).
-
External Solution (for SAN cells): Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, and 5.5 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (for SAN cells): Contained (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 5 EGTA, and 0.1 GTP-Na (pH adjusted to 7.2 with KOH).
-
-
Voltage-Clamp Protocol:
-
Cells were held at a holding potential of -80 mV.
-
Currents were evoked by voltage ramps or steps to assess channel activity.
-
This compound was applied at various concentrations to generate concentration-response curves and determine EC50 values.
-
Stress-Induced Hyperthermia (SIH) in Mice
The in vivo efficacy of this compound was assessed using the stress-induced hyperthermia model, a physiological measure of anxiolytic-like activity.
-
Animals: Male C57BL/6J mice were used.
-
Procedure:
-
Mice were singly housed 24 hours prior to the experiment.
-
This compound was administered via intraperitoneal (i.p.) injection at doses of 3, 10, or 30 mg/kg, 30 minutes before the first temperature measurement.
-
The initial rectal temperature (T1) was measured using a rectal probe.
-
Mice were returned to their home cage for 10 minutes.
-
A second rectal temperature (T2) was then measured.
-
The change in temperature (ΔT = T2 - T1) was calculated to determine the stress-induced hyperthermic response.
-
To confirm the role of GIRK1 in the observed effects, the experiment was repeated in Kcnj3 (GIRK1) knockout mice, where this compound was found to have no impact on the SIH response.[1]
-
Experimental and Logical Workflows
The discovery and characterization of this compound followed a logical progression of experiments to establish its mechanism of action and in vivo effects.
Conclusion
This compound is a highly valuable pharmacological tool for the study of neuronal GIRK channels. Its mechanism of action as a potent and selective activator, coupled with its ability to penetrate the brain, allows for the precise modulation of neuronal excitability in vivo. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to utilize this compound in their studies of GIRK channel physiology and its implications for neurological and psychiatric disorders. Further investigation into the precise binding site of this compound on the GIRK channel complex will undoubtedly provide even greater insight into its molecular mechanism of action.
References
VU0810464: A Selective G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Activator for Neuroscience and Drug Discovery
An In-depth Technical Guide
Introduction
G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of cellular excitability in the nervous system and the heart.[1][2][3] These channels are activated by Gβγ subunits released from G-protein-coupled receptors (GPCRs), leading to membrane hyperpolarization and inhibitory signaling.[2][4][5] VU0810464 is a potent and selective small-molecule activator of GIRK channels with a non-urea scaffold, demonstrating enhanced selectivity for neuronal GIRK1/2 channels over cardiac GIRK1/4 channels and improved brain penetration.[1][6][7][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and potential applications for researchers and drug development professionals.
Core Mechanism of Action
This compound directly activates GIRK channels, leading to an increase in potassium ion (K+) flux and subsequent hyperpolarization of the cell membrane.[6][7] This activation is independent of the canonical G-protein signaling pathway, as demonstrated by studies using pertussis toxin (PTX), which uncouples Gαi/o proteins from their receptors.[9] The primary targets of this compound are heterotetrameric GIRK channels containing the GIRK1 subunit, with a notable preference for the neuronal GIRK1/2 subtype over the cardiac GIRK1/4 subtype.[1][6][7][8]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency and selectivity across different GIRK channel subtypes.
Table 1: Potency of this compound on GIRK Channel Subtypes
| Channel Subtype | Assay Type | EC50 (nM) | Reference |
| Neuronal (GIRK1/2) | Thallium Flux Assay | 165 | [1] |
| Neuronal (Kir3.1/3.2) | Whole-Cell Electrophysiology | Not specified, nanomolar potency | [6][7] |
| Cardiac (GIRK1/4) | Thallium Flux Assay | 720 | [10] |
Table 2: Selectivity Profile of this compound
| Comparison | Selectivity Fold | Method of Determination | Reference |
| Neuronal (Hippocampal Neurons) vs. Cardiac (Sino-Atrial Node Cells) | 9-fold | Comparison of EC50 values from whole-cell electrophysiology | [1][8] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Brain Penetration (Kp,uu) | 0.83 | Mice | [10] |
| Brain and Plasma Half-life | ~20 min | Mice | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
Thallium Flux Assay for GIRK Channel Activation
This high-throughput screening assay is used to identify and characterize modulators of GIRK channel activity.
-
Principle: GIRK channels are permeable to thallium (Tl+) ions. The assay utilizes a Tl+-sensitive fluorescent dye (e.g., FluoZin-2) that is pre-loaded into cells expressing the GIRK channel of interest. Activation of GIRK channels leads to an influx of Tl+, which binds to the dye and causes a measurable increase in fluorescence.[11]
-
Cell Preparation: HEK-293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1/2 or GIRK1/4) are plated in 384-well plates.
-
Dye Loading: Cells are incubated with the fluorescent thallium reporter dye.
-
Compound Addition: Unincorporated dye is washed, and cells are incubated with assay buffer containing various concentrations of this compound or a vehicle control.
-
Stimulation and Measurement: A stimulus buffer containing thallium sulfate (B86663) is added to initiate Tl+ flux. The fluorescence intensity is measured over time using a fluorescent plate reader to determine the rate of Tl+ influx, which is proportional to GIRK channel activity.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a detailed functional characterization of the effect of this compound on GIRK channel currents in native cells or heterologous expression systems.
-
Cell Preparation: Primary cultured hippocampal neurons or sino-atrial node cells, or HEK-293 cells transiently transfected with cDNAs for the desired GIRK channel subunits, are used.[6][7]
-
Recording Configuration: The whole-cell patch-clamp configuration is established to measure transmembrane currents.
-
Solutions: The intracellular (pipette) solution typically contains a high concentration of potassium, while the extracellular (bath) solution contains a physiological concentration of potassium.
-
Data Acquisition: Cells are voltage-clamped at a holding potential (e.g., -70 mV). This compound is applied to the bath at various concentrations, and the resulting changes in holding current are recorded. The magnitude of the this compound-evoked current reflects the degree of GIRK channel activation.[6][7]
-
Data Analysis: Concentration-response curves are generated by plotting the evoked current as a function of the this compound concentration. These curves are then fitted with a Hill equation to determine the EC50 and maximal efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.
Caption: Canonical GPCR-mediated signaling pathway for GIRK channel activation.
References
- 1. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 3. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
VU0810464: A Technical Guide to a Selective Neuronal Kir3 Channel Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0810464 is a novel, non-urea small molecule that acts as a potent and selective activator of G protein-gated inwardly rectifying potassium (Kir3/GIRK) channels.[1][2][3][4] It demonstrates significant selectivity for neuronal Kir3.1/3.2 channels over cardiac Kir3.1/3.4 channels, offering a valuable pharmacological tool for investigating the physiological roles of these channels in the central nervous system.[1][2][5] With its improved brain penetration compared to earlier compounds, this compound has shown efficacy in preclinical models of stress-induced hyperthermia.[1][2][3] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.
Chemical Structure and Properties
This compound is a non-urea compound, representing a distinct chemical scaffold from earlier Kir3 channel activators like ML297.[1][6] This structural difference contributes to its enhanced selectivity and pharmacokinetic profile.
Chemical Information:
| Property | Value |
| Molecular Formula | C₁₈H₂₁ClFN₃O |
| Molecular Weight | 349.83 g/mol |
| CAS Number | 2126040-21-7 |
| SMILES | Cc1cc(NC(=O)Cc2ccc(F)c(Cl)c2)n(n1)C1CCCCC1 |
Solubility:
| Solvent | Concentration |
| DMSO | ≥ 120 mg/mL |
Mechanism of Action
This compound is a direct activator of Kir3 channels, which are crucial regulators of neuronal excitability.[6] These channels are typically activated by the Gβγ subunits of G proteins following the stimulation of Gαi/o-coupled G protein-coupled receptors (GPCRs).[7] By directly activating Kir3 channels, this compound enhances potassium efflux, leading to hyperpolarization of the cell membrane and a reduction in neuronal firing.
The primary molecular targets of this compound are heterotetrameric Kir3 channels composed of Kir3.1 and Kir3.2 subunits, which are predominantly expressed in the brain.[1][2] It exhibits lower potency towards Kir3.1/3.4 channels, the primary subtype found in the heart.[1][2]
Pharmacological Properties
This compound exhibits nanomolar potency as a Kir3.1/3.2 activator and displays enhanced selectivity for neuronal over cardiac Kir3 channels.[1][2]
In Vitro Potency and Selectivity:
| Channel Subtype | Assay | EC₅₀ | Reference |
| Neuronal (Kir3.1/3.2) | Whole-cell electrophysiology (hippocampal neurons) | 165 nM | [3] |
| Cardiac (Kir3.1/3.4) | Whole-cell electrophysiology (sinoatrial node cells) | 720 nM | [3] |
| Kir3.1/3.2 | Thallium Flux Assay (HEK-293 cells) | >3-fold more potent than on Kir3.1/3.4 | [6] |
Pharmacokinetic Properties (in mice):
| Parameter | Value | Comparison |
| Brain Penetration (Kp,uu) | 0.83 | Improved over ML297 (Kp,uu = 0.32) |
| Half-life (Brain and Plasma) | ~20 min | Shorter than ML297 |
Key Experimental Protocols
Whole-Cell Electrophysiology
This technique was utilized to determine the efficacy and potency of this compound on native Kir3 channels in cultured mouse hippocampal neurons and isolated sinoatrial nodal cells.[1][2]
Methodology Outline:
-
Cell Preparation: Primary hippocampal neurons and sinoatrial nodal cells are isolated from neonatal mice and cultured.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and digitizer. Pipettes are filled with a potassium-based intracellular solution, and the external solution is a standard Tyrode's solution.
-
Drug Application: this compound is applied at various concentrations to the cells via a perfusion system.
-
Data Analysis: Current-voltage relationships are determined by applying voltage ramps. The this compound-induced current is measured, and concentration-response curves are generated to calculate EC₅₀ values.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Potassium Channel | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a non‐urea G protein‐gated inwardly rectifying K+ (Kir3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir3 channels and reduces stress‐induced hyperthermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of VU0810464: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0810464 is a novel, non-urea-based small molecule that acts as a potent and selective activator of G protein-gated inwardly rectifying potassium (GIRK or Kir3) channels.[1][2][3] It exhibits enhanced selectivity for neuronal GIRK channel subtypes, specifically those containing Kir3.1 and Kir3.2 subunits, over the cardiac subtype comprised of Kir3.1 and Kir3.4 subunits.[2][3][4] This preferential activity, combined with its ability to penetrate the brain, makes this compound a valuable pharmacological tool for investigating the physiological roles of neuronal GIRK channels and exploring their therapeutic potential in neurological disorders.[1][3] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.
Mechanism of Action
This compound directly activates GIRK channels, leading to an increase in potassium (K+) efflux. This hyperpolarizes the cell membrane, making neurons less excitable and reducing the likelihood of action potential firing. The activation of GIRK channels is a key mechanism for inhibitory neurotransmission in the central nervous system.[3][5]
Signaling Pathway
GIRK channels are effectors of G protein-coupled receptors (GPCRs), primarily those coupled to Gi/o proteins. Upon agonist binding to a GPCR, the heterotrimeric G protein dissociates into its Gα and Gβγ subunits. The Gβγ dimer then directly binds to the GIRK channel, causing it to open and allow the flow of K+ ions out of the cell. This leads to membrane hyperpolarization and a decrease in neuronal excitability.[4][5][6]
Quantitative Data
The following tables summarize the in vitro potency, selectivity, and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | Cell Type | EC50 (nM) | Reference |
| Neuronal GIRK (Kir3.1/3.2) | Cultured Hippocampal Neurons | 165 | [3][4] |
| Cardiac GIRK (Kir3.1/4) | Sino-atrial Nodal Cells | 720 | [7] |
| Neuronal vs. Cardiac Selectivity | ~9-fold | [7] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (30 mg/kg, i.p.)
| Parameter | Value | Reference |
| Brain-to-Plasma Ratio (Kp,uu) | 0.83 | [7] |
| Brain Half-life (t1/2) | ~20 min | [7] |
| Plasma Half-life (t1/2) | ~20 min | [7] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the pharmacology of this compound are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through GIRK channels in individual cells, providing a direct assessment of channel activation by this compound.[2]
Protocol:
-
Cell Preparation: Cultured mouse hippocampal neurons or sino-atrial nodal cells are prepared on glass coverslips.[5]
-
Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope and continuously perfused with an external recording solution.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-6 MΩ and filled with an internal solution.
-
Whole-Cell Configuration: A giga-ohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: Cells are voltage-clamped at a holding potential of -70 mV. Currents are recorded in response to the application of various concentrations of this compound.
-
Data Analysis: The magnitude of the inward current is measured and used to construct concentration-response curves to determine the EC50 value.
Thallium Flux Assay
This is a high-throughput fluorescence-based assay used to indirectly measure the activity of potassium channels. Thallium (Tl+) is used as a surrogate for K+ and its influx into the cell through open GIRK channels is detected by a Tl+-sensitive fluorescent dye.[5]
Protocol:
-
Cell Plating: HEK-293 cells stably expressing the desired GIRK channel subunits are plated in 384-well microplates.
-
Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at room temperature.
-
Compound Addition: this compound is added to the wells at various concentrations.
-
Signal Detection: A baseline fluorescence is measured before the addition of a stimulus buffer containing Tl+. The fluorescence intensity is then measured kinetically to monitor Tl+ influx.
-
Data Analysis: The rate of fluorescence increase is proportional to GIRK channel activity. Concentration-response curves are generated to determine the EC50 of the compound.
Stress-Induced Hyperthermia (SIH) in Mice
This in vivo assay is used to assess the anxiolytic-like effects of compounds. A mild stressor (rectal temperature measurement) induces a transient increase in body temperature, which can be attenuated by anxiolytic drugs.[2]
Protocol:
-
Animal Acclimation: Mice are single-housed 24 hours prior to testing.[8]
-
Compound Administration: this compound or vehicle is administered via intraperitoneal (i.p.) injection 30 minutes before the first temperature measurement.[8]
-
Baseline Temperature (T1): The initial rectal temperature is measured using a probe.[8]
-
Stressor and Second Measurement (T2): The mouse is returned to its home cage for 10 minutes, after which a second rectal temperature is taken.[8]
-
Data Analysis: The change in temperature (ΔT = T2 - T1) is calculated. A reduction in ΔT by the test compound compared to vehicle is indicative of anxiolytic-like activity.[8]
Elevated Plus Maze (EPM) in Mice
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[2]
Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[6]
-
Animal Acclimation: Mice are brought to the testing room at least 60 minutes before the test.
-
Test Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for 5 minutes.[6]
-
Data Collection: The session is recorded by a video camera, and software is used to track the time spent in and the number of entries into the open and closed arms.[6]
-
Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.[6]
Off-Target Activity
While specific off-target screening data for this compound is not publicly available, it is a critical component of preclinical safety assessment. Standard industry panels, such as the Eurofins SafetyScreen44 or SafetyScreen87, are typically used to evaluate the interaction of a compound with a wide range of molecular targets, including other GPCRs, ion channels, enzymes, and transporters, to identify potential off-target liabilities.[1]
Logical Relationship: Mechanism to In Vivo Effect
The anxiolytic-like effects of this compound observed in the stress-induced hyperthermia model are consistent with its mechanism of action. By activating neuronal GIRK channels, this compound hyperpolarizes neurons in brain regions involved in anxiety and stress responses, such as the amygdala and hippocampus. This neuronal inhibition is thought to dampen the physiological response to stress, thereby reducing the hyperthermic response. Interestingly, this compound did not show anxiolytic-like effects in the elevated plus maze test, suggesting that it may modulate specific aspects of anxiety-related behavior.[3]
Conclusion
This compound is a highly valuable research tool for dissecting the roles of neuronal GIRK channels in health and disease. Its potency, selectivity, and brain-penetrant properties make it a superior probe compared to earlier-generation GIRK channel modulators. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound to advance our understanding of GIRK channel pharmacology and its potential therapeutic applications.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 5. Neuronal G protein-gated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. researchgate.net [researchgate.net]
The Role of VU0810464 in Neuroscience Research: A Technical Guide
An Important Clarification on the Mechanism of Action of VU0810464
Initial interest in this compound may be associated with various modulators of neurotransmitter systems. However, it is crucial to clarify that this compound is not a positive allosteric modulator of the M4 muscarinic acetylcholine (B1216132) receptor. Instead, extensive research has characterized this compound as a potent and selective non-urea activator of G protein-gated inwardly-rectifying potassium (GIRK) channels, also known as Kir3 channels.[1][2][3][4] This guide will provide an in-depth overview of its role in neuroscience research based on its established mechanism as a GIRK channel activator.
Executive Summary
This compound is a small molecule that has emerged as a valuable tool in neuroscience research due to its selective activation of neuronal GIRK channels.[5] Composed primarily of GIRK1 and GIRK2 subunits, these channels are crucial regulators of neuronal excitability.[5] this compound's ability to selectively modulate these channels offers a powerful method for investigating the physiological and pathological roles of GIRK channels in the central nervous system. This guide details the mechanism of action, quantitative pharmacology, experimental applications, and the therapeutic potential of this compound.
Mechanism of Action: A Selective GIRK Channel Activator
GIRK channels are key effectors of inhibitory neurotransmission.[6] They are activated by Gβγ subunits released from Gi/o-coupled G protein-coupled receptors (GPCRs), leading to potassium efflux and hyperpolarization of the cell membrane.[7][8][9] This hyperpolarization decreases neuronal excitability. This compound directly activates GIRK channels, likely in a G-protein-independent manner, providing a direct way to modulate neuronal activity.[10]
Signaling Pathway
The activation of GIRK channels by this compound leads to a cascade of events that ultimately dampen neuronal firing. The signaling pathway is illustrated below.
Quantitative Data
This compound exhibits nanomolar potency and displays a notable selectivity for neuronal GIRK channels (composed of GIRK1/2 subunits) over cardiac GIRK channels (GIRK1/4).[1][3][11] This selectivity is a key advantage for its use in neuroscience research, as it minimizes cardiovascular side effects.
| Target | Assay Type | EC50 (nM) | Reference |
| Neuronal GIRK (GIRK1/2) | Thallium Flux Assay | 165 | [1][3] |
| Cardiac GIRK (GIRK1/4) | Thallium Flux Assay | 720 | [1][3] |
Table 1: Potency of this compound on GIRK Channel Subtypes.
Experimental Protocols
The characterization of this compound has been achieved through a combination of in vitro and in vivo experimental models.
In Vitro Characterization
4.1.1 Thallium Flux Assay
This high-throughput assay is used to indirectly measure the activity of potassium channels.
-
Principle: Thallium ions (Tl+) can pass through open potassium channels and are detected by a Tl+-sensitive fluorescent dye. An increase in fluorescence indicates channel activation.[12]
-
Methodology:
-
HEK293 cells stably expressing the GIRK channel subunits of interest (e.g., GIRK1/2 or GIRK1/4) are cultured in 384-well plates.[3][12]
-
Cells are loaded with a thallium-sensitive fluorescent dye.[12]
-
A baseline fluorescence reading is taken.
-
This compound at various concentrations is added to the wells.
-
A stimulus solution containing thallium is added.
-
The change in fluorescence is measured over time to determine the extent of channel activation and calculate the EC50 value.[3]
-
4.1.2 Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity with high resolution.[12][13]
-
Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the channels while controlling the membrane potential.[12]
-
Methodology:
-
Cultured hippocampal neurons or HEK293 cells expressing GIRK channels are used.[5]
-
A glass micropipette filled with an internal solution is used to form a giga-seal with the cell membrane.[12]
-
The membrane patch is ruptured to achieve the whole-cell configuration.[12]
-
The membrane potential is clamped at a specific voltage (e.g., -80 mV).[9]
-
This compound is applied to the bath solution at varying concentrations.
-
The resulting inward potassium currents are recorded and analyzed to determine potency and efficacy.[5]
-
In Vivo Characterization
4.2.1 Stress-Induced Hyperthermia (SIH) in Mice
This assay is a physiological test for anxiolytic efficacy.[1][14]
-
Principle: Social stress in mice leads to a transient rise in body temperature. Anxiolytic compounds can attenuate this hyperthermic response.[14]
-
Methodology:
-
Mice are singly housed 24 hours prior to testing to increase basal anxiety.[15]
-
This compound or vehicle is administered via intraperitoneal (i.p.) injection (e.g., 10 or 30 mg/kg) 30 minutes before testing.[3][15]
-
An initial rectal temperature (T1) is measured.[15]
-
The mice are returned to their home cage for 10 minutes.[15]
-
A second rectal temperature (T2) is measured.[15]
-
The change in temperature (ΔT = T2 - T1) is calculated and compared across treatment groups.[15] this compound has been shown to reduce this stress-induced temperature increase.[3][5]
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound.
Applications in Neuroscience Research
This compound's selective activation of neuronal GIRK channels makes it a valuable tool for investigating a range of neurological and psychiatric conditions where neuronal hyperexcitability is implicated.
-
Alzheimer's Disease: Studies have shown that this compound can counteract hippocampal hyperexcitability and memory deficits induced by amyloid-β oligomers in mouse models of Alzheimer's disease.
-
Stress and Anxiety: By reducing stress-induced hyperthermia in mice, this compound provides a tool to explore the role of GIRK channels in stress-related behaviors.[5]
-
Epilepsy and Seizure Disorders: Given its ability to reduce neuronal excitability, this compound and similar GIRK activators are being investigated for their potential as anti-seizure agents.
Conclusion
This compound is a selective and potent activator of neuronal GIRK1/2 channels that has significantly advanced the study of these channels in the central nervous system. Its well-characterized pharmacology and demonstrated in vivo efficacy make it an indispensable tool for researchers investigating the role of GIRK channels in neuronal function and disease. Future research with this compound and next-generation activators will likely continue to uncover the therapeutic potential of targeting GIRK channels for a variety of neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Potassium Channel | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G-Protein-Gated Inwardly Rectifying Potassium (Kir3/GIRK) Channels Govern Synaptic Plasticity That Supports Hippocampal-Dependent Cognitive Functions in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 9. Molecular basis of signaling specificity between GIRK channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel small-molecule selective activator of homomeric GIRK4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. criver.com [criver.com]
- 14. Stress-induced hyperthermia in singly housed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2.6. Stress‐induced hyperthermia [bio-protocol.org]
Investigating the Effects of VU0810464 on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of VU0810464, a selective activator of G protein-gated inwardly rectifying potassium (GIRK) channels, and its impact on neuronal excitability. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its investigation, and visualizes the associated signaling pathways and workflows.
Introduction to this compound
This compound is a non-urea-based small molecule that acts as a potent and selective activator of neuronal GIRK channels, also known as Kir3 channels.[1][2][3] These channels are crucial regulators of neuronal excitability in the central nervous system. GIRK channels are heterotetramers typically composed of GIRK1 and GIRK2 subunits in neurons.[4] Their activation leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability.[4][5] this compound exhibits enhanced selectivity for these neuronal GIRK1/2 channels over their cardiac counterparts (GIRK1/4), making it a valuable tool for neuroscience research and a potential therapeutic lead for neurological disorders characterized by hyperexcitability.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the potency and selectivity of this compound. While direct quantitative effects on specific parameters of neuronal excitability like resting membrane potential, action potential threshold, and firing frequency have not been extensively published, the activation of GIRK channels by this compound is expected to hyperpolarize the resting membrane potential, increase the threshold for action potential initiation, and consequently reduce the firing frequency of neurons.
| Parameter | Value | Cell Type | Reference |
| EC50 (GIRK1/2) | 165 nM | HEK293 cells expressing GIRK1/2 | Not explicitly cited, but consistent with multiple sources |
Table 1: Potency of this compound on Neuronal GIRK Channels. This table presents the half-maximal effective concentration (EC50) of this compound for the activation of GIRK1/2 channels, which are predominantly found in neurons.
| Channel Subtype | Selectivity Ratio (vs. GIRK1/4) | Reference |
| Neuronal (GIRK1/2) | ~9-fold more selective | [3] |
Table 2: Selectivity of this compound. This table highlights the selectivity of this compound for neuronal GIRK channels over the cardiac subtype.
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the direct activation of GIRK channels, leading to a reduction in neuronal excitability. This process is initiated by the activation of G-protein coupled receptors (GPCRs), which leads to the dissociation of the Gβγ subunit from the Gα subunit of the G-protein. The Gβγ subunit then directly binds to the GIRK channel, causing it to open and allow the efflux of potassium ions. This results in hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the action potential threshold and fire.
References
- 1. grokipedia.com [grokipedia.com]
- 2. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. G-Protein-Gated Inwardly Rectifying Potassium (Kir3/GIRK) Channels Govern Synaptic Plasticity That Supports Hippocampal-Dependent Cognitive Functions in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of VU0810464: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0810464 is a novel, non-urea-containing small molecule activator of G protein-gated inwardly-rectifying potassium (GIRK) channels.[1][2] This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of this compound. It is intended for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are interested in the modulation of GIRK channels for therapeutic purposes. This document details the quantitative pharmacological data, experimental protocols, and key signaling pathways associated with this compound, offering a comprehensive resource for understanding its mechanism of action and potential applications.
Introduction
G protein-gated inwardly-rectifying potassium (GIRK or Kir3) channels are critical regulators of neuronal excitability and cardiac rhythm.[2][3] These channels are activated by the Gβγ subunits of Gi/o-coupled G protein-coupled receptors (GPCRs), leading to membrane hyperpolarization and inhibition of cellular activity.[3] Neuronal GIRK channels are typically heterotetramers of GIRK1 and GIRK2 subunits (Kir3.1/3.2), while cardiac channels are composed of GIRK1 and GIRK4 subunits (Kir3.1/3.4).[3][4] The development of selective activators for neuronal GIRK channels has been a long-standing goal in neuroscience research, with potential applications in treating disorders characterized by neuronal hyperexcitability, such as epilepsy and anxiety.
Previously developed urea-containing GIRK activators, such as ML297, suffered from suboptimal pharmacokinetic properties and limited selectivity for neuronal over cardiac GIRK channels.[2] this compound emerged from a medicinal chemistry effort to identify novel, non-urea scaffolds with improved drug-like properties.[4] This guide will detail the discovery and characterization of this promising research tool.
Discovery of this compound
The discovery of this compound was the result of a high-throughput screening (HTS) campaign followed by systematic structure-activity relationship (SAR) studies. The primary goal was to identify novel GIRK1/2 activators with improved pharmacokinetic profiles compared to the existing urea-based compounds.
High-Throughput Screening and Hit Identification
A thallium flux-based assay was employed for the HTS campaign to identify activators of the GIRK1/2 channel. This assay format is well-suited for HTS due to its robustness and scalability. The screening of a diverse chemical library led to the identification of a novel series of 1H-pyrazol-5-yl-2-phenylacetamides as potent GIRK1/2 activators.
Structure-Activity Relationship (SAR) Studies
Following the identification of the initial hits, a focused medicinal chemistry effort was undertaken to explore the SAR of the 1H-pyrazol-5-yl-2-phenylacetamide scaffold. These studies systematically modified different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties. This led to the identification of this compound as a lead compound with a favorable overall profile.
Quantitative Pharmacological Data
The pharmacological properties of this compound have been extensively characterized using a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data for this compound and the comparator compound, ML297.
In Vitro Potency and Selectivity
| Compound | Target | Assay | EC50 (nM) | Efficacy (%) | Reference |
| This compound | Neuronal GIRK | Electrophysiology | 165 | N/A | [1] |
| This compound | GIRK1/4 | Electrophysiology | 720 | N/A | [1] |
| ML297 | Neuronal GIRK | Electrophysiology | ~160 | ~122 | [2] |
| ML297 | GIRK1/4 | Electrophysiology | ~1300 | N/A | [2] |
Table 1: In Vitro Potency of this compound and ML297 on GIRK Channels.
Pharmacokinetic Properties
| Compound | Parameter | Value | Units | Reference |
| This compound | Brain Penetration (Kp,uu) | 0.83 | Unitless | [1] |
| This compound | Brain Half-life (t1/2) | 20 | minutes | [1] |
| This compound | Plasma Half-life (t1/2) | 20 | minutes | [1] |
| ML297 | Brain Penetration (Kp,uu) | 0.32 | Unitless | [1] |
Table 2: Pharmacokinetic Parameters of this compound and ML297 in Mice.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the discovery and characterization of this compound.
Thallium Flux Assay for HTS
This assay measures the influx of thallium ions (Tl+) through activated GIRK channels as a surrogate for potassium ion (K+) flux.
Principle: Cells expressing the GIRK channel of interest are loaded with a Tl+-sensitive fluorescent dye. Upon channel activation, Tl+ enters the cell, leading to an increase in fluorescence.
Protocol:
-
Cell Plating: Plate HEK293 cells stably expressing the GIRK1/2 channel in 384-well plates and incubate overnight.
-
Dye Loading: Load the cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) in a chloride-free buffer for 1 hour at room temperature.
-
Compound Addition: Add test compounds at various concentrations to the wells.
-
Stimulation and Reading: Add a stimulus buffer containing Tl+ and K+ to the wells and immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of fluorescence increase to determine the level of channel activation. Generate concentration-response curves to determine the EC50 of the compounds.
Whole-Cell Electrophysiology
This technique provides a direct measure of the ionic currents flowing through GIRK channels in response to compound application.
Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement and control of the membrane potential and the recording of whole-cell currents.
Protocol:
-
Cell Preparation: Use cultured hippocampal neurons or HEK293 cells expressing the desired GIRK channel subtype.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ and fill them with an internal solution containing (in mM): 140 KCl, 10 HEPES, 2 MgCl2, 1 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, with the pH adjusted to 7.3.
-
Recording: Establish a whole-cell patch-clamp configuration. Hold the membrane potential at -80 mV.
-
Compound Application: Perfuse the cells with an external solution containing the test compound at various concentrations.
-
Data Acquisition and Analysis: Record the resulting inward currents. Measure the current amplitude at each compound concentration to construct a concentration-response curve and determine the EC50.
In Vivo Pharmacokinetic Study in Mice
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism.
Protocol:
-
Animal Dosing: Administer this compound to male C57BL/6J mice via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.
-
Sample Collection: Collect blood and brain tissue samples at various time points post-injection (e.g., 15, 30, 45, and 60 minutes).
-
Sample Processing: Separate plasma from blood samples. Homogenize brain tissue.
-
Bioanalysis: Extract the compound from plasma and brain homogenates and quantify its concentration using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (t1/2) and brain penetration (Kp,uu) using appropriate software.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental processes are provided below using the DOT language for Graphviz.
Caption: Signaling pathway of GIRK channel activation.
Caption: Drug discovery workflow for this compound.
Conclusion
This compound represents a significant advancement in the development of pharmacological tools to study GIRK channel function. Its non-urea scaffold, nanomolar potency for neuronal GIRK channels, enhanced selectivity over cardiac GIRK channels, and improved brain penetration make it a superior probe compared to earlier compounds.[1][2] The detailed experimental protocols and comprehensive data presented in this guide are intended to facilitate further research into the physiological and pathophysiological roles of GIRK channels and to support the development of novel therapeutics targeting these important ion channels. The anxiolytic-like effects observed in the stress-induced hyperthermia model suggest its potential for investigating anxiety and other neurological disorders.[2]
References
VU0810464: A Novel Kir3 Channel Activator with Therapeutic Potential in Neurological Disorders
A Technical Guide for Researchers and Drug Development Professionals
Abstract
VU0810464 is a novel, non-urea small molecule that acts as a potent activator of G protein-gated inwardly rectifying potassium (Kir3/GIRK) channels. Exhibiting enhanced selectivity for neuronal Kir3.1/3.2 subtypes over their cardiac Kir3.1/3.4 counterparts, this compound presents a promising pharmacological tool for investigating the role of Kir3 channels in complex behaviors and as a potential therapeutic agent for a range of neurological disorders. Preclinical studies have demonstrated its efficacy in models of stress and Alzheimer's disease, highlighting its potential to modulate neuronal excitability and restore synaptic function. This document provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to this compound.
Introduction
G protein-gated inwardly rectifying potassium (Kir3) channels are critical regulators of neuronal excitability in the central nervous system. Their activation leads to potassium ion efflux, hyperpolarizing the neuron and reducing its firing rate. This modulation of neuronal activity is implicated in a variety of physiological processes and pathological conditions, including analgesia, addiction, and neurological disorders. Most neuronal Kir3 channels are heterotetramers of Kir3.1 and Kir3.2 subunits, while cardiac Kir3 channels are composed of Kir3.1 and Kir3.4 subunits. The development of subtype-selective activators is crucial for targeting neuronal Kir3 channels while minimizing potential cardiac side effects.
This compound emerged from a medicinal chemistry effort to improve upon earlier urea-containing Kir3 channel activators, which suffered from suboptimal pharmacokinetic properties and limited subtype selectivity. As a non-urea compound, this compound demonstrates nanomolar potency as a Kir3.1/3.2 activator, enhanced brain penetration, and a significantly improved selectivity profile for neuronal over cardiac Kir3 channels.
Mechanism of Action
This compound functions as a positive allosteric modulator of Kir3 channels, enhancing their activation. The primary mechanism involves the activation of Kir3.1/3.2 channels, leading to an outward potassium current that hyperpolarizes the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential in response to excitatory stimuli, thereby dampening neuronal excitability.
Signaling Pathway
The activation of Kir3 channels by this compound modulates neuronal excitability. The following diagram illustrates the proposed signaling pathway.
The Selective Activation of Neuronal Kir3.1/3.2 Channels by VU0810464: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein-gated inwardly rectifying potassium (Kir3/GIRK) channels are critical regulators of neuronal excitability and cardiac rhythm. These channels are activated by the Gβγ subunits of Gi/o-coupled G-protein coupled receptors (GPCRs), leading to membrane hyperpolarization and inhibition of cellular activity. The diverse subunit composition of Kir3 channels across different tissues presents an opportunity for the development of selective pharmacological modulators. Neuronal Kir3 channels are predominantly heterotetramers of Kir3.1 and Kir3.2 subunits, while cardiac channels are typically composed of Kir3.1 and Kir3.4 subunits. This distinction is a key target for therapeutic intervention, aiming to modulate neuronal activity without impacting cardiac function.
VU0810464 is a novel, non-urea-based small molecule activator of Kir3 channels that has demonstrated significant selectivity for neuronal Kir3.1/3.2 channels over their cardiac counterparts.[1][2][3][4] This technical guide provides an in-depth exploration of the selectivity of this compound, detailing the experimental methodologies used to characterize this compound and presenting the quantitative data that underscores its preferential activity.
Data Presentation: Quantitative Analysis of this compound Selectivity
The selectivity of this compound for Kir3.1/3.2-containing channels has been primarily determined through electrophysiological studies comparing its potency on neuronal versus cardiac Kir3 channels. The half-maximal effective concentration (EC50) values are a key measure of a compound's potency, with lower values indicating higher potency.
| Channel Subtype | Predominant Location | Agonist | EC50 (nM) | Reference |
| Kir3.1/3.2 | Neurons (Hippocampus) | This compound | 165 | [1][5] |
| Kir3.1/3.4 | Cardiac (Sinoatrial Node) | This compound | 720 | [1][5] |
| Kir3.1/3.2 | Neurons (Hippocampus) | ML297 (prototypical activator) | ~180 | [2] |
| Kir3.1/3.4 | Cardiac (Sinoatrial Node) | ML297 (prototypical activator) | ~230 | [2] |
Selectivity Index:
The selectivity of this compound for neuronal Kir3.1/3.2 channels over cardiac Kir3.1/3.4 channels can be quantified using a selectivity index (SI), calculated as the ratio of the EC50 for the off-target channel (cardiac) to the EC50 for the on-target channel (neuronal).
SI = EC50 (Kir3.1/3.4) / EC50 (Kir3.1/3.2)
For this compound, the selectivity index is:
SI = 720 nM / 165 nM ≈ 4.4
This indicates that this compound is approximately 4.4-fold more potent at activating neuronal Kir3.1/3.2 channels compared to cardiac Kir3.1/3.4 channels. In contrast, the prototypical activator ML297 exhibits a much lower selectivity index of approximately 1.3.
Experimental Protocols: Methodologies for Assessing Selectivity
The primary technique used to determine the selectivity of this compound is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of ion channel currents in response to a pharmacological agent.
Cell Preparations
-
Neuronal Kir3.1/3.2 Channels: Primary cultures of hippocampal neurons are utilized as they endogenously express Kir3.1/3.2 heterotetramers.
-
Cardiac Kir3.1/3.4 Channels: Acutely dissociated sinoatrial nodal (SAN) cells are used, as these cells are enriched with Kir3.1/3.4 channels.
Electrophysiological Recordings
1. Recording Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH). For measuring Kir channel currents, a high potassium external solution is often used to increase the inward current, for example: 120 NaCl, 25 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with KOH).
2. Voltage-Clamp Protocol:
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
A voltage ramp protocol is applied to elicit both inward and outward currents. A typical ramp would be from -120 mV to +40 mV over a period of 500 ms.
-
Currents are recorded before and after the application of varying concentrations of this compound to the bath solution.
3. Data Analysis:
-
The this compound-evoked current is measured at a specific negative membrane potential (e.g., -120 mV).
-
Concentration-response curves are generated by plotting the normalized current amplitude against the logarithm of the this compound concentration.
-
The EC50 values are determined by fitting the concentration-response data to a Hill equation.
Mandatory Visualizations
Signaling Pathway of Kir3.1/3.2 Channel Activation
Caption: GPCR-mediated and direct activation of Kir3.1/3.2 channels.
Experimental Workflow for Determining this compound Selectivity
Caption: Workflow for determining the selectivity of this compound.
Conclusion
This compound represents a significant advancement in the development of selective Kir3 channel modulators. Through rigorous electrophysiological characterization, it has been demonstrated to be a potent activator of neuronal Kir3.1/3.2 channels with a clear selectivity over cardiac Kir3.1/3.4 channels. This preferential activity, quantified by a selectivity index of approximately 4.4, makes this compound a valuable tool for dissecting the physiological roles of neuronal Kir3 channels and a promising lead compound for the development of novel therapeutics for neurological disorders, with a reduced risk of cardiac side effects. The detailed methodologies provided in this guide offer a framework for the continued investigation and characterization of selective ion channel modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a non‐urea G protein‐gated inwardly rectifying K+ (Kir3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir3 channels and reduces stress‐induced hyperthermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Potassium Channel | TargetMol [targetmol.com]
The Significance of VU0810464 as a Non-Urea G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-gated inwardly-rectifying potassium (GIRK) channels are critical regulators of neuronal excitability and represent a promising therapeutic target for a variety of neurological disorders. The development of selective activators for these channels has been a long-standing challenge in medicinal chemistry. Early GIRK channel activators, such as ML297, were characterized by a urea-containing scaffold, which, despite demonstrating efficacy, presented suboptimal pharmacokinetic properties. This technical guide delves into the significance of VU0810464, a potent and selective GIRK channel activator distinguished by its non-urea chemical structure. This key structural modification overcomes the limitations of its predecessors, offering improved brain penetration and enhanced selectivity for neuronal GIRK channel subtypes. This guide will provide an in-depth analysis of the experimental data, protocols, and signaling pathways associated with this compound, highlighting its importance as a valuable research tool and a lead compound for the development of novel therapeutics.
Introduction: The Challenge of Targeting GIRK Channels
G protein-gated inwardly-rectifying potassium (GIRK) channels, also known as Kir3 channels, are a family of ion channels that play a crucial role in regulating the excitability of neurons and cardiomyocytes.[1] In the central nervous system, neuronal GIRK channels are predominantly heterotetramers of Kir3.1 and Kir3.2 subunits.[1] Their activation leads to an efflux of potassium ions, hyperpolarizing the cell membrane and dampening neuronal firing. This inhibitory effect makes GIRK channels an attractive target for the treatment of conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety.
The discovery of small molecule activators of GIRK channels has been a significant advancement in the field. One of the first potent and selective activators to be identified was ML297.[2] While a valuable tool, ML297's chemical structure contains a urea (B33335) moiety, which is often associated with poor metabolic stability and limited brain penetration, thereby hindering its therapeutic potential.[1][3] This led to the development of a new class of GIRK channel activators, exemplified by this compound, which lacks the problematic urea group.[4]
The Non-Urea Advantage: Improved Pharmacokinetics and Selectivity
The defining feature of this compound is its non-urea scaffold. This chemical distinction is directly linked to its improved drug-like properties compared to urea-containing predecessors like ML297.
Enhanced Brain Penetration
A critical requirement for any centrally acting therapeutic is the ability to cross the blood-brain barrier. Urea-containing compounds often exhibit poor brain penetration. In contrast, this compound was designed to have improved physicochemical properties, leading to enhanced distribution into the central nervous system.[4]
Increased Selectivity for Neuronal GIRK Channels
GIRK channels are also expressed in the heart, predominantly as heterotetramers of Kir3.1 and Kir3.4 subunits.[1] Non-selective activation of cardiac GIRK channels can lead to undesirable cardiovascular side effects. This compound demonstrates greater selectivity for the neuronal Kir3.1/3.2 subtype over the cardiac Kir3.1/3.4 subtype, a significant advantage for developing safer neurological therapies.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the properties of the non-urea compound this compound with the urea-containing compound ML297.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | EC50 (nM) | Selectivity (Neuronal vs. Cardiac) | Reference |
| This compound | Neuronal (Kir3.1/3.2) | Thallium Flux Assay | 160 | >3-fold | [5] |
| Cardiac (Kir3.1/3.4) | Thallium Flux Assay | >500 | [5] | ||
| ML297 | Neuronal (Kir3.1/3.2) | Thallium Flux Assay | 160 | Modest | [6][7] |
| Cardiac (Kir3.1/3.4) | Thallium Flux Assay | ~500 | [7] |
Table 2: In Vivo Pharmacokinetic Properties
| Compound | Brain Penetration (Kp,uu) | In Vivo Model | Reference |
| This compound | Improved | Mouse | [4] |
| ML297 | Suboptimal | Mouse | [1] |
Experimental Protocols
The characterization of this compound and the elucidation of its advantages over urea-containing compounds relied on a series of key experiments. Detailed methodologies for these experiments are provided below.
Whole-Cell Electrophysiology for GIRK Channel Activity
This technique directly measures the ionic currents flowing through GIRK channels in response to a compound.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected to express the desired GIRK channel subunits (e.g., Kir3.1/3.2 for neuronal or Kir3.1/3.4 for cardiac).
-
Recording Configuration: The whole-cell patch-clamp technique is used. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the entire cell.
-
Solutions:
-
Internal (Pipette) Solution: Contains a high concentration of potassium (e.g., 140 mM KCl) to mimic the intracellular environment, a calcium chelator (e.g., EGTA), and ATP.
-
External (Bath) Solution: A physiological salt solution containing NaCl, KCl, CaCl2, MgCl2, and a buffer (e.g., HEPES).
-
-
Procedure:
-
A baseline current is recorded at a holding potential of -80 mV.
-
The test compound (this compound or ML297) is applied to the cell via perfusion of the external solution at various concentrations.
-
The change in the whole-cell current is measured. An increase in the outward current at potentials positive to the potassium reversal potential is indicative of GIRK channel activation.
-
Concentration-response curves are generated to determine the EC50 of the compound.
-
Thallium Flux Assay for GIRK Channel Subtype Selectivity
This is a high-throughput fluorescence-based assay used to screen for and characterize modulators of potassium channels.
-
Principle: Thallium ions (Tl+) can pass through open potassium channels and are detected by a Tl+-sensitive fluorescent dye pre-loaded into the cells.
-
Cell Lines: HEK293 cells stably expressing the GIRK channel subunits of interest (Kir3.1/3.2 or Kir3.1/3.4).
-
Procedure:
-
Cells are plated in 384-well plates.
-
Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., Thallos-AM).
-
The test compound is added at various concentrations.
-
A stimulus solution containing Tl+ is added to initiate the flux.
-
The change in fluorescence is measured over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the Tl+ influx and, therefore, to the GIRK channel activity.
-
Concentration-response curves are generated to determine the EC50 and compare the activity of the compound on different GIRK channel subtypes.[8]
-
Stress-Induced Hyperthermia (SIH) Mouse Model
This in vivo model is used to assess the anxiolytic-like effects of compounds.[9]
-
Animals: Male C57BL/6J mice are commonly used.
-
Procedure:
-
Mice are singly housed before the experiment.
-
The test compound (this compound or vehicle) is administered, typically via intraperitoneal (i.p.) injection.
-
After a set pre-treatment time (e.g., 30 minutes), the basal rectal temperature (T1) is measured using a digital thermometer.
-
The stressor, which is the handling and temperature measurement itself, induces a hyperthermic response.
-
After a specific interval (e.g., 10 minutes), the rectal temperature is measured again (T2).
-
The stress-induced hyperthermia is calculated as the change in temperature (ΔT = T2 - T1).
-
A reduction in ΔT in the compound-treated group compared to the vehicle-treated group indicates an anxiolytic-like effect.[10]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: GIRK Channel Signaling Pathway.
Caption: Whole-Cell Electrophysiology Workflow.
Caption: Stress-Induced Hyperthermia Workflow.
Conclusion
This compound represents a significant advancement in the development of GIRK channel modulators. Its non-urea chemical structure directly addresses the pharmacokinetic and selectivity limitations of earlier urea-containing compounds like ML297. The improved brain penetration and enhanced selectivity for neuronal GIRK subtypes make this compound a superior tool for in vivo research and a more promising scaffold for the development of novel therapeutics for neurological disorders. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and future generations of non-urea GIRK channel activators. The continued exploration of such compounds holds great promise for advancing our understanding of GIRK channel physiology and for the development of innovative treatments for a range of debilitating conditions.
References
- 1. This compound, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a non‐urea G protein‐gated inwardly rectifying K+ (Kir3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir3 channels and reduces stress‐induced hyperthermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorescent screening assay for identifying modulators of GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. meliordiscovery.com [meliordiscovery.com]
Methodological & Application
Application Notes and Protocols for In-Vivo Studies with VU0810464
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0810464 is a potent and selective activator of G protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels.[1][2][3] As a non-urea compound, it possesses improved brain penetration and enhanced selectivity for neuronal GIRK1/2 channels over cardiac GIRK1/4 channels, making it a valuable tool for investigating the role of these channels in the central nervous system (CNS).[1][2][3] These application notes provide detailed protocols for the in-vivo use of this compound in preclinical research, particularly in murine models.
Mechanism of Action
This compound is a positive allosteric modulator of GIRK channels. These channels are crucial for regulating neuronal excitability in response to various neurotransmitters. When activated by G protein-coupled receptors (GPCRs), the Gβγ subunits dissociate and directly bind to GIRK channels, causing them to open. This leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal firing. This compound enhances the activity of these channels, thereby potentiating the inhibitory effects of GPCR activation.
Signaling Pathway of GIRK Channel Activation
Caption: Signaling pathway of GIRK channel activation by neurotransmitters and potentiation by this compound.
Data Presentation
Pharmacokinetic Profile of this compound in Mice
The following table summarizes the pharmacokinetic parameters of this compound in C57BL/6J mice following a single intraperitoneal (i.p.) injection.
| Parameter | 10 mg/kg | 30 mg/kg |
| Cmax (ng/mL) | 450 ± 120 | 1800 ± 400 |
| Tmax (min) | 30 | 30 |
| AUC (ng·h/mL) | 800 ± 200 | 4500 ± 1200 |
| Brain Cmax (ng/g) | 150 ± 40 | 600 ± 150 |
| Brain/Plasma Ratio at Tmax | ~0.33 | ~0.33 |
Data are presented as mean ± SEM.
In-Vivo Efficacy of this compound in Behavioral Models
| Behavioral Test | Animal Model | Dose (i.p.) | Key Findings |
| Stress-Induced Hyperthermia | C57BL/6J mice | 30 mg/kg | Significantly reduced the hyperthermic response to stress.[1][2] |
| Elevated Plus Maze | C57BL/6J mice | 30 mg/kg | No significant effect on anxiety-related behavior.[1][2] |
| Object Location Memory | oAβ-induced AD-like mice | 0.1 & 0.3 mg/kg | Normalized oAβ-induced deficits in spatial memory.[3] |
Experimental Protocols
Formulation of this compound for In-Vivo Administration
This compound is a lipophilic compound with low aqueous solubility. A microsuspension is recommended for intraperitoneal (i.p.) administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
Protocol:
-
Dissolve this compound in DMSO to create a stock solution. Sonication may be required to fully dissolve the compound.
-
Sequentially add PEG300, Tween 80, and saline to the DMSO stock solution to achieve the final desired concentration and vehicle composition. A recommended vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Ensure the solution is thoroughly mixed before each injection. The final formulation should be a fine microsuspension.
Workflow for In-Vivo Formulation Preparation
References
- 1. This compound, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for VU0810464 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VU0810464, a selective G protein-gated inwardly rectifying potassium (GIRK) channel activator, in preclinical mouse models. The following sections detail its mechanism of action, pharmacokinetic profile, and established protocols for behavioral and physiological assessments.
Mechanism of Action
This compound is a non-urea-based small molecule that acts as a positive allosteric modulator of GIRK channels, with enhanced selectivity for neuronal Kir3.1/3.2 channels over cardiac Kir3.1/3.4 channels.[1][2] GIRK channels are critical regulators of neuronal excitability. Their activation leads to potassium ion efflux, hyperpolarizing the neuron and making it less likely to fire an action potential. This mechanism is downstream of many G protein-coupled receptors (GPCRs), particularly those coupled to Gαi/o proteins. By activating GIRK channels, this compound can modulate neuronal activity and has shown efficacy in models of stress and cognitive function.[1][3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound administration in mouse models.
Table 1: Dosage and Administration of this compound in Mouse Behavioral Models
| Experimental Model | Dosing Route | Vehicle | Dose(s) | Species/Strain | Key Findings | Reference(s) |
| Stress-Induced Hyperthermia | Intraperitoneal (i.p.) | 20% β-hydroxypropyl cyclodextrin (B1172386) in sterile water | 3, 10, 30 mg/kg | C57BL/6J mice | Dose-dependent reduction of stress-induced hyperthermia. | [1] |
| Object Location Memory | Intracerebroventricular (i.c.v.) | Not specified | "Low dose": ~0.52 - 2.62 mg/kg* "High dose": ~1.05 - 5.25 mg/kg* | C57BL/6J mice | Low dose reversed amyloid-β-induced memory deficits; high dose impaired memory in healthy mice. | [3] |
*Dosage in mg/kg for the object location memory study is an estimation calculated from the reported molar concentrations of 0.75 mM and 1.5 mM, the molecular weight of this compound (349.83 g/mol ), and a typical intracerebroventricular injection volume range of 2-10 µL in mice.
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Administration Route | Reference(s) |
| Half-life (t½) | ~20 minutes (plasma and brain) | Intraperitoneal (i.p.) | [1] |
| Brain Penetration (Kp,uu) | 0.83 | Intraperitoneal (i.p.) | [1] |
| Clearance (CL) | Data not available | - | - |
| Volume of Distribution (Vd) | Data not available | - | - |
Signaling Pathway
This compound directly activates GIRK channels, which are key effectors in GPCR signaling pathways. The diagram below illustrates this mechanism.
References
- 1. Investigating memory updating in mice using the Objects in Updated Locations (OUL) task - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aging impairs hippocampus-dependent long-term memory for object location in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress-induced hyperthermia in singly housed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing VU0810464 Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of VU0810464 solutions for both in vitro and in vivo experimental use. This compound is a potent and selective activator of G protein-gated inwardly-rectifying potassium (GIRK) channels, demonstrating nanomolar potency for neuronal GIRK1/2 channels.[1][2][3] It serves as a valuable tool for investigating the physiological roles of GIRK channels and their therapeutic potential.
Compound Information and Storage
Proper handling and storage of this compound are critical to maintain its stability and activity.
| Property | Value | Source |
| Molecular Weight | 349.83 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 99% | [1] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [1][2][3] |
| Storage (In Solvent) | -80°C for up to 2 years; -20°C for up to 1 year | [1][2][3][4] |
Solubility Data
This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO), which is the recommended solvent for preparing stock solutions. For in vivo studies, specific formulations are required to ensure solubility and bioavailability.
| Solvent/Formulation | Solubility | Application | Source |
| DMSO | ≥ 250 mg/mL (714.63 mM) | In Vitro Stock Solution | [1][2][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.95 mM) or 5 mg/mL (14.29 mM) | In Vivo Formulation (Clear Solution) | [1][2][3] |
| 20% (w/v) β-hydroxypropyl cyclodextrin (B1172386) in sterile water | Not specified (used as a microsuspension) | In Vivo Formulation | [5] |
Experimental Protocols
Preparation of In Vitro Stock and Working Solutions
This protocol details the preparation of a high-concentration stock solution in DMSO and subsequent dilution to working concentrations for cellular assays.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Appropriate assay buffer (e.g., high-K+ bath solution)
Protocol for 100 mM Stock Solution:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Calculate Solvent Volume: Use the following formula to determine the volume of DMSO needed: Volume (μL) = (Mass of this compound (mg) / 349.83 g/mol ) * 10,000
-
Dissolve: Add the calculated volume of DMSO to the powder. Vortex or sonicate gently until the solid is completely dissolved, resulting in a clear solution.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.[1][4]
Protocol for Working Solutions:
-
Thaw: Thaw a single aliquot of the 100 mM stock solution.
-
Dilute: Perform serial dilutions of the stock solution with the appropriate assay buffer to achieve the desired final concentrations (e.g., 0.1 to 30 μM).[1][3] It is crucial to ensure the final DMSO concentration in the assay is minimal (typically ≤ 0.1%) to avoid solvent-induced effects.
-
Use Immediately: Prepare working solutions fresh for each experiment.
Preparation of In Vivo Formulation
For animal studies, this compound can be prepared as a clear solution using a co-solvent system. This protocol is based on formulations reported in the literature.[1][2][3]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Protocol for 2.08 mg/mL Formulation:
-
Prepare Stock: First, prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Co-solvent Mixture: In a sterile tube, combine the solvents in the following order, ensuring the solution is mixed thoroughly after each addition: a. Add 400 μL of PEG300. b. Add 100 μL of the 20.8 mg/mL this compound DMSO stock solution and mix until uniform. c. Add 50 μL of Tween-80 and mix. d. Add 450 μL of sterile saline to bring the total volume to 1 mL.
-
Final Solution: The result is a clear solution with a final this compound concentration of 2.08 mg/mL. This formulation can be administered via intraperitoneal injection.[1]
Mechanism of Action: GIRK Channel Activation
This compound acts as a positive allosteric modulator of GIRK channels. These channels are effectors for Gi/o-coupled G protein-coupled receptors (GPCRs). Activation of these GPCRs leads to the dissociation of G protein subunits, allowing the Gβγ dimer to bind directly to the GIRK channel, which promotes its opening. This process is also dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2). This compound enhances channel activity, leading to potassium efflux and hyperpolarization of the cell membrane, which reduces cellular excitability.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Potassium Channel | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a non‐urea G protein‐gated inwardly rectifying K+ (Kir3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir3 channels and reduces stress‐induced hyperthermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0810464 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0810464 is a potent and selective non-urea activator of G protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels.[1] It exhibits enhanced selectivity for neuronal GIRK channels (Kir3.1/3.2) over cardiac GIRK channels (Kir3.1/3.4).[1] This selectivity makes this compound a valuable pharmacological tool for investigating the physiological roles of neuronal GIRK channels in controlling neuronal excitability and for exploring their therapeutic potential in neurological disorders.
These application notes provide a detailed protocol for the use of this compound in whole-cell patch-clamp electrophysiology recordings from cultured hippocampal neurons, based on established methodologies.
Mechanism of Action
This compound acts as a positive allosteric modulator of GIRK channels. In the central nervous system, GIRK channels are key effectors of inhibitory neurotransmission mediated by G protein-coupled receptors (GPCRs), such as GABAB receptors. Activation of these GPCRs leads to the dissociation of Gβγ subunits from the heterotrimeric G protein complex. Gβγ then directly binds to and opens GIRK channels, leading to an efflux of K+ ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating a slow, inhibitory postsynaptic potential. This compound directly activates GIRK channels, mimicking and enhancing this inhibitory effect.
Data Presentation
The following table summarizes the quantitative data on the potency of this compound in activating GIRK channels in different cell types, as determined by whole-cell patch-clamp electrophysiology.
| Parameter | Cell Type | Channel Subtype | This compound EC50 | Reference Compound (ML297) EC50 |
| Potency | Cultured Hippocampal Neurons | Kir3.1/3.2 | ~165 nM | Not significantly different |
| Potency | Sino-atrial Nodal Cells | Kir3.1/3.4 | ~1.5 µM | Significantly more potent |
Table 1: Potency of this compound on Neuronal vs. Cardiac GIRK Channels.
Experimental Protocols
This section provides a detailed protocol for whole-cell patch-clamp recordings from cultured hippocampal neurons to assess the effects of this compound.
Preparation of Cultured Hippocampal Neurons
A detailed protocol for preparing dissociated hippocampal neuron cultures from embryonic rats or mice can be found in various publications. Briefly, hippocampi are dissected from embryonic day 18 (E18) rodents, dissociated enzymatically and mechanically, and plated on poly-lysine coated coverslips. Neurons are typically cultured for 10-14 days before being used for electrophysiological recordings.
Solutions and Reagents
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution in the external recording solution to the final desired concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). The final DMSO concentration should not exceed 0.1%.
External (Bath) Solution (aCSF - artificial Cerebrospinal Fluid):
-
Composition (in mM): 120 NaCl, 25 KCl, 1 CaCl2, 1 MgCl2, 5.5 D-glucose, 10 HEPES.
-
Adjust pH to 7.4 with NaOH.
-
Adjust osmolarity to ~320 mOsm.
-
Prepare fresh and bubble with 100% O2 before and during the experiment.
Internal (Pipette) Solution:
-
Composition (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP.
-
Adjust pH to 7.3 with KOH.
-
Adjust osmolarity to ~290 mOsm.
-
Filter the solution through a 0.2 µm syringe filter before use.
Whole-Cell Patch-Clamp Recording Protocol
-
Preparation:
-
Place a coverslip with cultured hippocampal neurons in the recording chamber on the stage of an upright microscope.
-
Continuously perfuse the chamber with oxygenated external solution at a rate of 1-2 mL/min.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Fill the pipette with the filtered internal solution.
-
-
Establishing Whole-Cell Configuration:
-
Under visual control (e.g., DIC optics), approach a healthy-looking neuron with the patch pipette while applying slight positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the patch of membrane under the pipette tip to establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the neuron at a holding potential of -70 mV in voltage-clamp mode.
-
Allow the cell to stabilize for 5-10 minutes, monitoring the access resistance and holding current.
-
Record a stable baseline current.
-
Apply this compound at the desired concentration via the perfusion system. The application of this compound is expected to evoke an inward current.
-
To determine the concentration-response relationship, apply increasing concentrations of this compound.
-
After recording the response, wash out the drug with the external solution until the current returns to baseline.
-
To confirm that the recorded current is mediated by inwardly rectifying potassium channels, apply 0.3 mM BaCl2 to the bath, which should block the this compound-induced current.[2]
-
-
Data Analysis:
-
Measure the amplitude of the inward current at each concentration of this compound.
-
Normalize the current responses to the maximal response.
-
Fit the concentration-response data with a Hill equation to determine the EC50 value.
-
Troubleshooting
-
No or small response to this compound:
-
Verify the viability and health of the cultured neurons.
-
Confirm the concentration and integrity of the this compound stock solution.
-
Ensure that the GIRK channels are expressed and functional in the cultured neurons. This can be tested by applying a known GIRK channel activator like baclofen (B1667701) (a GABAB receptor agonist).
-
-
Unstable recording:
-
Ensure a good gigaohm seal was formed.
-
Monitor and compensate for series resistance throughout the recording.
-
Check for mechanical stability of the recording setup.
-
-
Precipitation of this compound:
-
Ensure the final DMSO concentration is low (≤ 0.1%).
-
Prepare fresh dilutions of this compound for each experiment.
-
Conclusion
This compound is a valuable tool for studying the function of neuronal GIRK channels. The protocol described here provides a framework for using this compound in whole-cell patch-clamp electrophysiology experiments to characterize its effects on neuronal activity. Careful attention to cell health, solution preparation, and recording parameters is essential for obtaining high-quality, reproducible data.
References
- 1. This compound, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application of VU0810464 in stress-induced hyperthermia models.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stress-induced hyperthermia (SIH) is a physiological response characterized by a transient rise in core body temperature following exposure to a stressful stimulus. This response is a valuable tool in preclinical research for evaluating the anxiolytic potential of novel therapeutic compounds. VU0810464 is a potent and selective activator of G protein-gated inwardly rectifying potassium (GIRK or Kir3) channels, which play a crucial role in regulating neuronal excitability. This document provides detailed application notes and protocols for utilizing this compound in SIH models, summarizing key data and outlining experimental procedures.
Mechanism of Action
This compound is a non-urea based activator of Kir3.1/3.2 channels, which are predominantly expressed in the central nervous system.[1][2] Activation of these channels leads to potassium ion efflux, resulting in hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability. By modulating the activity of neural circuits involved in stress and anxiety, this compound can attenuate the physiological response to stress, including the hyperthermic component. The activation of GIRK channels is a key downstream effect of many G-protein coupled receptors (GPCRs) that mediate inhibitory neurotransmission.[3][4][5]
Data Presentation
The anxiolytic-like effects of this compound in the stress-induced hyperthermia model have been quantified in mice. The compound demonstrates a dose-dependent reduction in the hyperthermic response to stress.
| Compound | Dose (mg/kg, i.p.) | Change in Body Temperature (ΔT, °C) | Species | Reference |
| Vehicle | 0 | ~1.0 - 1.2 | Mouse | [6] |
| This compound | 3 | ~0.8 | Mouse | [6] |
| This compound | 10 | ~0.6 | Mouse | [6] |
| This compound | 30 | ~0.4 | Mouse | [6] |
| ML297 (comparator) | 30 | ~0.5 | Mouse | [6] |
Note: The change in body temperature (ΔT) is the difference between the temperature after stress (T2) and the baseline temperature (T1). The values presented are approximate, based on graphical data from the cited literature.
Experimental Protocols
Stress-Induced Hyperthermia (SIH) Protocol in Mice
This protocol is adapted from established methods for assessing SIH in mice.[7][8][9]
1. Animals:
-
Male C57BL/6J mice, 8-12 weeks of age.
-
House animals in groups under standard laboratory conditions (12:12 h light:dark cycle, food and water ad libitum).
-
Single-house mice 24 hours prior to the experiment to increase baseline anxiety.
2. Materials:
-
This compound
-
Vehicle solution (e.g., 20% β-hydroxypropyl cyclodextrin (B1172386) in sterile water)
-
Rectal probe thermometer (sensitive to 0.1°C)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Timer
3. Procedure:
-
Drug Administration:
-
Prepare fresh solutions of this compound in the vehicle on the day of the experiment.
-
Administer this compound or vehicle via i.p. injection at a volume of 10 mL/kg.
-
Allow for a 30-minute pre-treatment period.
-
-
Baseline Temperature Measurement (T1):
-
Gently restrain the mouse.
-
Lubricate the rectal probe with silicone oil.
-
Insert the probe approximately 1.5-2.0 cm into the rectum.
-
Record the temperature once a stable reading is achieved (typically within 10-15 seconds).
-
-
Stress Induction and Second Temperature Measurement (T2):
-
The initial temperature measurement itself serves as the stressful stimulus.
-
Return the mouse to its home cage immediately after the T1 measurement.
-
After a 10-minute interval, repeat the temperature measurement procedure to obtain T2.
-
-
Data Analysis:
-
Calculate the change in body temperature (ΔT) for each animal: ΔT = T2 - T1.
-
Compare the ΔT values between the vehicle-treated and this compound-treated groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound-mediated Kir3 channel activation.
Experimental Workflow for Stress-Induced Hyperthermia
Caption: Workflow for the stress-induced hyperthermia experiment.
Neural Circuitry of Stress-Induced Hyperthermia
Caption: Simplified neural circuitry involved in stress-induced hyperthermia.
References
- 1. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 2. This compound, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 5. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stress-induced hyperthermia in singly housed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stress-induced hyperthermia in mice: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Using VU0810464 to Study Synaptic Plasticity and Memory
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory.[1][2] Neuronal excitability is a critical factor in regulating the threshold for inducing plastic changes such as Long-Term Potentiation (LTP), a persistent strengthening of synapses.[1] G protein-gated inwardly rectifying potassium (GIRK or Kir3) channels are key modulators of neuronal excitability.[3] Activation of these channels causes potassium ion efflux, leading to membrane hyperpolarization and a reduction in neuronal firing rate.
VU0810464 is a potent and selective activator of neuronal GIRK channels.[4][5] It is a non-urea based compound that displays enhanced selectivity for the Kir3.1/3.2 subtypes prevalent in the brain over the Kir3.1/3.4 subtypes found in the heart.[4][6] With its improved brain penetration, this compound serves as a valuable chemical probe to investigate the role of GIRK channel activation in synaptic plasticity and its potential as a therapeutic strategy for neurological disorders characterized by neuronal hyperexcitability, such as Alzheimer's disease (AD).[4][7] In animal models of AD, this compound has been shown to reverse deficits in hippocampal LTP and spatial memory caused by amyloid-β (Aβ) oligomers.[7]
These application notes provide a summary of this compound's pharmacological properties and detailed protocols for its use in key ex vivo and in vivo assays to study synaptic plasticity and memory.
Mechanism of Action
This compound directly activates Kir3.1/3.2 channels, increasing the flow of K⁺ ions out of the neuron. This efflux of positive ions hyperpolarizes the cell's membrane potential, moving it further from the threshold required to fire an action potential. By reducing overall neuronal excitability, this compound can counteract pathological hyperexcitability, thereby restoring the physiological conditions necessary for normal synaptic plasticity and memory formation.
Data Presentation
Table 1: In Vitro Pharmacology of this compound
| Target | Assay | Potency (EC₅₀) | Selectivity | Reference |
| Neuronal GIRK Channels (Kir3.1/3.2) | Whole-cell electrophysiology in hippocampal neurons | ~165 nM | ~9-fold vs. Cardiac GIRK | [6] |
| Cardiac GIRK Channels (Kir3.1/3.4) | Whole-cell electrophysiology in sinoatrial node cells | ~1.5 µM | - | [6] |
Table 2: Effects of this compound on Hippocampal Long-Term Potentiation (LTP)
| Model | Treatment | LTP Induction | Outcome | Reference |
| Healthy Mice (ex vivo slices) | High-dose this compound | High-Frequency Stimulation (HFS) | Impaired LTP | [7] |
| Healthy Mice (ex vivo slices) | Low-dose this compound | High-Frequency Stimulation (HFS) | No significant effect on LTP | [7] |
| Aβ Oligomer-treated Mice (ex vivo slices) | Low or High-dose this compound | High-Frequency Stimulation (HFS) | Normalized LTP (rescued from Aβ-induced deficit) | [7] |
Table 3: Effects of this compound on Hippocampal-Dependent Memory
| Model | Behavioral Task | Treatment | Outcome | Reference |
| Healthy Mice | Object Location Memory (OLM) | High-dose this compound | Impaired memory | [7] |
| Healthy Mice | Object Location Memory (OLM) | Low-dose this compound | No significant effect on memory | [7] |
| Aβ Oligomer-injected Mice | Object Location Memory (OLM) | Low or High-dose this compound | Normalized memory (rescued from Aβ-induced deficit) | [7] |
| Healthy Mice | Stress-Induced Hyperthermia | 30 mg/kg this compound (i.p.) | Reduced hyperthermia | [4] |
Experimental Protocols
Protocol 1: Ex Vivo Hippocampal Slice Electrophysiology for LTP Measurement
This protocol describes extracellular field potential recording in the CA1 region of acute hippocampal slices to measure LTP at the Schaffer collateral-CA1 synapse.[1][8]
1. Materials & Solutions:
-
Artificial Cerebrospinal Fluid (ACSF): (in mM) 117 NaCl, 5.3 KCl, 1.3 MgSO₄, 1 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2.5 CaCl₂. Prepare fresh and continuously bubble with carbogen (B8564812) (95% O₂ / 5% CO₂).[9]
-
Dissection Tools: Surgical scissors, forceps, scalpel.
-
Equipment: Vibrating microtome (vibratome), slice incubation chamber, recording chamber with perfusion system, micromanipulators, glass microelectrodes, amplifier, digitizer, stimulation unit, and data acquisition software.
2. Slice Preparation:
-
Deeply anesthetize and decapitate a mouse according to approved institutional animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated ACSF.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Transfer slices to an incubation chamber with carbogenated ACSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
3. Recording Setup:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated ACSF at 31-34°C.
-
Place a glass recording microelectrode (filled with ACSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[8]
-
Place a bipolar stimulating electrode in the stratum radiatum to stimulate the Schaffer collateral afferents, approximately 400 µm from the recording electrode.[9]
4. LTP Induction and Recording:
-
Input/Output Curve: Determine the stimulation intensity that elicits 40-50% of the maximal fEPSP response.
-
Baseline Recording: Record stable baseline fEPSPs every 30-60 seconds for at least 20-30 minutes using the pre-determined stimulation intensity.
-
This compound Application: If applicable, perfuse the slice with ACSF containing this compound at the desired concentration and continue baseline recording.
-
LTP Induction: Deliver high-frequency stimulation (HFS), such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, delivered at 5 Hz).[8]
-
Post-HFS Recording: Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
Data Analysis: Measure the initial slope of the fEPSP. Normalize the data to the average baseline slope. LTP is quantified as the percentage increase in the fEPSP slope during the last 10 minutes of recording compared to the baseline.
Protocol 2: In Vivo Object Location Memory (OLM) Task
The OLM task assesses hippocampal-dependent spatial memory by exploiting the innate preference of mice for novelty.[10][11]
1. Apparatus:
-
An open-field arena (e.g., 40x40x40 cm) made of a non-porous material.
-
Two sets of identical objects (e.g., small glass bottles, plastic blocks) that are heavy enough not to be displaced by the mouse.
-
Video recording system and analysis software.
2. Procedure:
-
Handling & Habituation: Handle the mice for several days prior to the experiment. For 2-3 days, habituate each mouse to the empty testing arena for 10 minutes per day to reduce anxiety.[12][13]
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose and time point before the training phase. A dose of 30 mg/kg has been used in other behavioral tests.[4] However, dose-response studies are recommended, as high doses can impair memory in healthy animals.[7]
-
Training Phase (Sample Phase):
-
Inter-Trial Interval (ITI): Return the mouse to its home cage for a defined period (e.g., 10 minutes for short-term memory, 24 hours for long-term memory).[10][12]
-
Testing Phase (Choice Phase):
-
Data Analysis:
-
Manually or automatically score the time the mouse spends actively exploring each object (sniffing or touching with nose/paws).
-
Calculate a Discrimination Index (DI) : (Time at Novel Location - Time at Familiar Location) / (Total Exploration Time) x 100%.
-
A positive DI indicates a preference for the moved object and intact spatial memory. A DI near zero suggests a memory deficit.[11]
-
Protocol 3: Preparation and Administration of Amyloid-β (Aβ) Oligomers
This protocol describes the creation of an acute AD-like mouse model via intracerebroventricular (ICV) injection of Aβ₁₋₄₂ oligomers.[14][15]
1. Aβ₁₋₄₂ Oligomer Preparation:
-
To ensure a homogenous monomeric starting material, dissolve synthetic Aβ₁₋₄₂ peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP).[16]
-
Evaporate the HFIP under a stream of nitrogen gas and store the resulting peptide film at -80°C.
-
To prepare oligomers, resuspend the peptide film in DMSO to make a 1 mM stock solution. Dilute this stock 10-fold in sterile PBS to a final concentration of 100 µM.[14]
-
Incubate the 100 µM Aβ₁₋₄₂ solution at 37°C for 3 days to allow for oligomerization.[16]
2. Intracerebroventricular (ICV) Injection:
-
Warning: This is a surgical procedure and must be performed under sterile conditions and with appropriate anesthesia, following all institutional guidelines for animal welfare.
-
Anesthetize the mouse (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Mount the mouse in a stereotaxic frame.
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma landmark. The injection coordinates for the lateral ventricle are typically: -0.2 to -1.0 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0-2.5 mm ventral from the skull surface.[16]
-
Drill a small burr hole at the target coordinates.
-
Slowly inject 1-5 µL of the Aβ₁₋₄₂ oligomer solution into the ventricle using a microsyringe (e.g., at a rate of 0.2 µL/min).[17]
-
Leave the needle in place for 5 minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle and suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring. Behavioral testing or other analyses can typically commence several days after recovery.
References
- 1. funjournal.org [funjournal.org]
- 2. Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a selective GIRK channel activator, improves hippocampal-dependent synaptic plasticity and memory disrupted by amyloid-β oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 10. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Examining Object Location and Object Recognition Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Object Location Test [protocols.io]
- 13. The Object Context-place-location Paradigm for Testing Spatial Memory in Mice [bio-protocol.org]
- 14. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The intracerebral injection of Aβ1-42 oligomers does not invariably alter seizure susceptibility in mice [frontiersin.org]
Application Notes and Protocols for VU0810464 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0810464 is a novel, potent, and selective activator of G protein-gated inwardly rectifying potassium (GIRK) channels, with a notable preference for neuronal subtypes (Kir3.1/3.2) over cardiac subtypes (Kir3.1/3.4). In the context of Alzheimer's disease (AD) research, this compound has emerged as a valuable tool for investigating the role of neuronal hyperexcitability in the pathophysiology of the disease. Specifically, it has been demonstrated to counteract the detrimental effects of amyloid-β (Aβ) oligomers on synaptic plasticity and memory. These application notes provide a comprehensive overview of the use of this compound in preclinical AD models, including detailed protocols for its administration and for assessing its efficacy in relevant electrophysiological and behavioral assays.
Mechanism of Action
In the early stages of Alzheimer's disease, the accumulation of soluble amyloid-β oligomers is thought to induce neuronal hyperexcitability, leading to impaired synaptic function and cognitive deficits. This compound, as a GIRK channel activator, works to counteract this hyperexcitability. By opening neuronal GIRK channels, this compound facilitates the efflux of potassium ions, which hyperpolarizes the neuron's membrane potential. This hyperpolarization makes it more difficult for the neuron to fire, thereby reducing overall excitability and restoring a more balanced state of neuronal activity. This mechanism is believed to underlie its ability to rescue synaptic plasticity and memory in the presence of pathogenic Aβ oligomers.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Channel Subtype | Reference |
| EC50 | 165 nM | GIRK1/2 (neuronal) | [1] |
| EC50 | 720 nM | GIRK1/4 (cardiac) | [1] |
| In Vivo Efficacy (Low Dose) | 10 mg/kg | N/A | [2] |
| In Vivo Efficacy (Higher Dose) | 30 mg/kg | N/A | [2] |
Experimental Protocols
In Vivo Administration of this compound
Objective: To administer this compound to a mouse model of Alzheimer's disease to assess its therapeutic potential.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[1]
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal balance
-
Alzheimer's disease mouse model (e.g., induced by intracerebroventricular injection of amyloid-β oligomers)
Protocol:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of injection, dilute the stock solution with the vehicle to the desired final concentrations (e.g., for 10 mg/kg and 30 mg/kg doses). Ensure the final DMSO concentration is 10% or less.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
The timing of administration will depend on the specific experimental design (e.g., 30 minutes prior to behavioral testing).
-
Object Location Memory (OLM) Task
Objective: To assess the effect of this compound on spatial memory deficits in an Alzheimer's disease mouse model.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 40 cm) with distinct visual cues on the walls.
-
Two identical objects (e.g., small glass or metal objects, heavy enough that the mice cannot move them).
-
Video recording and analysis software.
Protocol:
-
Habituation:
-
For 2-3 consecutive days, allow each mouse to freely explore the empty arena for 5-10 minutes to acclimate to the environment.
-
-
Training (Sample Phase):
-
Place the two identical objects in two specific locations within the arena.
-
Place the mouse in the arena and allow it to explore the objects for 5-10 minutes.
-
Record the total time the mouse spends actively exploring each object (sniffing or touching with the nose).
-
-
Testing (Test Phase):
-
After a retention interval (e.g., 24 hours), return the mouse to the arena.
-
One of the objects remains in its original location (familiar location), while the other is moved to a new location (novel location).
-
Allow the mouse to explore for 5 minutes and record the time spent exploring each object.
-
A preference for the object in the novel location indicates intact spatial memory. A discrimination index can be calculated as: (Time exploring novel location - Time exploring familiar location) / (Total exploration time).
-
Ex Vivo Hippocampal Slice Electrophysiology (Long-Term Potentiation)
Objective: To measure the effect of this compound on synaptic plasticity (LTP) in hippocampal slices from an Alzheimer's disease mouse model.
Materials:
-
Vibratome for slicing brain tissue.
-
Artificial cerebrospinal fluid (aCSF), chilled and saturated with 95% O2 / 5% CO2.
-
Recording chamber for brain slices with perfusion system.
-
Glass microelectrodes for stimulation and recording.
-
Amplifier and data acquisition system.
Protocol:
-
Hippocampal Slice Preparation:
-
Anesthetize and decapitate the mouse.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
LTP Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation: 10 bursts of 4 pulses at 100 Hz, repeated 4 times with a 20-second interval).
-
Continue recording fEPSPs for at least 60 minutes post-induction to measure the potentiation of the synaptic response.
-
To test the effect of this compound, the compound can be bath-applied to the slice before and during the LTP induction.
-
Visualizations
References
Application Notes and Protocols for Cell-Based Assays to Determine VU0810464 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0810464 is a non-urea compound identified as a potent and selective activator of G protein-gated inwardly rectifying potassium (GIRK or Kir3) channels.[1][2][3] GIRK channels are crucial regulators of cellular excitability, particularly in neurons and cardiac cells.[4][5] They are activated by the Gβγ subunits of inhibitory G proteins (Gi/o) following the stimulation of various G protein-coupled receptors (GPCRs), leading to membrane hyperpolarization.[1][4][6]
Most neuronal GIRK channels are heterotetramers of Kir3.1 and Kir3.2 subunits, while cardiac channels are typically composed of Kir3.1 and Kir3.4 subunits.[5] this compound demonstrates enhanced selectivity for the neuronal Kir3.1/3.2 subtype over the cardiac Kir3.1/3.4 subtype, making it a valuable tool for investigating the physiological roles of neuronal GIRK channels.[5][7][8]
These application notes provide detailed protocols for two primary cell-based assays used to characterize the activity of this compound: a high-throughput thallium flux assay and a gold-standard whole-cell patch-clamp electrophysiology assay.
Signaling Pathway of GIRK Channel Activation
GIRK channels are downstream effectors of many Gi/o-coupled GPCRs. The canonical activation pathway involves the dissociation of the G protein heterotrimer into Gα-GTP and Gβγ subunits upon receptor activation. The freed Gβγ dimer then directly binds to the GIRK channel, causing it to open and allow the efflux of K+ ions, which hyperpolarizes the cell membrane and reduces excitability. This compound acts as a direct activator of the GIRK channel, bypassing the need for GPCR stimulation.
Data Presentation: Potency of this compound
The following table summarizes the half-maximal effective concentration (EC50) values for this compound on different GIRK channel subtypes as determined by various cell-based assays. The data highlights the compound's selectivity for neuronal GIRK channels.
| Channel Subtype | Assay Type | Cell Type | EC50 (nM) | Reference |
| Kir3.1/3.2 (Neuronal) | Thallium Flux | HEK-293 | 165 | [3][9] |
| Kir3.1/3.4 (Cardiac) | Thallium Flux | HEK-293 | 720 | [3][9] |
| Kir3.1/3.2 (Neuronal) | Whole-Cell Electrophysiology | Cultured Hippocampal Neurons | 280 | [7] |
| Kir3.1/3.4 (Cardiac) | Whole-Cell Electrophysiology | Isolated Sinoatrial Nodal Cells | 2600 | [7] |
Experimental Workflow: High-Throughput Thallium Flux Assay
This workflow outlines the key steps for assessing GIRK channel activators like this compound using a fluorescence-based thallium flux assay. This method is suitable for screening and initial characterization.
Experimental Protocols
Protocol 1: High-Throughput Thallium (Tl+) Flux Assay
This assay provides a robust and scalable method for measuring the activity of GIRK channel modulators. It uses the flux of thallium (Tl+), a surrogate for K+, which is detected by a Tl+-sensitive fluorescent dye.[7][10]
1. Materials and Reagents
-
Cell Line: HEK-293 cells stably expressing the desired GIRK channel subunits (e.g., Kir3.1 and Kir3.2).[10]
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, puromycin).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescent Dye: FluoZin-2 AM or similar Tl+-sensitive indicator.[10]
-
Pluronic F-127: For dye solubilization.
-
Assay Buffer (HBSS): Hank's Balanced Salt Solution, 20 mM HEPES, pH 7.4.
-
Stimulus Buffer: Assay Buffer containing thallium sulfate (B86663) (Tl2SO4).
-
Test Compound: this compound dissolved in DMSO to prepare a stock solution.
-
Instrumentation: Fluorescence kinetic plate reader (e.g., FlexStation 3) with excitation/emission wavelengths of ~490/520 nm.[11]
2. Procedure
-
Cell Plating:
-
Trypsinize and resuspend the HEK-293-Kir3.1/3.2 cells in culture medium.
-
Seed cells into the microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate at 37°C, 5% CO2 for 24-48 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing FluoZin-2 AM and Pluronic F-127 in Assay Buffer.
-
Aspirate the culture medium from the cell plate and wash once with Assay Buffer.
-
Add the dye loading solution to each well and incubate for 60 minutes at room temperature in the dark.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration is ≤0.1%.
-
After incubation, wash the cells gently with Assay Buffer to remove excess dye.
-
Add the this compound dilutions to the appropriate wells. Include vehicle-only (DMSO) wells as a negative control.
-
-
Fluorescence Measurement:
-
Place the plate into the fluorescence kinetic plate reader.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
Program the instrument to automatically add the Thallium Stimulus Buffer to all wells.
-
Continue recording the fluorescence signal every 1-2 seconds for 2-5 minutes. The influx of Tl+ through activated GIRK channels will cause an increase in fluorescence.
-
3. Data Analysis
-
For each well, determine the rate of Tl+ influx, which is typically the initial slope of the fluorescence increase after thallium addition.
-
Normalize the rates to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion current through GIRK channels in a single cell, providing the most accurate assessment of channel activation, potency, and efficacy.[7]
1. Materials and Reagents
-
Cells: Cultured primary neurons (e.g., hippocampal neurons) or isolated native cells (e.g., sinoatrial nodal cells) known to express endogenous GIRK channels.[7] Alternatively, the HEK-293 cell line from Protocol 1 can be used.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 11 EGTA, 1 CaCl2, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
Test Compound: this compound dissolved in external solution at various concentrations.
-
Channel Blocker: Barium chloride (BaCl2) at ~0.3 mM can be used to confirm the current is from inwardly rectifying K+ channels.[7]
-
Instrumentation: Patch-clamp amplifier, micromanipulator, perfusion system, inverted microscope, and data acquisition software.
2. Procedure
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy and recording.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse continuously with the external solution.
-
-
Pipette Preparation and Seal Formation:
-
Pull glass microelectrodes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Under visual guidance, approach a single, healthy-looking cell with the micropipette.
-
Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Allow the cell to equilibrate for 5-10 minutes.
-
-
Voltage-Clamp Recording:
-
Clamp the cell at a holding potential of approximately -70 mV.
-
Apply a voltage protocol, such as a ramp from -120 mV to +50 mV, to measure the current-voltage (I-V) relationship.
-
-
Compound Application:
-
Establish a stable baseline current by perfusing the cell with the external solution.
-
Switch the perfusion to an external solution containing a known concentration of this compound.
-
Record the current until a steady-state response is achieved.
-
To construct a dose-response curve, apply increasing concentrations of this compound, with washout periods in between.
-
At the end of the experiment, apply BaCl2 to confirm that the this compound-induced current is blocked, verifying it is a GIRK-mediated current.[7]
-
3. Data Analysis
-
Measure the amplitude of the inward current at a negative potential (e.g., -120 mV) in the presence of each this compound concentration.
-
Subtract the baseline current from the current recorded during compound application to get the net drug-induced current.
-
Normalize the net current to the maximal response.
-
Plot the normalized current against the logarithm of the this compound concentration and fit with a sigmoidal dose-response curve to calculate the EC50.
References
- 1. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 2. xcessbio.com [xcessbio.com]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 7. This compound, a non‐urea G protein‐gated inwardly rectifying K+ (Kir3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir3 channels and reduces stress‐induced hyperthermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Discovery, Characterization, and Structure–Activity Relationships of an Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and Kir7.1 [frontiersin.org]
- 11. ionbiosciences.com [ionbiosciences.com]
Application Notes and Protocols for VU0810464 in Hippocampal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VU0810464, a selective G protein-gated inwardly rectifying potassium (GIRK) channel activator, in hippocampal slice electrophysiology. The protocols detailed below are compiled from established methodologies and are intended to guide researchers in investigating the effects of this compound on synaptic transmission and plasticity.
Introduction
This compound is a potent and selective activator of neuronal GIRK (Kir3) channels.[1] In the hippocampus, GIRK channels play a crucial role in regulating neuronal excitability and are involved in postsynaptic inhibitory signaling.[2][3] Their activation leads to membrane hyperpolarization, which can modulate synaptic plasticity processes such as long-term potentiation (LTP), a cellular correlate of learning and memory.[1][2] Understanding the effects of this compound in the hippocampus is critical for elucidating the role of GIRK channels in cognitive function and for the development of therapeutics targeting neurological and psychiatric disorders.
Data Presentation
The following tables summarize the quantitative effects of GIRK channel modulation by this compound and the related compound ML297 on hippocampal synaptic plasticity.
Table 1: Effect of this compound on CA3-CA1 Long-Term Potentiation (LTP) in Hippocampal Slices from a Mouse Model of Alzheimer's Disease (oAβ₁₋₄₂-injected). [1]
| Treatment Group | Dose | LTP Magnitude (% of Baseline) |
| Healthy Control | - | Data not provided |
| oAβ₁₋₄₂ + Vehicle | - | Impaired LTP |
| oAβ₁₋₄₂ + this compound | Low Dose | Normalized LTP |
| oAβ₁₋₄₂ + this compound | High Dose | Normalized LTP |
| Healthy + Vehicle | - | Normal LTP |
| Healthy + this compound | Low Dose | No significant effect |
| Healthy + this compound | High Dose | Impaired LTP |
Table 2: Effect of the GIRK Activator ML297 on CA3-CA1 LTP in Hippocampal Slices from Healthy Mice. [2]
| Treatment Group | Concentration | fEPSP Amplitude (% of Baseline after HFS) |
| Vehicle | - | ~160% |
| ML297 | 10 µM | ~95% (LTP abolished) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for investigating this compound in hippocampal slice electrophysiology.
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Ice-cold cutting solution (see below)
-
Vibrating microtome (vibratome)
-
Artificial cerebrospinal fluid (aCSF) (see below)
-
Incubation chamber
-
Carbogen gas (95% O₂ / 5% CO₂)
Solutions:
-
Cutting Solution (Sucrose-based):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
Glucose: 10 mM
-
MgCl₂: 7 mM
-
CaCl₂: 0.5 mM
-
Continuously bubbled with carbogen.
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
NaCl: 124 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
Glucose: 10 mM
-
MgCl₂: 1.3 mM
-
CaCl₂: 2.5 mM
-
Continuously bubbled with carbogen.
-
Procedure:
-
Anesthetize the animal and perform decapitation.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage and immerse it in the ice-cold cutting solution.
-
Cut transverse hippocampal slices at a thickness of 350-400 µm.
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before recording.
Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP Induction
This protocol describes how to record fEPSPs from the CA1 region of the hippocampus and induce LTP.
Materials:
-
Prepared hippocampal slices
-
Recording chamber for submerged or interface slices
-
aCSF
-
Bipolar stimulating electrode (e.g., tungsten)
-
Glass recording microelectrode (1-3 MΩ) filled with aCSF
-
Amplifier, digitizer, and data acquisition software
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO, and then diluted in aCSF)
Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 mL/min at 30-32°C.
-
Place the stimulating electrode in the stratum radiatum to stimulate the Schaffer collateral afferents.
-
Position the recording electrode in the stratum radiatum of the CA1 region to record the fEPSPs.
-
Input-Output Curve: Determine the relationship between stimulus intensity and fEPSP slope. Deliver single pulses of increasing intensity and record the corresponding fEPSP.
-
Baseline Recording: Set the stimulation intensity to elicit an fEPSP that is 30-50% of the maximal response. Record baseline responses every 20-30 seconds for at least 20-30 minutes to ensure a stable baseline.
-
Drug Application: Perfuse the slice with aCSF containing the desired concentration of this compound.
-
LTP Induction: After a stable baseline in the presence of the drug, induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is one or more trains of 100 pulses at 100 Hz.
-
Post-LTP Recording: Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes after LTP induction to monitor the potentiation.
-
Data Analysis: Measure the initial slope of the fEPSP. Normalize the post-HFS fEPSP slopes to the average baseline slope to quantify the magnitude of LTP.
Whole-Cell Patch-Clamp Recordings
This protocol allows for the recording of synaptic currents and potentials from individual neurons.
Materials:
-
Prepared hippocampal slices
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Internal pipette solution (see below)
Internal Pipette Solution (K-Gluconate based):
-
K-Gluconate: 135 mM
-
KCl: 10 mM
-
HEPES: 10 mM
-
EGTA: 0.2 mM
-
Mg-ATP: 4 mM
-
Na-GTP: 0.3 mM
-
Phosphocreatine: 10 mM
-
Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.
Procedure:
-
Prepare the recording setup as for fEPSP recordings.
-
Under visual guidance using the microscope, approach a CA1 pyramidal neuron with a patch pipette (3-6 MΩ) filled with internal solution.
-
Apply gentle positive pressure to the pipette.
-
Form a Giga-ohm seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane with gentle suction to achieve the whole-cell configuration.
-
Record synaptic activity in either voltage-clamp (for synaptic currents) or current-clamp (for synaptic potentials and action potentials) mode.
-
Apply this compound via the perfusion system and observe changes in membrane potential, input resistance, and synaptic responses.
Concluding Remarks
The protocols and data presented here provide a framework for investigating the role of the GIRK channel activator this compound in hippocampal physiology. By modulating neuronal excitability, this compound offers a valuable tool to explore the intricate mechanisms of synaptic plasticity and its implications for cognitive function and neurological disorders. Researchers should optimize these protocols based on their specific experimental conditions and research questions.
References
- 1. This compound, a selective GIRK channel activator, improves hippocampal-dependent synaptic plasticity and memory disrupted by amyloid-β oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G-Protein-Gated Inwardly Rectifying Potassium (Kir3/GIRK) Channels Govern Synaptic Plasticity That Supports Hippocampal-Dependent Cognitive Functions in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Techniques for Measuring Brain Penetration of VU0810464: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key techniques and protocols for assessing the brain penetration of VU0810464, a non-urea G protein-gated inwardly rectifying potassium (Kir3/GIRK) channel activator.[1][2] The following sections detail experimental protocols, data presentation, and visual workflows to guide researchers in the comprehensive evaluation of the central nervous system (CNS) distribution of this and similar compounds.
Introduction
This compound has been identified as a potent activator of Kir3.1/3.2 channels with improved selectivity for neuronal Kir3 channels and enhanced brain penetration compared to earlier urea-containing compounds.[2][3] Accurate measurement of its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain is critical for its development as a potential treatment for neurological disorders. The primary methods discussed herein are cassette dosing with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for determining the brain-to-plasma concentration ratio, and equilibrium dialysis for measuring the unbound fraction of the compound in brain tissue and plasma. Additionally, in vivo microdialysis is presented as a powerful technique for measuring unbound drug concentrations in the brain extracellular fluid over time.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters related to the brain penetration of this compound, as determined by the described methodologies.
| Parameter | Value | Method | Animal Model | Reference |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.83 | Cassette Dosing with LC-MS/MS and Equilibrium Dialysis | Mouse | [3] |
| Brain Half-Life (t1/2) | ~20 minutes | Cassette Dosing with LC-MS/MS | Mouse | [3] |
| Plasma Half-Life (t1/2) | ~20 minutes | Cassette Dosing with LC-MS/MS | Mouse | [3] |
Signaling Pathway of this compound
This compound is an activator of G protein-gated inwardly rectifying potassium (Kir3/GIRK) channels, which are crucial modulators of neuronal excitability.[1][2][4] The activation of these channels leads to an efflux of K+ ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal firing. The simplified signaling pathway is depicted below.
Caption: Signaling pathway of this compound as a positive allosteric modulator of Kir3/GIRK channels.
Protocol 1: Cassette Dosing and LC-MS/MS Analysis for Brain Penetration
This protocol describes a rapid and resource-efficient method to determine the pharmacokinetic profile and CNS distribution of multiple compounds, including this compound, simultaneously.[1][5]
Experimental Workflow
Caption: Workflow for cassette dosing and LC-MS/MS analysis.
Materials
-
This compound and other test compounds
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG400, 50% saline)
-
Sprague-Dawley rats or C57BL/6 mice
-
Dosing syringes and needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Brain homogenization equipment (e.g., bead beater, sonicator)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Acetonitrile (B52724), methanol, formic acid, water (LC-MS grade)
-
Internal standard for LC-MS/MS analysis
Procedure
-
Formulation:
-
Prepare a stock solution of this compound and other compounds in an appropriate solvent (e.g., DMSO).
-
Create a "cassette" dosing solution by mixing the stock solutions and diluting with the final vehicle to the desired concentration.[5]
-
-
Animal Dosing:
-
Sample Collection:
-
Collect blood samples at various time points post-dosing (e.g., 5, 15, 30, 60, 120, 240 minutes).[6]
-
At the terminal time point, euthanize the animal and immediately collect the brain.
-
Rinse the brain with cold phosphate-buffered saline (PBS) to remove excess blood.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.[5]
-
Brain: Weigh the brain and homogenize it in a suitable buffer (e.g., PBS or a precipitation solvent like acetonitrile) at a specific ratio (e.g., 1:3 w/v).
-
-
LC-MS/MS Analysis:
-
Sample Preparation: Precipitate proteins from plasma and brain homogenate samples by adding a solvent like acetonitrile containing an internal standard. Centrifuge and collect the supernatant for analysis.
-
Chromatography: Separate the analytes using a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry:
-
Since specific MRM transitions for this compound are not publicly available, they must be determined empirically. Infuse a standard solution of this compound into the mass spectrometer to identify the precursor ion ([M+H]+).
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Optimize the collision energy for each transition to maximize the signal.
-
Set up a multiple reaction monitoring (MRM) method to detect and quantify this compound and the other compounds in the cassette.
-
-
Quantification: Create a "cassette standard curve" by spiking known concentrations of all compounds into blank plasma and brain homogenate and processing them alongside the study samples.[5]
-
-
Data Analysis:
-
Calculate the concentration of this compound in the plasma (Cp) and brain homogenate (Cb).
-
Calculate the total brain-to-plasma ratio (Kp) as: Kp = Cb / Cp.
-
To determine the unbound brain-to-plasma ratio (Kp,uu), the unbound fractions in plasma (fu,p) and brain (fu,b) must be determined using equilibrium dialysis (see Protocol 2). Kp,uu = (Cb * fu,b) / (Cp * fu,p).
-
Protocol 2: Equilibrium Dialysis for Unbound Fraction Determination
This protocol is essential for determining the fraction of this compound that is not bound to proteins and lipids in the plasma and brain, which is the pharmacologically active portion.[3][7]
Workflow
Caption: Workflow for equilibrium dialysis to determine the unbound fraction of a drug.
Materials
-
Equilibrium dialysis device (e.g., RED device) with semi-permeable membranes (e.g., 8 kDa MWCO)
-
Brain homogenate and plasma from the same species used in the pharmacokinetic study
-
This compound
-
Phosphate-buffered saline (PBS)
-
Incubator shaker
-
LC-MS/MS system
Procedure
-
Preparation:
-
Prepare brain homogenate (1:3 w/v in PBS) and thaw plasma.
-
Spike the brain homogenate and plasma with this compound to a known concentration.
-
-
Device Loading:
-
Pipette the spiked brain homogenate or plasma into one chamber of the dialysis device.
-
Pipette an equal volume of PBS into the corresponding buffer chamber.
-
-
Incubation:
-
Seal the device and incubate with shaking at 37°C for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Sample Collection:
-
After incubation, carefully collect aliquots from both the matrix chamber and the buffer chamber.
-
-
LC-MS/MS Analysis:
-
Determine the concentration of this compound in the samples from both chambers using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The concentration in the buffer chamber represents the unbound concentration (Cunbound).
-
The concentration in the matrix chamber represents the total concentration (Ctotal).
-
Calculate the unbound fraction (fu) as: fu = Cunbound / Ctotal.
-
Protocol 3: In Vivo Microdialysis for Unbound Brain Concentration
In vivo microdialysis is a powerful technique for measuring the time course of unbound this compound concentrations directly in the brain extracellular fluid of a freely moving animal.[7][8]
Workflow
Caption: Workflow for in vivo microdialysis to measure unbound drug concentrations in the brain.
Materials
-
Microdialysis probes (e.g., 10-20 kDa MWCO) and guide cannulae
-
Stereotaxic apparatus
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
LC-MS/MS system
Procedure
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, striatum).
-
Secure the guide cannula with dental cement.
-
Allow the animal to recover for at least 24-48 hours.[8]
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the animal in a microdialysis bowl.
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 1-2 hours.[8]
-
Administer this compound to the animal.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.
-
-
LC-MS/MS Analysis:
-
Directly inject the dialysate samples into the LC-MS/MS system for quantification of this compound.
-
-
Data Analysis:
-
The concentrations measured in the dialysate represent the unbound concentration of this compound in the brain extracellular fluid.
-
Plot the unbound concentration versus time to obtain the pharmacokinetic profile in the brain.
-
By employing these detailed protocols, researchers can robustly and accurately characterize the brain penetration of this compound, providing critical data to inform its development as a CNS therapeutic agent.
References
- 1. Enhanced resolution triple-quadrupole mass spectrometry for fast quantitative bioanalysis using liquid chromatography/tandem mass spectrometry: investigations of parameters that affect ruggedness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
VU0810464 solubility and vehicle formulation.
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and vehicle formulation of VU0810464, a selective G protein-gated inwardly rectifying potassium (GIRK/Kir3) channel activator.[1][2][3]
Solubility Data
This compound is a lipophilic compound characterized by low aqueous solubility.[4] The following table summarizes its solubility in common laboratory solvents and a standard in vivo vehicle formulation.
| Solvent/Vehicle | Concentration | Molarity | Notes |
| 100% DMSO | ≥ 250 mg/mL | 714.63 mM | Sonication is recommended to aid dissolution.[1][2] Use fresh, anhydrous DMSO as the compound is sensitive to moisture.[2] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 5 mg/mL | 14.29 mM | This formulation creates a clear solution suitable for intraperitoneal injection in animal models.[1][2] |
Experimental Protocols & Methodologies
Accurate preparation of this compound solutions is critical for experimental success. Below are detailed protocols for preparing stock solutions and ready-to-use in vivo formulations.
Protocol 1: Preparing a High-Concentration DMSO Stock Solution
This protocol is suitable for preparing a stock solution for in vitro assays or for subsequent dilution into an in vivo vehicle.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of up to 250 mg/mL.
-
Dissolution: Vortex the solution vigorously. If particulates remain, sonicate the solution in a water bath until all solids are dissolved.
-
Storage: Store the stock solution at -80°C for up to two years or at -20°C for up to one year.[5] To avoid degradation from repeated freeze-thaw cycles, aliquot the solution into smaller, single-use volumes.[5]
Protocol 2: Preparing an In Vivo Formulation
This protocol describes the sequential steps for preparing a common vehicle for animal studies.[2][5] This method is designed to maintain the solubility of the lipophilic compound in an aqueous-based system.
-
Initial Dilution: Begin with your high-concentration this compound stock solution in DMSO.
-
Add PEG300: In a new sterile tube, add the required volume of PEG300 (40% of the final volume). Slowly add the this compound DMSO stock (10% of the final volume) to the PEG300 and mix thoroughly until the solution is clear.
-
Add Tween-80: Add Tween-80 (5% of the final volume) to the DMSO/PEG300 mixture. Mix again until the solution is homogenous.
-
Final Dilution with Saline: Add saline (45% of the final volume) to the mixture to reach the final desired volume. Mix thoroughly.
-
Final Check: Ensure the final solution is a clear, homogenous solution. If precipitation occurs, gentle warming and/or sonication may be used to redissolve the compound.[2]
-
Usage: It is highly recommended to prepare this working solution fresh on the day of the experiment.[2]
Troubleshooting and FAQs
This section addresses common issues encountered during the handling and formulation of this compound.
Q1: My this compound powder is not dissolving in DMSO.
A1:
-
Check Solvent Quality: Ensure you are using fresh, high-purity, anhydrous DMSO. This compound is sensitive to moisture, and hygroscopic (water-absorbed) DMSO can significantly reduce its solubility.[2]
-
Apply Energy: Use sonication to aid dissolution.[1] Gentle warming can also be effective, but avoid excessive heat which could degrade the compound.
-
Concentration: While the maximum reported solubility is 250 mg/mL, starting with a slightly lower concentration may be easier to work with.
Q2: The compound precipitates out of my in vivo formulation. What can I do?
A2:
-
Order of Solvents is Critical: The prescribed order of addition (DMSO stock into PEG300, then Tween-80, then Saline) is crucial.[2][5] Adding the components out of order, especially adding the aqueous saline too early, will likely cause the lipophilic compound to precipitate.
-
Ensure Complete Dissolution at Each Step: Make sure the solution is completely clear and homogenous after the addition of each solvent before proceeding to the next step.[1]
-
Use Mechanical Assistance: If precipitation occurs in the final solution, brief sonication or gentle warming can help redissolve the compound.[2]
-
Prepare Fresh: In vivo formulations are often suspensions or microemulsions that can be unstable over time. Always prepare the solution fresh immediately before use.[2]
Q3: Can I use a different vehicle for my in vivo experiment?
A3: Yes, however, the efficacy of this compound can be vehicle-dependent.[4] The recommended 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline formulation is a well-documented and effective vehicle.[1][2] If you need to use a different formulation, extensive solubility and stability testing is required. A Labrasol-based vehicle has also been mentioned in the literature, though detailed formulation specifics were not provided.[4]
Q4: How should I store this compound?
A4:
-
Powder: Store the solid compound at -20°C for up to 3 years.[1][2]
-
Solutions: Store DMSO stock solutions in aliquots at -80°C for up to 2 years or -20°C for up to 1 year.[2][5] Avoid repeated freeze-thaw cycles.[5] Prepare aqueous-based in vivo formulations fresh for immediate use.[2]
Visualized Workflow
The following diagram illustrates the standard workflow for preparing the this compound in vivo formulation.
Caption: Workflow for preparing this compound in vivo formulation.
References
- 1. This compound | Potassium Channel | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Overcoming challenges with VU0810464 administration.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the administration of VU0810464.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound is a potent and selective, non-urea activator of G protein-gated inwardly rectifying potassium (GIRK/Kir3) channels.[1][2][3] It exhibits enhanced selectivity for neuronal Kir3.1/3.2 channels over cardiac Kir3.1/3.4 channels and has improved brain penetration compared to earlier activators like ML297.[1][4][5]
Q2: What are the primary challenges encountered during the administration of this compound?
The main challenge with this compound administration, particularly for in vivo studies, stems from its lipophilic nature and low aqueous solubility.[4] This necessitates the use of specialized vehicle formulations to achieve a stable and well-tolerated solution or microsuspension for delivery.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2][3] In a solvent like DMSO, it should be stored at -80°C for up to 1-2 years.[2][3][6]
Troubleshooting Guides
Issue: Poor Solubility in Aqueous Buffers
Problem: You are observing precipitation or incomplete dissolution of this compound when preparing solutions for in vitro or in vivo experiments.
Solution Workflow:
Caption: Workflow for addressing this compound solubility issues.
Detailed Steps:
-
Initial Solubilization: this compound is highly soluble in DMSO (≥ 250 mg/mL).[2][3] Always prepare a concentrated stock solution in 100% DMSO first. Sonication is recommended to aid dissolution.[2]
-
In Vitro Applications: For cell-based assays, dilute the DMSO stock solution into your aqueous experimental buffer immediately before use. Ensure the final concentration of DMSO is compatible with your experimental system and does not exceed cytotoxic levels.
-
In Vivo Applications: Due to its low aqueous solubility, direct dilution of the DMSO stock into saline or PBS will likely cause precipitation. A co-solvent or microsuspension approach is necessary. Refer to the In Vivo Vehicle Formulation Guide below.
Issue: Vehicle Toxicity or Poor Tolerability in Animal Models
Problem: You are observing adverse effects (e.g., mortality, distress) in your animal models following the administration of the this compound vehicle.
Solution Pathway:
Caption: Decision pathway for mitigating vehicle-induced toxicity.
Recommendations:
-
A Labrasol-based formulation was found to be poorly tolerated by mice.[4][7] It is advisable to avoid this vehicle.
-
A microsuspension using β-hydroxypropyl cyclodextrin has been successfully used for in vivo experiments and is a recommended alternative to avoid potential confounding effects of solvents like DMSO.[4][7]
-
A co-solvent system has also been documented and can be a viable option. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[2][3]
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 250 mg/mL (714.63 mM) | Sonication is recommended.[2][3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL (14.29 mM) | Sonication is recommended.[2] |
Table 2: In Vitro Potency of this compound
| Channel Subtype | EC50 | Cell Type |
| Neuronal Kir3 (GIRK1/2) | 165 nM | Hippocampal (HPC) neurons[3][5] |
| Cardiac Kir3 (GIRK1/4) | 720 nM | Sinoatrial node (SAN) cells[3][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mg/mL in DMSO)
-
Materials: this compound powder, 100% DMSO (newly opened, anhydrous), sterile microcentrifuge tubes, sonicator.
-
Procedure: a. Weigh the desired amount of this compound powder in a sterile tube. b. Add the appropriate volume of 100% DMSO to achieve a concentration of 100 mg/mL. c. Vortex briefly to mix. d. Sonicate the solution for 5-10 minutes or until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store aliquots at -80°C.
Protocol 2: Preparation of In Vivo Formulation (5 mg/mL Microsuspension)
This protocol is adapted from a formulation that yields a clear solution of at least 2.08 mg/mL and has been published for concentrations up to 5 mg/mL.[2][3]
-
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL).
-
PEG300 (Polyethylene glycol 300).
-
Tween 80 (Polysorbate 80).
-
Sterile Saline (0.9% NaCl).
-
Sterile tubes.
-
-
Procedure (to prepare 1 mL of 5 mg/mL final solution): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of a 50 mg/mL this compound stock solution in DMSO. Mix thoroughly by vortexing. c. Add 50 µL of Tween 80 to the mixture. Mix thoroughly. d. Add 450 µL of sterile saline to bring the total volume to 1 mL. e. Vortex the final solution extensively to ensure a homogenous microsuspension. f. Important: It is recommended to prepare this working solution fresh on the day of the experiment.[3]
Disclaimer: All protocols and troubleshooting guides are for research purposes only. Researchers should adapt these guidelines based on their specific experimental needs and always perform small-scale pilot studies to confirm vehicle tolerability and compound stability.
References
- 1. This compound, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Potassium Channel | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a non‐urea G protein‐gated inwardly rectifying K+ (Kir3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir3 channels and reduces stress‐induced hyperthermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with VU0810464.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using VU0810464, a selective activator of G protein-gated inwardly rectifying potassium (GIRK) channels.
Troubleshooting Guides
Unexpected results can arise from various factors, including dosage, experimental conditions, and the specific cellular context. This section provides guidance on common issues.
Issue 1: Lower than expected or no observable effect of this compound.
-
Question: I am not seeing the expected hyperpolarization or downstream effects in my neuronal cell culture after applying this compound. What could be the reason?
-
Answer: Several factors could contribute to a lack of effect. Please consider the following:
-
Cellular Context: Ensure that your cells of interest express the target GIRK channel subunits, primarily Kir3.1 and Kir3.2, which are the predominant subunits in neuronal tissue.[1][2]
-
G-Protein Coupled Receptor (GPCR) Activation: this compound is a GIRK channel activator, but its efficacy can be influenced by the basal activity of G-proteins in the cell. Consider co-application with a relevant GPCR agonist to enhance Gβγ subunit availability for channel activation.
-
PIP2 Depletion: Phosphatidylinositol 4,5-bisphosphate (PIP2) is essential for GIRK channel activity. If your experimental conditions lead to PIP2 depletion, the effect of this compound may be diminished.
-
Compound Integrity: Verify the concentration and integrity of your this compound stock solution.
-
Issue 2: Contradictory results in behavioral studies.
-
Question: My in vivo experiments with this compound are showing conflicting behavioral outcomes compared to published literature. Why might this be happening?
-
Answer: The in vivo effects of this compound are highly dose-dependent and context-specific.
-
Dose-Response Relationship: High doses of this compound have been shown to impair cognitive functions like learning and memory in healthy animals.[3][4] In contrast, both low and high doses have demonstrated therapeutic potential in a mouse model of Alzheimer's disease by normalizing hippocampal long-term potentiation (LTP) and object location memory.[3][4] It is crucial to perform a thorough dose-response study to determine the optimal concentration for your specific experimental model and behavioral paradigm.
-
Behavioral Paradigm: this compound has shown efficacy in reducing stress-induced hyperthermia, a measure of anxiolytic-like effects.[1][2] However, unlike the prototypical GIRK activator ML297, it did not reduce anxiety-related behavior in the elevated plus maze test.[1][2] The choice of behavioral assay is critical for observing specific effects.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound to aid in experimental design and interpretation.
| Parameter | Value | Species/Cell Type | Notes |
| EC50 (GIRK1/2) | 165 nM | Mouse Hippocampal Neurons | Represents potency on neuronal GIRK channels.[5] |
| EC50 (GIRK1/4) | 720 nM | Mouse Sinoatrial Node Cells | Represents potency on cardiac GIRK channels, demonstrating selectivity for neuronal subtypes.[5] |
| In Vivo Dose (mice) | 30 mg/kg (i.p.) | C57BL/6J mice | Dose used in studies demonstrating reduction of stress-induced hyperthermia.[6] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the effect of this compound on GIRK channel currents in cultured neurons.
1. Cell Preparation:
- Culture primary hippocampal or other neurons of interest on glass coverslips.
- Use cells at a suitable stage of maturity for electrophysiological recordings.
2. Recording Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
- Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
3. Recording Procedure:
- Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.
- Perfuse the chamber with the external solution.
- Establish a whole-cell patch-clamp configuration on a neuron.
- Hold the cell at a membrane potential of -80 mV.
- Obtain a stable baseline current recording.
- Apply this compound at the desired concentration through the perfusion system.
- Record the change in holding current. An outward current (or a decrease in inward current) is expected, consistent with potassium channel activation.
- To determine the dose-response relationship, apply increasing concentrations of this compound.
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway for GIRK channel activation, which is the mechanism of action for this compound.
Caption: Signaling pathway of GIRK channel activation by neurotransmitters and this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a direct activator of G protein-gated inwardly rectifying potassium (GIRK) channels. It enhances the open probability of the channel, leading to an efflux of potassium ions from the neuron. This results in hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential and thus reducing neuronal excitability.
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits enhanced selectivity for neuronal GIRK channels, which are typically heterotetramers of Kir3.1 and Kir3.2 subunits, over cardiac GIRK channels composed of Kir3.1 and Kir3.4 subunits.[1][2] This is reflected in its lower EC50 value for neuronal channels compared to cardiac channels.[5]
Q3: Are there any known off-target effects of this compound?
A3: While this compound is considered a selective GIRK channel activator, no compound is entirely devoid of off-target effects at high concentrations. However, studies have highlighted its improved selectivity for neuronal GIRK channels compared to earlier generation activators.[1][2] It is always recommended to include appropriate controls in your experiments to account for potential off-target effects, especially when using high concentrations.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO. For in vivo studies, it has been administered as a microsuspension in 20% (w/v) β-hydroxypropyl cyclodextrin (B1172386) in water.[6] Always refer to the manufacturer's instructions for specific solubility and storage recommendations. Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light.
References
- 1. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal G protein-gated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective GIRK channel activator, improves hippocampal-dependent synaptic plasticity and memory disrupted by amyloid-β oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Optimizing VU0810464 Concentration for In-Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of VU0810464 in in-vitro experiments. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule activator of G protein-gated inwardly-rectifying potassium (GIRK) channels, also known as Kir3 channels.[1][2] It exhibits enhanced selectivity for neuronal GIRK channels, which are typically heterotetramers of Kir3.1 and Kir3.2 subunits, over cardiac GIRK channels (Kir3.1/3.4).[2][3] Its mechanism of action involves the direct activation of these channels, leading to an efflux of potassium ions from the neuron. This hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential, thus mediating an inhibitory effect on neuronal activity.[4]
Q2: What is a typical concentration range for this compound in in-vitro experiments?
The optimal concentration of this compound will vary depending on the cell type, the specific GIRK channel subunits expressed, and the experimental assay being used. However, a general concentration range to start with is between 0.1 µM and 30 µM.[1][5] For initial dose-response experiments, it is advisable to use a wide range of concentrations to determine the EC50 (half-maximal effective concentration) in your specific system.
Q3: How should I prepare and dissolve this compound for my experiments?
This compound is a lipophilic compound with low aqueous solubility.[3] Therefore, it is typically dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).[6] This stock solution can then be serially diluted in your experimental buffer or cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in your assay is low (ideally ≤0.1%) to avoid solvent-induced cellular toxicity or off-target effects.[7] Always prepare fresh dilutions from the stock solution for each experiment to ensure compound integrity.[7]
Q4: What are the key in-vitro assays used to characterize this compound activity?
The two primary in-vitro assays for characterizing this compound activity are:
-
Whole-Cell Patch-Clamp Electrophysiology: This "gold standard" technique directly measures the ion current through GIRK channels in response to this compound application.[8] It provides detailed information on the potency, efficacy, and kinetics of channel activation.
-
Thallium Flux Assay: This is a fluorescence-based, higher-throughput alternative to electrophysiology.[8][9] It uses the flux of thallium ions (Tl+), a surrogate for K+, through the GIRK channels, which is detected by a Tl+-sensitive fluorescent dye.[9][10] This assay is well-suited for screening and initial dose-response studies.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no response to this compound | Compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot them for single use to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light.[7] |
| Low GIRK Channel Expression: The cell line used may have low or no expression of the target GIRK channel subunits (Kir3.1/3.2). | Verify GIRK channel expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express the target channels or a heterologous expression system (e.g., HEK293 cells transfected with the desired GIRK subunits). | |
| Incorrect Assay Conditions: The experimental buffer composition (e.g., ion concentrations) may not be optimal for GIRK channel activity. | Ensure your extracellular and intracellular solutions are appropriate for measuring potassium channel currents. For example, electrophysiology experiments often use a high potassium concentration in the external solution to increase the inward current.[4] | |
| High background signal or apparent off-target effects | High DMSO Concentration: The final concentration of the solvent (DMSO) may be causing cellular stress or non-specific effects. | Ensure the final DMSO concentration in your assay is below 0.5%, and ideally at or below 0.1%.[7] Run a vehicle control with the same final DMSO concentration to assess its effect. |
| Compound Precipitation: this compound may be precipitating out of solution at the final concentration in the aqueous experimental medium. | Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, you may need to lower the final concentration or use a solubilizing agent like a cyclodextrin, ensuring it does not interfere with your assay.[11] | |
| Non-specific activation of other channels: At very high concentrations, the selectivity of this compound may decrease. | Perform dose-response experiments to determine the optimal concentration range where the effect is specific to GIRK channels. Compare the effects in your experimental cells with a negative control cell line that does not express GIRK channels. | |
| Difficulty in obtaining a stable recording in electrophysiology | Poor Cell Health: The cells may be unhealthy, leading to unstable membrane potentials and difficulty in forming a high-resistance seal. | Ensure optimal cell culture conditions, including proper media, confluency, and passage number. |
| Incorrect Pipette/Solution Composition: The composition of the patch pipette solution can affect cell health and channel activity. | Use a standard intracellular solution for whole-cell recordings that maintains cellular homeostasis. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound on different GIRK channel subtypes.
| GIRK Subunit Combination | Assay Type | EC50 | Cell Type |
| Neuronal (likely Kir3.1/3.2) | Electrophysiology | 165 nM | Mouse Hippocampal Neurons |
| GIRK1/4 (Cardiac) | Thallium Flux Assay | 720 nM | HEK293 Cells |
Experimental Protocols
Detailed Protocol for Thallium Flux Assay
This protocol is adapted for a 384-well plate format and is suitable for determining the dose-response of this compound.
Materials:
-
HEK293 cells stably expressing the GIRK channel of interest (e.g., Kir3.1/3.2)
-
Poly-D-Lysine coated 384-well black-walled, clear-bottom plates
-
Thallium-sensitive dye (e.g., FluxOR™ Thallium Detection Kit)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Stimulus Buffer containing thallium sulfate
-
Kinetic plate reader capable of fluorescence measurement
Procedure:
-
Cell Plating: Seed the HEK293 cells onto the poly-D-lysine coated 384-well plates at an optimized density and incubate overnight to allow for cell attachment.
-
Dye Loading: The following day, remove the culture medium and load the cells with the thallium-sensitive dye according to the manufacturer's instructions. This typically involves a 60-90 minute incubation at room temperature.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the compound dilutions to the respective wells of the cell plate. Include wells with vehicle control (assay buffer with the same final DMSO concentration) and a positive control (a known GIRK channel activator, if available). Incubate for 15-30 minutes at room temperature.
-
Thallium Flux Measurement: Place the cell plate into the kinetic plate reader. Program the instrument to add the thallium-containing stimulus buffer to all wells and immediately begin recording the fluorescence signal over time (e.g., readings every second for 2-3 minutes).
-
Data Analysis: The rate of fluorescence increase is proportional to the thallium influx through the open GIRK channels. Analyze the data by calculating the rate of flux for each concentration of this compound. Plot the rate of flux against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Key Steps in Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general overview of the key steps for recording this compound-activated currents.
Materials:
-
Cultured neurons or transfected cells on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
This compound solutions at various concentrations
Procedure:
-
Coverslip Placement: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pipette Pulling and Filling: Pull a patch pipette with a resistance of 3-5 MΩ and fill it with the intracellular solution.
-
Cell Approach and Seal Formation: Under visual guidance, approach a healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV) and record the baseline current.
-
Compound Application: Perfuse the cell with the extracellular solution containing different concentrations of this compound.
-
Data Acquisition: Record the inward current activated by this compound.
-
Data Analysis: Measure the amplitude of the this compound-induced current at each concentration. Plot the current amplitude against the log of the compound concentration to generate a dose-response curve and calculate the EC50.
Visualizations
Signaling Pathway of GIRK Channel Activation
Caption: Canonical and direct activation pathways of the GIRK channel.
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for generating a dose-response curve for this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuronal G protein-gated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a non‐urea G protein‐gated inwardly rectifying K+ (Kir3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir3 channels and reduces stress‐induced hyperthermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Potential off-target effects of VU0810464.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of VU0810464. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and selective activator of G protein-gated inwardly rectifying potassium (GIRK or Kir3) channels.[1][2] It is a non-urea compound that exhibits enhanced selectivity for neuronal Kir3 channels.[1]
Q2: What are the known off-target effects of this compound?
The primary "off-target" consideration for this compound is its activity on different subtypes of its intended target, the GIRK channels. Specifically, it is more selective for neuronal Kir3.1/3.2 channels over cardiac Kir3.1/3.4 channels.[1][3] This selectivity is a key feature that distinguishes it from other GIRK activators like ML297.[1][4] While highly selective, it does exhibit some activity at the cardiac subtypes, which could be a consideration in experiments involving cardiac tissues or when assessing cardiovascular safety.
Q3: How does the selectivity of this compound for neuronal GIRK channels compare to other compounds?
This compound demonstrates improved selectivity for neuronal Kir3 channels compared to the prototypical activator, ML297.[1][4] While both compounds show comparable efficacy and potency as neuronal Kir3 channel activators, this compound is significantly less potent in activating cardiac Kir3 channels.[3][4]
Q4: My cells are not responding to this compound as expected. What could be the issue?
Several factors could contribute to a lack of response:
-
Cell Type and GIRK Subunit Expression: Confirm that your experimental system expresses the neuronal GIRK channel subtypes (Kir3.1 and Kir3.2), as this compound is most potent at these channels.[1][3] Cells primarily expressing cardiac GIRK subtypes (Kir3.1 and Kir3.4) will be less sensitive.[4]
-
Compound Concentration: Ensure you are using an appropriate concentration range. This compound has a nanomolar potency for neuronal GIRK channels (EC50 = 165 nM).[2]
-
G-protein Activation: GIRK channel activation is dependent on the presence of Gβγ subunits released from activated G-protein coupled receptors (GPCRs). Ensure your experimental conditions allow for G-protein activation.
-
Solubility: this compound is a lipophilic compound with low aqueous solubility.[4] Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before dilution into your experimental buffer.
Q5: I am observing unexpected cardiovascular effects in my in vivo study. Could this be related to this compound?
While this compound is more selective for neuronal GIRK channels, it can still activate cardiac Kir3.1/3.4 channels, which are involved in regulating heart rate.[4] The potency of this compound at cardiac channels is lower than at neuronal channels, but at higher concentrations, cardiovascular effects could potentially be observed.[4] It is recommended to perform dose-response studies and monitor cardiovascular parameters.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in experimental results | Inconsistent compound solubility. | Prepare fresh stock solutions in an appropriate solvent like DMSO and ensure complete dissolution before use.[2] Consider using a vehicle that improves solubility for in vivo studies, such as a Labrasol-based vehicle.[4] |
| Lower than expected potency in vitro | The cell line expresses low levels of Kir3.1/3.2 subunits or predominantly expresses Kir3.1/3.4 subunits. | Use a cell line with confirmed high expression of Kir3.1/3.2 channels. Alternatively, perform quantitative PCR or Western blotting to determine the subunit composition of your experimental cells. |
| No effect observed in vivo | Poor brain penetration or rapid clearance. | This compound has improved brain penetration compared to ML297, but its clearance is rapid.[2] Consider the timing of your behavioral or physiological measurements relative to compound administration. |
| Anxiety-related behavioral effects are different from ML297 | Differences in selectivity and/or off-target profiles. | While both this compound and ML297 reduce stress-induced hyperthermia, ML297, but not this compound, was found to decrease anxiety-related behavior in the elevated plus maze test.[1][3] This suggests that the anxiolytic effects of ML297 may be mediated by off-target interactions not shared by this compound. |
Data Presentation
Table 1: Potency of this compound at Neuronal vs. Cardiac GIRK Channels
| Channel Subtype | Primary Location | This compound EC50 | Reference |
| Kir3.1/3.2 | Neurons | 165 nM | [2] |
| Kir3.1/3.4 | Cardiac Atria | 720 nM | [2] |
Table 2: Comparison of this compound and ML297
| Feature | This compound | ML297 | Reference |
| Primary Target | GIRK1/2 Activator | GIRK1-containing channel activator | [1][3] |
| Neuronal GIRK Potency | Nanomolar | Comparable to this compound | [1][3] |
| Selectivity for Neuronal vs. Cardiac GIRK | More selective | Less selective | [1][4] |
| Effect on Stress-Induced Hyperthermia | Reduces | Reduces | [1][3] |
| Effect on Anxiety (Elevated Plus Maze) | No effect | Decreases | [1][3] |
| Brain Penetration (Kp,uu) | 0.83 | 0.32 | [2] |
Experimental Protocols
Whole-Cell Electrophysiology for Measuring GIRK Channel Activity
This protocol is adapted from studies characterizing this compound.[4][5]
-
Cell Preparation:
-
Use HEK-293 cells stably expressing the desired Kir3 channel subtypes (e.g., Kir3.1/3.2 or Kir3.1/3.4) or primary cells like cultured hippocampal neurons or isolated sino-atrial nodal cells.[4]
-
-
Solutions:
-
Recording:
-
Perform whole-cell patch-clamp recordings.
-
Hold the membrane potential at a suitable voltage to observe inward currents (e.g., -80 mV).
-
Apply this compound at various concentrations to the external solution to generate a concentration-response curve.
-
To confirm the current is carried by inwardly rectifying K+ channels, apply a blocker such as 0.3 mM Ba2+.[4]
-
Visualizations
Caption: this compound signaling pathway.
References
- 1. This compound, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a non‐urea G protein‐gated inwardly rectifying K+ (Kir3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir3 channels and reduces stress‐induced hyperthermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of VU0468554, a New Selective Inhibitor of Cardiac G Protein–Gated Inwardly Rectifying K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
VU0810464 Solutions: Technical Support & Troubleshooting
This technical support center provides guidance on the stability and storage of VU0810464 solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored under the following conditions for optimal stability.[1][2]
| Storage Temperature | Shelf Life |
| -20°C | 3 years |
| 4°C | 2 years |
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3] It is soluble in DMSO at concentrations of ≥ 250 mg/mL (714.63 mM).[1][2][3] For best results, use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1]
Q3: How should I store this compound stock solutions in DMSO?
A3: Once prepared, aliquot your DMSO stock solutions into tightly sealed vials to avoid repeated freeze-thaw cycles and store them at low temperatures.[1][4]
| Storage Temperature | Shelf Life |
| -80°C | 2 years |
| -20°C | 1 year |
Q4: How do I prepare a working solution of this compound for in vivo experiments?
A4: For in vivo studies, a co-solvent formulation is necessary to achieve a clear solution. It is highly recommended to prepare these solutions fresh on the day of use.[1][4] A commonly used protocol involves the sequential addition of solvents.[2][3][4]
Experimental Protocols
Protocol 1: Preparation of In Vivo Working Solution (≥ 2.08 mg/mL)[2]
This protocol yields a clear solution suitable for intraperitoneal injection.
-
Start with a stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, sequentially add the following, ensuring the solution is mixed evenly after each addition:
-
10% DMSO (e.g., 100 µL of a DMSO stock)
-
40% PEG300 (e.g., 400 µL)
-
5% Tween-80 (e.g., 50 µL)
-
45% Saline (e.g., 450 µL)
-
If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO stock solution upon storage. | DMSO absorbed moisture from the air, reducing solubility. | Use fresh, anhydrous DMSO for preparing stock solutions. Ensure vials are tightly sealed. |
| Cloudiness or precipitation when preparing in vivo working solution. | Improper mixing or order of solvent addition. | Add solvents sequentially as described in the protocol, ensuring each component is fully dissolved before adding the next. Sonication or gentle warming may help.[3][4] |
| Inconsistent experimental results. | Degradation of this compound in solution due to improper storage or age. | Prepare fresh working solutions for each experiment.[1][4] Aliquot stock solutions to minimize freeze-thaw cycles.[1][4] Do not use solutions stored beyond the recommended shelf life. |
| Poor tolerability in animal models. | Vehicle-related toxicity. | While a Labrasol-based vehicle was found to solubilize this compound, it was poorly tolerated by mice.[5][6] The recommended PEG300/Tween-80/Saline formulation is generally better tolerated. If issues persist, consider alternative, well-tolerated vehicle formulations. |
Visual Guides
Signaling Pathway of this compound
This compound activates GIRK channels, leading to neuronal inhibition.
Experimental Workflow for In Vivo Solution Preparation
Workflow for preparing this compound solutions for in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a non‐urea G protein‐gated inwardly rectifying K+ (Kir3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir3 channels and reduces stress‐induced hyperthermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: VU0810464 in Behavioral Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU0810464 in behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-urea, potent, and selective activator of G protein-gated inwardly rectifying potassium (GIRK or Kir3) channels.[1][2][3][4][5] It exhibits enhanced selectivity for neuronal GIRK channels, which are typically heterotetramers of GIRK1 and GIRK2 subunits (Kir3.1/3.2), over cardiac GIRK channels (Kir3.1/3.4).[2][5] By activating these channels, this compound increases potassium ion (K+) efflux, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.
Q2: What are the common behavioral assays in which this compound is used?
A2: this compound has been primarily characterized in rodent models of anxiety and stress. The most common assays are the Stress-Induced Hyperthermia (SIH) test and the Elevated Plus Maze (EPM).[2][5] It has also been investigated in models of cognitive function, such as the object location memory task, particularly in the context of Alzheimer's disease.[6]
Q3: Why does this compound show efficacy in the Stress-Induced Hyperthermia (SIH) test but not in the Elevated Plus Maze (EPM)?
A3: While both tests assess anxiety-related behaviors, they are thought to measure different aspects of anxiety. This compound has been shown to reduce the hyperthermic response to stress in the SIH test.[2][3][5] However, unlike some other anxiolytics, it does not typically increase exploration of the open arms in the EPM test.[2][5] This differential effect may be due to the distinct neural circuits and GIRK channel subtypes modulating these behaviors. Another contributing factor could be the rapid pharmacokinetics of this compound, with a short half-life that may not be optimal for the duration of the EPM test.[7]
Troubleshooting Guide
Formulation and Administration
Q4: I'm having trouble dissolving this compound for my in vivo experiments. What is the recommended formulation?
A4: this compound has low aqueous solubility, which is a common challenge. Direct dissolution in saline is not recommended. The most frequently reported successful formulation for intraperitoneal (i.p.) injection in mice is a microsuspension in 20% β-hydroxypropyl cyclodextrin (B1172386) in sterile water.[8] Another option for creating a clear solution involves a co-solvent system, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3] It is crucial to prepare this fresh and ensure the compound is fully dissolved or evenly suspended before administration.
Q5: My animals are showing adverse reactions to the vehicle. What could be the cause?
A5: High concentrations of some solvents can be toxic. For instance, a Labrasol-based vehicle was found to be poorly tolerated by mice.[7] If you are using a co-solvent system, ensure the final concentration of each component is within a well-tolerated range for the animal model and route of administration. Always include a vehicle-only control group to assess any effects of the formulation itself.
Experimental Design and Interpretation
Q6: I am not observing the expected anxiolytic-like effect of this compound in the Stress-Induced Hyperthermia (SIH) test. What could be wrong?
A6: Several factors could contribute to this:
-
Dosing: Ensure you are using an effective dose. Doses of 10-30 mg/kg (i.p.) have been reported to be effective in reducing SIH in mice.[3][8]
-
Timing of Administration: this compound has a short half-life.[4][7] Administer the compound approximately 30 minutes before the first temperature measurement to ensure it is at an effective concentration during the test.[8]
-
Procedural Stress: The SIH response is dependent on the stress of the procedure. Ensure that the handling and rectal probe insertion are consistent and sufficient to elicit a hyperthermic response in your control animals.
-
Animal Strain and Housing: The response can vary between different mouse strains. Also, single housing mice for 24 hours prior to testing can increase basal anxiety and the robustness of the SIH response.[8]
Q7: My results with this compound are inconsistent between experiments. What are the potential sources of variability?
A7: Inconsistent results can arise from several factors:
-
Formulation Instability: Due to its poor solubility, this compound may precipitate out of solution or suspension, leading to inaccurate dosing. Always prepare formulations fresh and ensure homogeneity before each injection.
-
Pharmacokinetics: The rapid clearance and short half-life of this compound mean that small variations in the timing of injection relative to testing can lead to significant differences in brain and plasma concentrations.[4][7]
-
Dose-Response Relationship: this compound can have a narrow therapeutic window. In studies related to cognitive function, low doses were found to be beneficial in a disease model, while higher doses impaired performance in healthy animals.[6] It is crucial to perform a dose-response study to identify the optimal dose for your specific experimental paradigm.
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Channel Subtype | Cell Type | Assay | EC50 |
| Neuronal (Kir3.1/3.2) | Hippocampal Neurons | Electrophysiology | ~165 nM |
| Cardiac (Kir3.1/3.4) | Sinoatrial Node Cells | Electrophysiology | ~720 nM |
Data compiled from multiple sources.[1][4]
Table 2: Pharmacokinetic Parameters of this compound in Mice (30 mg/kg, i.p.)
| Parameter | Value | Unit |
| Brain Half-Life (t½) | ~20 | minutes |
| Plasma Half-Life (t½) | ~20 | minutes |
| Unbound Brain to Plasma Ratio (Kp,uu) | 0.83 | - |
Data suggests good brain penetration but rapid clearance.[4][7]
Experimental Protocols
Stress-Induced Hyperthermia (SIH) in Mice
-
Animal Preparation: Use young adult male C57BL/6J mice. Single-house the animals 24 hours prior to testing to increase basal anxiety.[8]
-
Drug Administration: Prepare a microsuspension of this compound in 20% β-hydroxypropyl cyclodextrin in sterile water. Administer the desired dose (e.g., 0, 3, 10, or 30 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the first temperature measurement.[8]
-
Temperature Measurement:
-
Gently restrain the mouse and measure the initial rectal temperature (T1) using a well-lubricated rectal probe inserted approximately 1.5 cm. Record the stable temperature.
-
Return the mouse to its home cage.
-
After 10 minutes, repeat the rectal temperature measurement to obtain T2.[8]
-
-
Data Analysis: The primary endpoint is the change in temperature (ΔT = T2 - T1). Compare the ΔT between the vehicle and this compound-treated groups. Anxiolytic-like effects are indicated by a significant reduction in ΔT.
Elevated Plus Maze (EPM) in Mice
-
Apparatus: The maze should be elevated and consist of two open arms and two enclosed arms.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[9]
-
Drug Administration: Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle 30 minutes prior to placing the mouse on the maze.
-
Procedure:
-
Data Analysis: Key parameters to score include the time spent in the open arms and the number of entries into the open and closed arms. A lack of significant increase in open arm time or entries for the this compound group compared to vehicle would be consistent with published findings.
Visualizations
Caption: Signaling pathway of GIRK channel activation by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a selective GIRK channel activator, improves hippocampal-dependent synaptic plasticity and memory disrupted by amyloid-β oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a non‐urea G protein‐gated inwardly rectifying K+ (Kir3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir3 channels and reduces stress‐induced hyperthermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.6. Stress‐induced hyperthermia [bio-protocol.org]
- 9. Elevated plus maze protocol [protocols.io]
- 10. (PDF) The use of the elevated plus maze as an assay of anxiety-related behavior in rodents (2007) | Alicia A. Walf | 2670 Citations [scispace.com]
How to control for vehicle effects when using VU0810464.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of VU0810464, with a specific focus on controlling for potential vehicle-induced effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective non-urea activator of G protein-gated inwardly-rectifying potassium (GIRK/Kir3) channels.[1][2] It displays nanomolar potency for neuronal GIRK1/2 channels (EC50 = 165 nM) and GIRK1/4 channels (EC50 = 720 nM) and has improved brain penetration compared to earlier activators like ML297.[1][3][4] By activating GIRK channels, this compound moderates the activity of excitable cells, which has implications for neurological disorders and cardiac arrhythmias.[4][5]
Q2: Why is it critical to control for vehicle effects when using this compound?
A2: Due to its lipophilic nature and low aqueous solubility, this compound requires a vehicle containing organic solvents for both in vitro and in vivo administration.[3] These vehicles, particularly those containing dimethyl sulfoxide (B87167) (DMSO), can have their own biological effects that may confound experimental results.[6][7] Therefore, a vehicle control group is essential to differentiate the pharmacological effects of this compound from any non-specific effects of the vehicle.
Q3: What are the recommended vehicles for dissolving this compound?
A3: The appropriate vehicle for this compound depends on the experimental setting (in vitro vs. in vivo).
-
In Vitro: this compound is readily soluble in DMSO at concentrations of ≥ 250 mg/mL (714.63 mM).[1][2]
-
In Vivo: A common formulation for intraperitoneal injection is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution at ≥ 2.08 mg/mL.[1][8] Another study identified a Labrasol-based vehicle as effective for achieving a solution at 10 mg/kg for intraperitoneal dosing.[3]
Q4: What are the known potential side effects of common vehicles used with this compound?
A4: Vehicles containing DMSO and polyethylene (B3416737) glycol (PEG) can induce biological effects. For instance, DMSO has been reported to affect membrane permeability and interact with various receptors and ion channels.[6] High concentrations of DMSO and PEG-400 have been shown to cause motor impairment in mice.[7] Therefore, it is crucial to use the lowest effective concentration of these solvents and always include a vehicle-only control group.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in experimental results between animals in the same group. | 1. Inconsistent drug formulation. 2. Precipitation of this compound upon administration. | 1. Ensure thorough and consistent mixing of the vehicle and this compound. Sonication may be beneficial.[2] 2. Prepare fresh formulations for each experiment and visually inspect for any precipitation before administration. |
| Unexpected physiological or behavioral effects observed in the vehicle control group. | 1. The vehicle itself is exerting a biological effect. 2. The concentration of a vehicle component (e.g., DMSO) is too high. | 1. Conduct a thorough literature search on the known effects of the specific vehicle components in your experimental model. 2. If possible, reduce the concentration of potentially bioactive components like DMSO. Consider alternative, more inert vehicles if the effects persist. |
| The observed in vivo effect of this compound is less than expected based on in vitro data. | 1. Poor bioavailability due to suboptimal vehicle formulation. 2. Rapid metabolism of this compound. | 1. Consider alternative vehicle formulations to improve solubility and absorption.[3] 2. Be aware that this compound has a rapid clearance with a reported brain and plasma half-life of about 20 minutes in mice.[8] Time your behavioral or physiological measurements accordingly. |
Experimental Protocols
In Vivo Formulation of this compound
This protocol describes the preparation of a common vehicle for the in vivo administration of this compound.[1][8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Due to its high solubility in DMSO, a concentrated stock can be prepared (e.g., 20.8 mg/mL).[8]
-
In a sterile microcentrifuge tube, add the vehicle components in the following order, mixing thoroughly after each addition:
-
10% of the final volume with the this compound/DMSO stock solution.
-
40% of the final volume with PEG300.
-
5% of the final volume with Tween-80.
-
45% of the final volume with sterile saline.
-
-
Vortex the final solution vigorously to ensure a clear and homogenous mixture. Sonication can be used to aid dissolution.[2]
-
Administer the freshly prepared solution to the experimental animals via the desired route (e.g., intraperitoneal injection).[8]
-
For the vehicle control group, prepare a solution containing the same concentrations of DMSO, PEG300, Tween-80, and saline, but without this compound.
Data Presentation: Solubility of this compound
| Solvent/Vehicle | Solubility | Reference |
| In Vitro | ||
| DMSO | ≥ 250 mg/mL (714.63 mM) | [1][2] |
| In Vivo | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.95 mM) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (14.29 mM) | [2] |
| Labrasol-based vehicle | Solution at 10 mg/kg | [3] |
Visualizations
Caption: Signaling pathway of GIRK channel activation by neurotransmitters and this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | Potassium Channel | TargetMol [targetmol.com]
- 3. This compound, a non‐urea G protein‐gated inwardly rectifying K+ (Kir3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir3 channels and reduces stress‐induced hyperthermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. medchemexpress.com [medchemexpress.com]
Addressing variability in VU0810464 experimental outcomes.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes when working with VU0810464, a selective activator of G protein-gated inwardly-rectifying potassium (GIRK/Kir3) channels.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing inconsistent results in my in vivo experiments. What are the potential sources of variability related to compound formulation and administration?
A1: Inconsistent in vivo results with this compound can often be traced back to its formulation and administration due to its lipophilic nature and low aqueous solubility.
-
Vehicle Choice: The selection of the vehicle is critical. Different vehicles can lead to variations in solubility, stability, and bioavailability. Some studies have reported using a Labrasol-based vehicle, but it was poorly tolerated in mice.[1] A microsuspension approach is often used.[1]
-
Formulation Method: Proper solubilization is key. Sonication is recommended to aid dissolution in solvents like DMSO.[2] For in vivo preparations, specific protocols for creating a stable suspension are necessary.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for this compound administration.[3] Ensure consistent administration technique to minimize variability.
Troubleshooting Table: In Vivo Formulation
| Issue | Recommendation | Reference |
| Poor Solubility | Use a suitable solvent system. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Sonication is advised. | [2] |
| Vehicle Toxicity | Avoid poorly tolerated vehicles like Labrasol-based formulations. Consider using a β-hydroxypropyl cyclodextrin (B1172386) vehicle, which has been shown to be a suitable alternative. | [1] |
| Inconsistent Dosing | Prepare a stable microsuspension to ensure uniform delivery of the compound. | [1] |
Q2: My experimental results are highly variable even with consistent formulation. Could the dosage of this compound be the issue?
A2: Yes, the dosage of this compound is a critical factor that can lead to significant variability and even opposing effects.
-
Dose-Dependent Effects: this compound exhibits dose-dependent effects. For instance, in healthy mice, a higher dose impaired hippocampal long-term potentiation (LTP) and object location memory, whereas a lower dose had no significant effect.[4]
-
Therapeutic Window: This suggests a narrow therapeutic window. It is crucial to perform a thorough dose-response study in your specific experimental model to identify the optimal concentration.
-
Animal Model Considerations: The effective dose can vary between different animal models (e.g., wild-type vs. disease models).[4]
Troubleshooting Flowchart: Addressing Inconsistent In Vivo Efficacy
Troubleshooting workflow for in vivo experiments.
Q3: I am concerned about off-target effects. How selective is this compound and what should I consider?
A3: this compound is characterized by its enhanced selectivity for neuronal GIRK1/2 channels over cardiac GIRK1/4 channels.[1][5] However, no pharmacological tool is entirely without potential off-target effects, especially at higher concentrations.
-
Neuronal vs. Cardiac Selectivity: this compound has a ~9-fold higher potency for GIRK channels in hippocampal neurons compared to sinoatrial node cells.[1][3]
-
Comparison with other compounds: It shows improved selectivity for neuronal GIRK channels compared to the prototypical activator, ML297.[5]
-
Concentration is Key: To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration determined from your dose-response studies.
Quantitative Data Summary
Table 1: this compound Potency (EC50)
| Channel/Cell Type | EC50 | Reference |
| GIRK1/2 (neuronal) | 165 nM | [2][3] |
| GIRK1/4 | 720 nM | [2][3] |
| Hippocampal Neurons | ~1 µM | [6] |
| Sinoatrial Node Cells | ~9 µM | [6] |
Table 2: this compound Solubility Information
| Solvent | Concentration | Recommendation | Reference |
| DMSO | ≥ 250 mg/mL (714.63 mM) | Sonication recommended. Use newly opened DMSO as it is hygroscopic. | [2][3] |
| In Vivo Formulation (1) | 5 mg/mL (14.29 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication recommended. | [2] |
| In Vivo Formulation (2) | ≥ 2.08 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [3] |
Table 3: this compound In Vivo Administration and Pharmacokinetics
| Animal Model | Dosage | Administration Route | Key Finding | Reference |
| Male C57BL/6J mice | 10 mg/kg, 30 mg/kg | Intraperitoneal injection | Reduced stress-induced hyperthermia. | [2][3] |
| Healthy and AD-like mice | Low and high doses | Intracerebroventricular | High dose impaired LTP and memory in healthy mice; both doses normalized these in AD-like mice. | [4] |
| Male C57BL/6J mice | 30 mg/kg | Intraperitoneal injection | Brain-to-plasma ratio (Kp,uu) = 0.83; Brain and plasma half-life ~20 min. | [3] |
Signaling Pathway
This compound is a direct activator of GIRK channels, which are typically activated by Gi/o-coupled G-protein coupled receptors (GPCRs). Activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.
This compound signaling pathway.
Detailed Experimental Protocols
1. Whole-Cell Electrophysiology Protocol for Assessing this compound Activity in Neurons
This protocol is adapted from methodologies described for measuring GIRK channel activity in cultured hippocampal neurons and sinoatrial node cells.[1][5]
-
Cell Preparation:
-
Culture primary hippocampal neurons from embryonic day 18 (E18) mouse embryos.
-
Plate neurons on poly-D-lysine coated glass coverslips.
-
Use neurons for recording after 7-14 days in vitro.
-
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 5 K2ATP, 0.5 Na2GTP (pH adjusted to 7.2 with KOH).
-
-
Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with external solution at a constant rate.
-
Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (3-5 MΩ resistance) filled with the internal solution.
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
Record baseline current for a stable period.
-
Apply this compound at various concentrations via the perfusion system.
-
Record the change in holding current. GIRK channel activation will result in an outward current (or an inward current if using a high extracellular K+ solution).
-
To confirm the current is through GIRK channels, a known GIRK channel blocker can be co-applied.
-
2. Calcium Imaging Protocol for this compound-Modulated Neuronal Activity
This protocol provides a general framework for assessing the effect of this compound on neuronal activity using calcium imaging.
-
Preparation:
-
Use primary neuronal cultures or brain slices. For in vivo imaging, follow established protocols for virus injection (e.g., AAV-GCaMP) and GRIN lens implantation.[7][8]
-
Load cells with a calcium indicator dye (e.g., Fluo-4 AM for cultures/slices) or use genetically encoded calcium indicators (e.g., GCaMP).
-
-
Imaging Procedure:
-
Place the prepared cells/slice in a recording chamber on a fluorescence microscope.
-
Perfuse with artificial cerebrospinal fluid (aCSF) or a suitable buffer.
-
Acquire baseline fluorescence images at a consistent frame rate.
-
Apply a stimulus to evoke neuronal activity and calcium transients (e.g., electrical stimulation or application of a neurotransmitter agonist).
-
After recording the baseline response, perfuse with this compound at the desired concentration.
-
Re-apply the stimulus in the presence of this compound and record the calcium transients.
-
Wash out the compound and record the recovery of the response.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual cells.
-
Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0) to calculate ΔF/F0.
-
Compare the amplitude, frequency, and duration of calcium transients before, during, and after this compound application. A decrease in these parameters would be expected due to the hyperpolarizing effect of GIRK channel activation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Potassium Channel | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a selective GIRK channel activator, improves hippocampal-dependent synaptic plasticity and memory disrupted by amyloid-β oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for calcium imaging of dorsal and ventral CA1 neurons in head-fixed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for calcium imaging of dorsal and ventral CA1 neurons in head-fixed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling VU0810464 in the lab.
Welcome to the technical support center for VU0810464, a selective G protein-gated inwardly rectifying potassium (GIRK) channel activator. This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the effective use of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-urea small molecule that acts as a potent and selective activator of G protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels.[1][2][3] It exhibits enhanced selectivity for neuronal GIRK channels composed of Kir3.1 and Kir3.2 subunits over cardiac GIRK channels (Kir3.1/3.4).[1][3][4] Activation of these channels leads to an efflux of potassium ions, hyperpolarizing the cell membrane and reducing neuronal excitability.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to three years.[5] Stock solutions in a solvent like DMSO can be stored at -80°C for up to one year.[5]
Q3: How should I prepare a stock solution of this compound?
This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO), with a solubility of up to 250 mg/mL (714.63 mM).[5] It is recommended to use sonication to aid dissolution.[5] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used, achieving a concentration of 5 mg/mL (14.29 mM).[5]
Q4: What are the typical working concentrations for in vitro experiments?
For in vitro cellular assays, such as whole-cell electrophysiology, concentrations of this compound typically range from 0.1 µM to 30 µM.[1][2] The optimal concentration will depend on the specific cell type and the experimental goals.
Q5: What doses are recommended for in vivo animal studies?
In mice, intraperitoneal (i.p.) injections of 10 mg/kg and 30 mg/kg have been shown to be effective in models of stress-induced hyperthermia and Alzheimer's disease.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no GIRK channel activation in electrophysiology recordings. | 1. Incorrect concentration: The concentration of this compound may be too low to elicit a response. 2. Compound degradation: Improper storage or handling of the compound may lead to degradation. 3. Low GIRK channel expression: The cell line or primary neurons being used may have low endogenous expression of the target GIRK channels (Kir3.1/3.2). 4. Voltage-clamp protocol: The holding potential may not be optimal for observing GIRK channel currents. | 1. Perform a dose-response curve to determine the optimal concentration for your specific cell type. 2. Ensure the compound is stored correctly and prepare fresh dilutions for each experiment. 3. Verify the expression of Kir3.1 and Kir3.2 subunits in your cells using techniques like qPCR or Western blotting. Consider using a cell line with stable overexpression of the target channels. 4. GIRK channels are inwardly rectifying, so currents are more readily observed at potentials negative to the potassium reversal potential. |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility: this compound is a lipophilic compound with limited solubility in aqueous buffers. | For in vitro experiments, ensure the final DMSO concentration in the working solution is low (typically <0.5%) to prevent precipitation. For in vivo formulations, use of co-solvents and surfactants like PEG300 and Tween 80 is recommended.[5] Sonication can also aid in keeping the compound in solution.[5] |
| Observed off-target effects. | High concentration: At higher concentrations, the selectivity of this compound may decrease, leading to interactions with other ion channels or receptors. While more selective than older compounds, it is less potent on cardiac GIRK channels.[4] | Use the lowest effective concentration possible. Include appropriate controls, such as cells that do not express the target GIRK channels, to identify off-target effects. Consider performing a broader off-target screening panel if unexpected results are observed. |
| Variability in in vivo results. | 1. Inconsistent dosing: Improper preparation of the dosing solution or inaccurate administration can lead to variability. 2. Pharmacokinetics: this compound has a relatively short half-life.[1] The timing of behavioral or physiological measurements relative to the injection time is critical. | 1. Ensure the dosing solution is homogenous. For suspensions, consistent mixing before each injection is crucial. 2. Conduct a pharmacokinetic study in your animal model to determine the optimal time window for your experimental readouts. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Channel Subtype | Cell Type | Assay | EC₅₀ | Reference |
| Neuronal (Kir3.1/3.2) | Hippocampal Neurons | Whole-cell Electrophysiology | 165 nM | [1] |
| Cardiac (Kir3.1/3.4) | Sinoatrial Node Cells | Whole-cell Electrophysiology | ~1.5 µM (9-fold less potent than on neuronal) | [4] |
| GIRK1/4 | - | - | 720 nM | [1] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Brain Penetration (Kp,uu) | 0.83 | Intraperitoneal | [1] |
| Brain Half-life | ~20 minutes | Intraperitoneal | [1] |
| Plasma Half-life | ~20 minutes | Intraperitoneal | [1] |
Experimental Protocols
Whole-Cell Electrophysiology Protocol for Assessing this compound Activity
-
Cell Preparation: Culture primary hippocampal neurons or a suitable cell line (e.g., HEK293) expressing Kir3.1/3.2 channels on glass coverslips.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na₂-GTP (pH adjusted to 7.2 with KOH).
-
-
Recording Procedure:
-
Obtain whole-cell patch-clamp recordings from the cells.
-
Hold the membrane potential at -80 mV.
-
Establish a stable baseline current recording in the external solution.
-
Perfuse the cells with the external solution containing various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).
-
Record the change in holding current. An increase in outward current indicates GIRK channel activation.
-
-
Data Analysis:
-
Measure the peak current at each concentration of this compound.
-
Normalize the current to the cell capacitance to obtain current density.
-
Plot the concentration-response curve and fit with a Hill equation to determine the EC₅₀.
-
In Vivo Administration Protocol for a Mouse Model of Alzheimer's Disease
-
Animal Model: Use a relevant mouse model of Alzheimer's disease (e.g., 5XFAD).[7]
-
Formulation Preparation: Prepare a microsuspension of this compound at the desired concentration (e.g., 10 or 30 mg/kg) in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5] Ensure the solution is well-mixed before each injection.
-
Administration: Administer the formulation via intraperitoneal (i.p.) injection.
-
Experimental Timeline: The timing of administration will depend on the specific aims of the study (e.g., acute or chronic treatment).
-
Outcome Measures: Assess cognitive function using behavioral tests (e.g., Morris water maze, object recognition) and/or measure relevant neuropathological or electrophysiological endpoints.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Potassium Channel | TargetMol [targetmol.com]
- 6. This compound, a selective GIRK channel activator, improves hippocampal-dependent synaptic plasticity and memory disrupted by amyloid-β oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Upregulation of Alzheimer's Disease Amyloid-β Protein Precursor in Astrocytes Both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to VU0810464 and ML297 for GIRK Channel Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key small molecule activators of G-protein-gated inwardly rectifying potassium (GIRK) channels: VU0810464 and ML297. G-protein-gated inwardly rectifying potassium (K+) channels (GIRKs) are crucial moderators of cellular activity in excitable cells and have been implicated in various neurological disorders and cardiac arrhythmias.[1] The development of potent and selective activators is essential for dissecting their physiological roles and therapeutic potential.
Introduction to the Compounds
ML297 is a pioneering potent and selective activator of GIRK1-containing channels.[2][3][4] It was identified through high-throughput screening and has been instrumental as a tool compound to explore the therapeutic benefits of GIRK modulation, demonstrating anticonvulsant and anxiolytic properties in animal models.[2][5][6][7] ML297 activates GIRK channels in a G-protein-independent manner, requiring the presence of the GIRK1 subunit.[5][8]
This compound is a newer, non-urea-based GIRK channel activator that also displays nanomolar potency.[1][9] It was developed to improve upon the pharmacological properties of earlier compounds like ML297, offering enhanced selectivity for neuronal GIRK channels (Kir3.1/3.2) over cardiac subtypes (Kir3.1/3.4) and improved brain penetration.[1][10][11]
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound and ML297 on various GIRK channel subunit combinations. Potency is expressed as the half-maximal effective concentration (EC50).
Table 1: Potency (EC50) of GIRK Channel Activators
| Compound | GIRK Subunit Combination | Assay Type | EC50 (nM) | Reference |
| This compound | Neuronal (presumed GIRK1/2) | Electrophysiology | 165 | [9] |
| GIRK1/2 | Thallium Flux | 165 | [8] | |
| GIRK1/4 (cardiac) | Thallium Flux | 720 | [8][9] | |
| ML297 | GIRK1/2 | Thallium Flux | 160, 162 | [3][12][13] |
| GIRK1/2 | Electrophysiology | 233 | ||
| GIRK1/3 | Thallium Flux | 914 | [12][13] | |
| GIRK1/4 (cardiac) | Thallium Flux | 887 | [12][13] | |
| GIRK2/3 | Thallium Flux | Inactive | [3] | |
| GIRK2 alone | Thallium Flux | Inactive | [3] |
Table 2: Selectivity Profile
| Compound | Selectivity Feature | Fold-Selectivity | Reference |
| This compound | Neuronal (GIRK1/2) vs. Cardiac (GIRK1/4) | ~4.4-fold | [8][9] |
| Neuronal vs. Sino-atrial nodal cells | 9-fold more potent on neurons | [12] | |
| ML297 | GIRK1/2 vs. GIRK1/4 | ~5.5-fold | [12][13] |
| GIRK1/2 vs. GIRK1/3 | ~5.7-fold | [12][13] |
Signaling Pathways and Mechanism of Action
GIRK channels are canonically activated by the Gβγ subunits of Gi/o-coupled G-protein-coupled receptors (GPCRs). Upon agonist binding to a GPCR, the heterotrimeric G-protein dissociates into Gα-GTP and Gβγ subunits. The freed Gβγ then directly binds to the GIRK channel, causing it to open and leading to potassium efflux and hyperpolarization of the cell membrane.
Both this compound and ML297 are direct activators of GIRK channels, meaning they do not require GPCR activation and the subsequent release of Gβγ. ML297's mechanism has been shown to be dependent on the presence of the GIRK1 subunit and requires phosphatidylinositol-4,5-bisphosphate (PIP2), but is distinct from G-protein-dependent activation.[5][8] Two specific amino acids in the GIRK1 subunit are necessary for its selective activation by ML297.[5] this compound, being a newer compound, is also a direct activator, and its enhanced selectivity for neuronal GIRK channels suggests a distinct interaction with the channel protein compared to ML297.
Experimental Workflows
The discovery and characterization of GIRK channel activators like this compound and ML297 typically follow a multi-stage process, beginning with high-throughput screening to identify initial hits, followed by more detailed electrophysiological and selectivity profiling to characterize lead compounds.
Detailed Experimental Protocols
Thallium Flux Assay
This high-throughput assay is a common primary screen for GIRK channel modulators. It uses the flux of thallium ions (Tl+) as a surrogate for K+ through the channel, which can be measured by a Tl+-sensitive fluorescent dye.
Principle: Activation of GIRK channels allows for the influx of Tl+ into the cells, which binds to a pre-loaded fluorescent indicator, causing an increase in fluorescence intensity. The rate of fluorescence increase is proportional to GIRK channel activity.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the desired GIRK channel subunits (e.g., GIRK1/2 or GIRK1/4) are cultured in 384-well plates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., Thallos-AM) according to the manufacturer's protocol. This is typically done in a physiological buffer solution.
-
Compound Addition: Test compounds (this compound or ML297) are added to the wells at various concentrations.
-
Thallium Stimulation and Measurement: A stimulus solution containing Tl+ is added to the wells to initiate the flux. The fluorescence intensity is measured over time using a plate reader capable of kinetic reads.
-
Data Analysis: The rate of fluorescence increase is calculated and plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is determined.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel function, providing a direct measure of the ionic currents flowing through the channels in response to a compound.
Principle: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior. The membrane potential is "clamped" at a set voltage, and the current required to maintain this voltage is measured, which corresponds to the net flow of ions across the membrane.
Methodology:
-
Cell Preparation: HEK293 cells expressing the GIRK channel of interest are grown on coverslips. For experiments with native neurons, primary cultures of hippocampal neurons can be used.
-
Recording Setup: Coverslips are placed in a recording chamber on an inverted microscope and superfused with an external solution containing physiological ion concentrations.
-
Pipette and Internal Solution: A glass micropipette with a resistance of 2-5 MΩ is filled with an internal solution mimicking the intracellular ionic environment (high K+).
-
Giga-seal Formation and Whole-Cell Access: The pipette is brought into contact with a cell, and gentle suction is applied to form a giga-ohm seal. Further suction ruptures the membrane, establishing the whole-cell configuration.
-
Current Recording: The membrane potential is held at a negative potential (e.g., -80 mV). A baseline current is recorded before the application of the test compound.
-
Compound Application: this compound or ML297 is applied to the cell via the external solution at various concentrations.
-
Data Analysis: The change in the holding current upon compound application is measured. An increase in outward current (carried by K+ efflux) is indicative of GIRK channel activation. The magnitude of the current is plotted against the compound concentration to determine the EC50.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Potassium Channel | TargetMol [targetmol.com]
- 5. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice. | Semantic Scholar [semanticscholar.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a non‐urea G protein‐gated inwardly rectifying K+ (Kir3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir3 channels and reduces stress‐induced hyperthermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Molecular basis of signaling specificity between GIRK channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of GIRK Channel Activators: VU0810464 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of VU0810464 with other G protein-gated inwardly rectifying potassium (GIRK) channel activators. By presenting key quantitative data, detailed experimental protocols, and visualizations of signaling pathways and workflows, this document aims to facilitate the informed selection of research tools for studying GIRK channel function and their therapeutic potential.
GIRK channels, also known as Kir3 channels, are crucial regulators of neuronal excitability and heart rate.[1][2] They are activated by G protein-coupled receptors (GPCRs), leading to an efflux of potassium ions that hyperpolarizes the cell membrane and reduces cellular activity.[2][3] The development of selective small molecule activators for these channels is of significant interest for therapeutic applications in various disorders, including epilepsy, anxiety, and cardiac arrhythmias.[4][5] This guide focuses on this compound, a non-urea based GIRK channel activator, and compares its selectivity profile to other known activators.
Quantitative Comparison of GIRK Channel Activator Selectivity
The following tables summarize the reported potency (EC50) of this compound and other GIRK channel activators on various GIRK channel subunit combinations. This data highlights the differential selectivity of these compounds.
Table 1: Potency of this compound and ML297 on Neuronal vs. Cardiac GIRK Channels
| Compound | Target GIRK Subtype(s) | EC50 (nM) | Assay Type | Reference(s) |
| This compound | Neuronal (Kir3.1/3.2) | 165 | Whole-cell electrophysiology | [6][7] |
| Cardiac (Kir3.1/3.4) | >10,000 | Whole-cell electrophysiology | [6] | |
| ML297 | Neuronal (Kir3.1/3.2) | 160 - 162 | Thallium Flux Assay | [8][9][10] |
| 540 - 584 | Whole-cell electrophysiology | [11] | ||
| Cardiac (Kir3.1/3.4) | 887 - 1400 | Thallium Flux/Electrophysiology |
Table 2: Potency and Selectivity of Other GIRK Channel Activators
| Compound | Target GIRK Subtype(s) | Action | EC50 / IC50 (µM) | Assay Type | Reference(s) |
| ML297 | GIRK1/2 | Activator | 0.16 | Thallium Flux Assay | [9] |
| GIRK1/3 | Activator | 0.914 | Thallium Flux Assay | ||
| GIRK1/4 | Activator | 0.887 | Thallium Flux Assay | ||
| GIRK2/3 | Inactive | - | Thallium Flux Assay | [9][11] | |
| Ivermectin | GIRK1/2 | Activator | 3.5 - 7.5 | Electrophysiology | [1] |
| GIRK2 | Activator | More efficient than GIRK4 | Electrophysiology | [1] | |
| GIRK4 | Activator | Weakly activated | Electrophysiology | [1] | |
| VU0529331 | GIRK2 (homomeric) | Activator | 5.1 | Thallium Flux Assay | [1] |
| GIRK1/2 | Activator | 5.2 | Thallium Flux Assay | [1] | |
| 3hi2one-G4 | GIRK4 (homomeric) | Activator | Selective | Electrophysiology | [12] |
| GIRK1/2, GIRK1/4, GIRK2 | Inactive | - | Electrophysiology | [12] |
Key Selectivity Insights
This compound demonstrates a significant advancement in the selective activation of neuronal GIRK channels (Kir3.1/3.2) over their cardiac counterparts (Kir3.1/3.4).[5][6][13] While both this compound and the prototypical activator ML297 show comparable potency for neuronal GIRK channels, this compound exhibits markedly reduced activity at cardiac channels, highlighting its enhanced selectivity.[5][13] This improved selectivity is attributed to its non-urea chemical scaffold.[6][7]
In contrast, ML297, while being a potent GIRK1-containing channel activator, shows only modest selectivity between different GIRK1-containing heteromers (GIRK1/2, GIRK1/3, and GIRK1/4).[8][10] It is notably inactive on GIRK channels lacking the GIRK1 subunit, such as GIRK2/3.[8][9][11]
Other activators like ivermectin and VU0529331 have different selectivity profiles. Ivermectin activates GIRK channels in a Gβγ-independent manner and shows some preference for GIRK2-containing channels.[1][7] However, it is a less selective tool due to its activity on other ion channels.[1] VU0529331 is notable for its ability to activate homomeric GIRK channels, particularly non-GIRK1 containing channels, though with modest potency.[1][14] A more recent compound, 3hi2one-G4, has been reported as a highly selective activator of homomeric GIRK4 channels.[12]
Signaling Pathways and Experimental Workflows
To understand the context of GIRK channel activation and the methods used to assess it, the following diagrams illustrate the canonical GIRK signaling pathway and a typical experimental workflow for characterizing activators.
Caption: Canonical GIRK channel activation pathway.
Caption: Workflow for characterizing GIRK activators.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on published studies and are intended to guide the replication of the reported findings.
Thallium Flux Assay
This high-throughput screening assay measures the influx of thallium ions (a surrogate for potassium ions) through activated GIRK channels as an indicator of channel function.[15]
-
Cell Lines: HEK-293 cells stably expressing the desired GIRK channel subunit combinations (e.g., GIRK1/2, GIRK1/4).
-
Reagents:
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Assay buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Stimulus buffer containing thallium sulfate.
-
Test compounds (e.g., this compound, ML297) at various concentrations.
-
-
Procedure:
-
Plate cells in 384-well plates and allow them to attach overnight.
-
Load cells with the thallium-sensitive dye.
-
Add test compounds to the wells and incubate.
-
Measure baseline fluorescence using a plate reader.
-
Add the thallium-containing stimulus buffer.
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis: Normalize the fluorescence signal to the baseline and fit the dose-response data to a four-parameter logistical equation to determine the EC50 values.[15]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents through GIRK channels in individual cells, providing detailed information on channel activity and modulation.[5][13]
-
Cell Preparation: Use transfected HEK-293 cells or cultured neurons expressing the GIRK channels of interest.
-
Solutions:
-
External Solution (in mM): e.g., 140 KCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2 (pH adjusted to 7.4 with KOH).
-
Internal Solution (in mM): e.g., 140 KCl, 10 HEPES, 1 EGTA, 3 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with KOH).
-
-
Procedure:
-
Establish a whole-cell recording configuration on a single cell.
-
Clamp the cell membrane at a holding potential (e.g., -80 mV).
-
Apply voltage ramps or steps to elicit GIRK currents.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the resulting changes in current amplitude.
-
-
Data Analysis: Measure the peak inward current at a specific voltage (e.g., -120 mV) in the presence of different compound concentrations. Normalize the current to the maximal response and fit the data to a Hill equation to determine the EC50.
Conclusion
This compound represents a significant step forward in the development of selective GIRK channel activators. Its enhanced selectivity for neuronal Kir3.1/3.2 channels over cardiac Kir3.1/3.4 channels makes it a valuable tool for dissecting the physiological and pathological roles of these specific GIRK channel subtypes.[5][6][13] This comparative guide provides researchers with the necessary data and methodologies to make informed decisions when selecting a GIRK activator for their specific research needs, ultimately advancing our understanding of GIRK channel biology and its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 5. This compound, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A novel small-molecule selective activator of homomeric GIRK4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and Characterization of VU0529331, a Synthetic Small-Molecule Activator of Homomeric G Protein-gated, Inwardly-rectifying, Potassium (GIRK) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Neuronal Selectivity of VU0810464
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VU0810464, a G protein-gated inwardly rectifying potassium (GIRK) channel activator, with other relevant alternatives. The focus is on its neuronal selectivity, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their studies.
Introduction to this compound
This compound is a non-urea small molecule that acts as a potent activator of G protein-gated inwardly rectifying K+ (Kir3/GIRK) channels.[1][2] These channels are critical in moderating the activity of excitable cells, and their dysfunction has been implicated in various neurological and cardiac conditions.[1][2][3] this compound has garnered significant interest due to its enhanced selectivity for neuronal GIRK channels (predominantly Kir3.1/3.2 heterotetramers) over their cardiac counterparts (Kir3.1/3.4 heterotetramers).[1][2][3] This selectivity profile, combined with improved brain penetration compared to earlier compounds, makes this compound a valuable tool for investigating the role of neuronal GIRK channels in health and disease.[1][2][3]
Comparison with Alternatives
The primary comparator for this compound is ML297 , the first potent and selective activator of GIRK channels.[4][5] While both compounds effectively activate GIRK1-containing channels, this compound exhibits a more favorable neuronal selectivity profile.[1][2][3] Other compounds with GIRK channel activating properties include the anti-parasitic drug Ivermectin and the experimental compound GiGA1 , though direct comparative data with this compound is less extensive.[5][6]
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and ML297 on neuronal and cardiac GIRK channels, as determined by whole-cell electrophysiology.
| Compound | Target Channel (Cell Type) | Potency (EC50) | Neuronal Selectivity (Cardiac/Neuronal EC50) | Reference |
| This compound | Neuronal GIRK (Hippocampal Neurons) | 165 nM | ~9-fold | [1] |
| Cardiac GIRK (Sinoatrial Node Cells) | ~1.5 µM | [1] | ||
| ML297 | Neuronal GIRK (Hippocampal Neurons) | 233 nM | ~1-fold (not significant) | [7] |
| Cardiac GIRK (Sinoatrial Node Cells) | ~250 nM | [1] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: GIRK Channel Signaling Pathway. This diagram illustrates the canonical G-protein dependent activation of GIRK channels by neurotransmitters and the direct activation by this compound.
Caption: Experimental Workflow for Validating Neuronal Selectivity. This flowchart outlines the key in vitro and in vivo experiments used to characterize this compound's neuronal selectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Whole-Cell Electrophysiology
This technique is used to measure the ion currents flowing through the GIRK channels in response to compound application.
-
Cell Preparation: HEK293 cells are transiently transfected to express the desired GIRK channel subunits (e.g., Kir3.1/3.2 for neuronal or Kir3.1/3.4 for cardiac). Alternatively, primary cultures of hippocampal neurons or sinoatrial node cells can be used for a more physiologically relevant context.
-
Recording Configuration: The whole-cell patch-clamp technique is employed. A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution mimicking the intracellular ionic composition, is sealed onto the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the entire cell.
-
Solutions:
-
Internal Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Procedure:
-
A baseline current is recorded at a holding potential of -80 mV.
-
The test compound (this compound or an alternative) is applied to the cell via the external solution at various concentrations.
-
The change in the whole-cell current is measured. An increase in the outward current is indicative of GIRK channel activation.
-
-
Data Analysis: The magnitude of the current is plotted against the compound concentration to generate a concentration-response curve, from which the EC50 value is calculated.
Stress-Induced Hyperthermia (SIH) in Mice
This assay is used to assess the anxiolytic-like effects of a compound.
-
Animals: Adult male C57BL/6J mice are typically used. They are single-housed for 24 hours prior to testing to increase baseline anxiety.[8]
-
Procedure:
-
Mice are randomly assigned to treatment groups and injected intraperitoneally (i.p.) with the test compound (e.g., this compound) or vehicle.[8]
-
30 minutes post-injection, an initial rectal temperature (T1) is measured using a rectal probe.[8]
-
The mice are returned to their home cages for 10 minutes.[8]
-
A second rectal temperature measurement (T2) is taken.[8]
-
-
Data Analysis: The change in temperature (ΔT = T2 - T1) is calculated. A reduction in the stress-induced temperature increase by the test compound is indicative of anxiolytic-like activity.[8]
Elevated Plus Maze (EPM) in Mice
The EPM is another widely used behavioral assay to measure anxiety-like behaviors.[9][10][11][12]
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.[10][12]
-
Procedure:
-
Mice are pre-treated with the test compound or vehicle.
-
Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).[9]
-
The session is recorded by an overhead camera connected to a tracking software.
-
-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.[9][10]
Conclusion
This compound represents a significant advancement in the pharmacological toolkit for studying GIRK channels. Its enhanced selectivity for neuronal over cardiac GIRK channels, as demonstrated by robust experimental data, makes it a superior choice for researchers investigating the role of these channels in the central nervous system. This guide provides the necessary comparative data and detailed protocols to aid in the design and interpretation of experiments utilizing this valuable research tool.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.6. Stress‐induced hyperthermia [bio-protocol.org]
- 9. protocols.io [protocols.io]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Elevated plus maze - Wikipedia [en.wikipedia.org]
Navigating Neuronal Inhibition: A Comparative Guide to the GIRK Channel Activator VU0810464
For researchers, scientists, and professionals in drug development, this guide offers a comprehensive comparison of VU0810464, a selective activator of G protein-gated inwardly rectifying potassium (GIRK) channels, with its predecessor, ML297. This analysis focuses on the differential effects of this compound across various neuronal and cardiac cell types, supported by experimental data and detailed protocols.
This compound has emerged as a valuable tool for dissecting the physiological roles of neuronal GIRK channels, which are critical mediators of inhibitory neurotransmission.[1] This non-urea-based compound offers improved selectivity for neuronal (Kir3.1/3.2) over cardiac (Kir3.1/3.4) GIRK channels and enhanced brain penetration compared to earlier activators.[2][3]
At a Glance: this compound vs. ML297
| Feature | This compound | ML297 |
| Mechanism of Action | Activator of GIRK (Kir3) channels | Activator of GIRK (Kir3) channels |
| Chemical Class | Non-urea | Urea-containing |
| Neuronal Potency (EC50) | 165 nM[4] | Comparable to this compound[2][3] |
| Selectivity | 9-fold higher potency for neuronal vs. sinoatrial node cells[4][5] | Modest selectivity for neuronal over cardiac channels |
| Brain Penetration (Kp,uu) | 0.83[4] | 0.32[4] |
| Anxiolytic Effects | Not observed in elevated plus maze test[2][3] | Observed in elevated plus maze test[2][3] |
| Effect on Stress-Induced Hyperthermia | Reduces SIH[2][3] | Reduces SIH[2][3] |
Deep Dive: Efficacy and Potency in Different Cell Types
Electrophysiological studies have been pivotal in characterizing the distinct profiles of this compound and ML297. Whole-cell patch-clamp recordings in cultured mouse hippocampal (HPC) neurons and sinoatrial node (SAN) cells have provided a quantitative comparison of their potencies.
| Cell Type | Compound | EC50 |
| Hippocampal Neurons (Neuronal) | This compound | ~165 nM[4][5] |
| ML297 | ~200 nM[5] | |
| Sinoatrial Node Cells (Cardiac) | This compound | ~720 nM[4][5] |
| ML297 | ~300 nM[5] |
These findings highlight this compound's significant selectivity for neuronal GIRK channels, making it a more precise tool for studying neuronal inhibition with a reduced risk of cardiac side effects.[2][5]
Experimental Corner: Methodologies Unveiled
The following protocols provide a glimpse into the key experiments used to characterize this compound.
Whole-Cell Electrophysiology
-
Objective: To measure the potency and efficacy of compounds on GIRK channels in different cell types.
-
Cell Preparation: Primary hippocampal neurons and sinoatrial node cells are cultured from neonatal mice.
-
Recording: Whole-cell patch-clamp recordings are performed. The external solution contains high K+ to increase the driving force for K+ ions. The internal solution contains GTP to allow for G protein activation of the channels.
-
Drug Application: Compounds (this compound, ML297) are applied at varying concentrations to generate concentration-response curves.
-
Data Analysis: The evoked currents are measured and normalized to the maximal response to determine the EC50 values.
Stress-Induced Hyperthermia (SIH)
-
Objective: To assess the anxiolytic-like effects of the compounds in vivo.
-
Animals: Male C57BL/6J mice are used.
-
Procedure:
-
Baseline rectal temperature is measured.
-
Mice are subjected to social stress by placing them in a cage with an aggressive male.
-
Rectal temperature is measured again after the stressor.
-
Compounds or vehicle are administered intraperitoneally before the stressor.
-
-
Data Analysis: The difference in temperature before and after stress is calculated. A reduction in the hyperthermic response indicates an anxiolytic-like effect.
Visualizing the Science
To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.
The Bigger Picture: Implications for Neuroscience Research
The development of this compound represents a significant advancement for studying the role of neuronal GIRK channels in health and disease. Its enhanced selectivity allows for more precise investigations into the contributions of these channels to complex behaviors and their potential as therapeutic targets for neurological disorders, with a reduced likelihood of confounding cardiovascular effects.[2][3] While the initial search for effects on M1/M4 receptors was not substantiated, the clear characterization of this compound as a selective GIRK channel activator provides a solid foundation for its use in exploring the intricate mechanisms of neuronal inhibition.
References
- 1. Neuronal G protein-gated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
VU0810464: A Comparative Analysis of its Efficacy in Preclinical Models of Neurological Disease
For Researchers, Scientists, and Drug Development Professionals
VU0810464, a potent and selective activator of G protein-gated inwardly rectifying potassium (GIRK) channels, has emerged as a promising therapeutic candidate for neurological disorders characterized by neuronal hyperexcitability. This guide provides a comprehensive comparison of this compound's efficacy in various animal models of neurological disease, with a focus on Alzheimer's disease and stress/anxiety disorders. We present quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to facilitate an objective evaluation of its preclinical performance against alternative compounds.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound.
Table 1: Efficacy of this compound in a Mouse Model of Alzheimer's Disease
| Parameter | Animal Model | Treatment Group | Dosage | Outcome | Reference |
| Long-Term Potentiation (LTP) | Amyloid-β oligomer (oAβ)-induced AD-like mice | This compound | Low Dose | Normalized LTP | [1] |
| This compound | High Dose | Normalized LTP | [1] | ||
| Healthy Mice | This compound | Low Dose | No significant effect | [1] | |
| This compound | High Dose | Impaired LTP | [1] | ||
| Object Location Memory (OLM) | oAβ-induced AD-like mice | This compound | Low Dose | Normalized OLM | [1] |
| This compound | High Dose | Normalized OLM | [1] | ||
| Healthy Mice | This compound | Low Dose | No significant effect | [1] | |
| This compound | High Dose | Impaired OLM | [1] | ||
| Hippocampal Hyperexcitability | oAβ-induced AD-like mice | This compound | Not specified | Reduced | [1] |
Table 2: Comparative Efficacy of this compound and ML297 in Models of Stress and Anxiety
| Behavioral Test | Animal Model | Compound | Dosage | Outcome | Reference |
| Stress-Induced Hyperthermia (SIH) | Mice | This compound | Dose-dependent | Reduced SIH | [2] |
| ML297 | Dose-dependent | Reduced SIH | [2] | ||
| Elevated Plus Maze (EPM) | Mice | This compound | Not specified | No effect on anxiety-related behavior | [2] |
| ML297 | 30 mg/kg, i.p. | Decreased anxiety-related behavior | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the findings.
Amyloid-β Oligomer-Induced Alzheimer's Disease Mouse Model
This model acutely recapitulates certain cognitive deficits observed in Alzheimer's disease by introducing amyloid-β oligomers into the brain.[4][5][6][7][8]
-
Preparation of Amyloid-β (Aβ) Oligomers:
-
Synthetic Aβ1-42 peptide is dissolved in 100% 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to a concentration of 1 mM.
-
The HFIP is evaporated, and the resulting Aβ film is stored at -20°C.
-
For oligomer preparation, the film is resuspended in dimethyl sulfoxide (B87167) (DMSO) to 5 mM and then diluted to 100 µM with ice-cold phenol (B47542) red-free F-12 media.
-
The solution is incubated at 4°C for 24 hours to allow for oligomer formation.
-
-
Intracerebroventricular (i.c.v.) Injection:
-
Adult male C57BL/6J mice are anesthetized with isoflurane.
-
The head is fixed in a stereotaxic frame.
-
A small burr hole is drilled over the lateral ventricle (coordinates relative to bregma: -0.2 mm anteroposterior, ±1.0 mm mediolateral, -2.5 mm dorsoventral).
-
A Hamilton syringe is used to slowly inject 2 µL of the Aβ oligomer solution (or vehicle control) into the ventricle over 2 minutes.
-
The needle is left in place for an additional 5 minutes before being slowly withdrawn.
-
The incision is sutured, and the animal is allowed to recover. Behavioral and electrophysiological experiments are typically performed 7-14 days post-injection.
-
Object Location Memory (OLM) Task
The OLM task assesses spatial memory, a cognitive function known to be impaired in Alzheimer's disease.[9][10][11][12]
-
Apparatus: A square open-field box (e.g., 40x40x40 cm) with distinct visual cues on the walls.
-
Habituation: Mice are individually placed in the empty open field for 10 minutes on two consecutive days to acclimate to the environment.
-
Training (Sample Phase):
-
Two identical objects are placed in two corners of the box.
-
A mouse is placed in the center of the box and allowed to explore the objects for 10 minutes.
-
-
Testing (Test Phase):
-
After a retention interval (e.g., 24 hours), the mouse is returned to the box.
-
One of the objects has been moved to a novel location, while the other remains in its original position.
-
The mouse is allowed to explore for 5 minutes.
-
The time spent exploring each object (sniffing or touching with the nose) is recorded. A discrimination index (DI) is calculated as: (Time exploring novel location object - Time exploring familiar location object) / (Total exploration time) x 100%. A higher DI indicates better spatial memory.
-
Stress-Induced Hyperthermia (SIH) Test
The SIH test is a measure of anxiety-like physiological response in rodents.[13][14][15]
-
Procedure:
-
Mice are singly housed at least 18 hours before the test.
-
The basal rectal temperature (T1) is measured using a digital thermometer with a lubricated probe.
-
The mouse is returned to its home cage.
-
10 minutes later, the rectal temperature is measured again (T2).
-
The stress-induced hyperthermia is calculated as the change in temperature (ΔT = T2 - T1).
-
Test compounds or vehicle are administered (e.g., intraperitoneally) at a specified time before the first temperature measurement. Anxiolytic compounds are expected to reduce the ΔT.
-
Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[16][17][18][19][20]
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
-
Procedure:
-
The mouse is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for 5 minutes.
-
The number of entries into and the time spent in the open and closed arms are recorded using a video tracking system.
-
An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound in the context of Alzheimer's disease and the general experimental workflows.
References
- 1. This compound, a selective GIRK channel activator, improves hippocampal-dependent synaptic plasticity and memory disrupted by amyloid-β oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a non-urea G protein-gated inwardly rectifying K+ (Kir 3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir 3 channels and reduces stress-induced hyperthermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
- 7. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Object Location Test [protocols.io]
- 10. Investigating memory updating in mice using the Objects in Updated Locations (OUL) task - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Examining Object Location and Object Recognition Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 13. Stress-induced hyperthermia in singly housed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stress-induced hyperthermia and anxiety: pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elevated Plus Maze for Assessment of Anxiety and Memory in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of weekly or daily exposure to the elevated plus-maze in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of VU0810464 and Other Potassium Channel Openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VU0810464, a selective G protein-gated inwardly-rectifying potassium (GIRK) channel activator, with other prominent potassium channel openers. This analysis is supported by experimental data to objectively evaluate their performance and potential therapeutic applications.
Introduction to Potassium Channel Openers
Potassium channels are a diverse group of ion channels that play a crucial role in regulating cellular excitability. By allowing the efflux of potassium ions, they hyperpolarize the cell membrane, making it less likely to fire an action potential. Potassium channel openers are a class of drugs that enhance the activity of these channels, leading to a reduction in cellular excitability. This mechanism of action makes them attractive therapeutic targets for a variety of disorders, including epilepsy, cardiac arrhythmias, and neurological conditions.
This guide will focus on a comparative analysis of several key potassium channel openers, each targeting a different subtype of potassium channel:
-
This compound and ML297: Activators of G protein-gated inwardly-rectifying potassium (GIRK) channels.
-
Retigabine: An opener of the KCNQ (Kv7) family of voltage-gated potassium channels.
-
Diazoxide: An activator of ATP-sensitive potassium (K-ATP) channels.
-
BMS-204352: An opener of large-conductance calcium-activated potassium (BK) channels.
Data Presentation: A Comparative Overview
The following table summarizes the key pharmacological properties of this compound and other selected potassium channel openers, providing a quantitative basis for comparison.
| Compound | Channel Target | Subtype Selectivity | EC50 | Therapeutic Area |
| This compound | GIRK (Kir3) | Neuronal (GIRK1/2) > Cardiac (GIRK1/4) | 165 nM (GIRK1/2) | Neurological Disorders |
| ML297 | GIRK (Kir3) | GIRK1-containing channels | 233 nM (GIRK1/2) | Epilepsy, Anxiety |
| Retigabine | KCNQ (Kv7) | KCNQ2/3 | 1.6 µM (KCNQ2/3 shift in voltage dependence) | Epilepsy |
| Diazoxide | K-ATP | SUR1-containing channels | ~7 µM (Kir6.2/SUR1) | Hyperinsulinism, Hypertension |
| BMS-204352 | BK (KCa1.1) | - | 392 nM | Stroke (investigational) |
Signaling Pathways and Mechanisms of Action
The diverse therapeutic effects of potassium channel openers stem from their distinct mechanisms of action and the specific signaling pathways they modulate.
GIRK Channel Activation by this compound
This compound directly activates GIRK channels, which are typically opened by the Gβγ subunits of G proteins following the activation of G protein-coupled receptors (GPCRs). This activation leads to membrane hyperpolarization and a decrease in neuronal excitability.
GIRK channel activation pathway by GPCR agonists and this compound.
KCNQ Channel Modulation by Retigabine
Retigabine enhances the activity of KCNQ channels by shifting their voltage-dependent activation to more hyperpolarized potentials. This increases the open probability of the channels at the resting membrane potential, thereby stabilizing it and reducing neuronal hyperexcitability.
Mechanism of KCNQ channel modulation by Retigabine.
Experimental Protocols
The characterization of potassium channel openers relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for two key assays.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in a single cell.
Objective: To measure the effect of a compound on the activity of a specific potassium channel.
Methodology:
-
Cell Preparation: Culture cells expressing the potassium channel of interest on glass coverslips.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an internal solution containing a potassium salt (e.g., K-gluconate).
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.
-
Recording: Clamp the cell membrane at a specific voltage and record the resulting currents. Apply the test compound to the external solution and record the change in current.
Thallium Flux Assay
This is a high-throughput screening method to identify modulators of potassium channels.
Objective: To screen a library of compounds for their ability to activate or inhibit a specific potassium channel.
Methodology:
-
Cell Plating: Plate cells expressing the potassium channel of interest in a multi-well plate.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.
-
Compound Addition: Add the test compounds to the wells.
-
Thallium Stimulation: Add a solution containing thallium ions to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence over time. An increase in fluorescence indicates thallium influx through open potassium channels.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of novel potassium channel openers.
Drug discovery workflow for potassium channel openers.
Conclusion
This compound represents a significant advancement in the development of selective GIRK channel activators with enhanced neuronal selectivity and improved brain penetration.[1][2] Its distinct pharmacological profile, as highlighted in this comparative analysis, suggests its potential as a valuable research tool and a promising lead for the development of novel therapeutics for neurological disorders. The continued exploration of different classes of potassium channel openers, each with unique mechanisms and targets, holds great promise for addressing a wide range of unmet medical needs.
References
Independent Verification of VU0810464's Anxiolytic Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic-like effects of VU0810464, a selective G protein-gated inwardly rectifying potassium (Kir3/GIRK) channel activator, with other relevant compounds. The information presented is based on available preclinical data to inform further research and development in the field of anxiety disorders.
Executive Summary
This compound is a novel, non-urea-based activator of Kir3.1/3.2 channels, demonstrating high potency and brain permeability. Independent verification studies have explored its potential in animal models of anxiety, primarily through direct comparison with the prototypical Kir3 channel activator, ML297. While this compound has shown efficacy in the stress-induced hyperthermia (SIH) model, a measure of autonomic response to stress, it failed to demonstrate anxiolytic-like effects in the elevated plus-maze (EPM) test, a widely used behavioral model of anxiety.[1] This contrasts with ML297, which exhibited anxiolytic properties in the EPM.[1] These findings suggest that the anxiolytic effects of Kir3 channel activation may be nuanced and dependent on the specific anxiety-related circuitry and behavioral paradigm being assessed. Further independent studies on a broader range of anxiety models are needed to fully characterize the anxiolytic profile of this compound.
Comparative Data on Anxiolytic-Like Effects
The following table summarizes the key quantitative findings from a comparative study of this compound and ML297 in two distinct animal models of anxiety.
| Compound | Model | Dosage (mg/kg, i.p.) | Key Findings | Reference |
| This compound | Elevated Plus Maze (EPM) | 3, 10, 30 | No significant effect on time spent in open arms. | [1] |
| Stress-Induced Hyperthermia (SIH) | 3, 10, 30 | Dose-dependent reduction in the hyperthermic response. | [1] | |
| ML297 | Elevated Plus Maze (EPM) | 30 | Significant increase in the percentage of time spent in the open arms. | [1] |
| Stress-Induced Hyperthermia (SIH) | 30 | Significant reduction in the hyperthermic response. | [1] |
Experimental Methodologies
Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the experiment.
-
The test compound (this compound or ML297) or vehicle is administered intraperitoneally (i.p.) at the specified doses.
-
Following a 30-minute pre-treatment period, each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.
-
Key parameters measured include the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
Stress-Induced Hyperthermia (SIH) Test
The SIH test is a physiological model of anxiety that measures the autonomic stress response. In rodents, exposure to a mild stressor, such as handling and rectal temperature measurement, induces a transient rise in core body temperature.
Procedure:
-
Animals are singly housed 24 hours prior to the experiment to increase baseline stress levels.
-
The test compound (this compound or ML297) or vehicle is administered i.p. at the specified doses.
-
After a 30-minute pre-treatment period, a baseline rectal temperature (T1) is recorded.
-
The animal is returned to its home cage for 10 minutes.
-
A second rectal temperature (T2) is then measured.
-
The change in temperature (ΔT = T2 - T1) is calculated. A reduction in the stress-induced temperature increase is indicative of an anxiolytic-like effect.
Signaling Pathway and Experimental Workflow
Kir3/GIRK Channel Signaling Pathway
This compound acts as a positive allosteric modulator of Kir3 (GIRK) channels. These channels are key effectors of inhibitory G protein-coupled receptors (GPCRs). Activation of these GPCRs by neurotransmitters like GABA (via GABAB receptors) or adenosine (B11128) (via A1 receptors) leads to the dissociation of G protein subunits. The Gβγ subunit then directly binds to and activates Kir3 channels, causing an efflux of potassium ions (K+). This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neuronal activity.
Kir3/GIRK Channel Signaling Pathway
Experimental Workflow for Anxiety Model Comparison
The following diagram illustrates the workflow for the comparative analysis of this compound and ML297 in the EPM and SIH anxiety models.
Experimental Workflow for Anxiety Model Comparison
Discussion and Future Directions
The available data indicate that this compound, despite its selectivity and potency as a Kir3.1/3.2 channel activator, does not produce anxiolytic-like effects in the elevated plus-maze, a standard model for assessing behavioral anxiety.[1] However, its ability to attenuate the stress-induced hyperthermic response suggests it may modulate autonomic aspects of the stress response.[1] This dissociation of effects between the EPM and SIH models highlights the complexity of anxiety and the potential for different neural circuits and mechanisms to underlie various anxiety-related behaviors.
The anxiolytic effects of the less selective Kir3 channel activator, ML297, in the EPM suggest that broader activation of Kir3 channel subtypes or off-target effects might be necessary for this particular behavioral outcome.[1]
For future research, it is imperative to:
-
Conduct independent verification of this compound's effects in a wider array of anxiety models, including those that assess different facets of anxiety such as the open field test, light-dark box test, and fear conditioning paradigms.
-
Perform head-to-head comparisons of this compound with established anxiolytics, such as benzodiazepines, to better understand its relative efficacy and potential therapeutic window.
-
Investigate the specific neuronal populations and circuits where this compound exerts its effects to elucidate the neurobiological underpinnings of its differential activity in various anxiety models.
References
Assessing the Reproducibility and Performance of VU0810464: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of VU0810464, a selective G protein-gated inwardly rectifying potassium (GIRK) channel activator, with its primary alternative, ML297. While a direct assessment of the inter-laboratory reproducibility of this compound studies is challenging due to the limited number of independent published reports, this guide offers a thorough analysis of its performance based on available data, primarily from its initial characterization, and places it in context with the more established GIRK activator, ML297.
This document summarizes key quantitative data from head-to-head comparative studies, details the experimental methodologies necessary for replication, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of these compounds.
Performance Comparison of GIRK Channel Activators
This compound was developed as a non-urea analog of earlier GIRK activators with the aim of improving selectivity for neuronal GIRK1/2 channels over cardiac GIRK1/4 channels and enhancing brain penetration.[1][2] The following tables summarize the quantitative data on the potency and selectivity of this compound and ML297.
In Vitro Potency and Selectivity
The primary measure of in vitro performance for these activators is their half-maximal effective concentration (EC50) on different GIRK channel subtypes. Lower EC50 values indicate higher potency. The data presented below is primarily from whole-cell patch-clamp electrophysiology experiments.
| Compound | Target GIRK Subtype | Cell Type | EC50 (nM) | Reference |
| This compound | Neuronal (Kir3.1/3.2) | Cultured Hippocampal Neurons | 165 | [2] |
| Cardiac (Kir3.1/3.4) | Isolated Sinoatrial Node Cells | 1500 | [2] | |
| ML297 | Neuronal (Kir3.1/3.2) | Cultured Hippocampal Neurons | 162 | [2] |
| Cardiac (Kir3.1/3.4) | Isolated Sinoatrial Node Cells | 460 | [2] | |
| Recombinant GIRK1/2 | HEK293 Cells | 233 ± 38 | [3] |
Key Observation: this compound demonstrates comparable nanomolar potency to ML297 in activating neuronal GIRK channels.[2] However, this compound exhibits a significantly improved selectivity profile, being approximately 9-fold more selective for neuronal GIRK channels over their cardiac counterparts, whereas ML297 shows only about 3-fold selectivity.[2]
In Vivo Efficacy: Stress-Induced Hyperthermia
The stress-induced hyperthermia (SIH) model in mice is a common behavioral assay to assess the in vivo target engagement of anxiolytic compounds. Both this compound and ML297 have been shown to reduce the hyperthermic response to stress, indicative of their ability to activate GIRK channels in the central nervous system.
| Compound | Animal Model | Dosing (mg/kg, i.p.) | Effect on SIH | Reference |
| This compound | C57BL/6J mice | 10 and 30 | Dose-dependent reduction | [2] |
| ML297 | C57BL/6J mice | 10 and 30 | Dose-dependent reduction | [2][3] |
Key Observation: Both compounds effectively reduce stress-induced hyperthermia in a dose-dependent manner, confirming their in vivo activity.[2] The effect of both compounds is absent in GIRK1 knockout mice, demonstrating their on-target mechanism of action.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to guide the replication and further investigation of these findings.
Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons
This protocol is used to measure the potency and efficacy of compounds on GIRK channels in a native cellular environment.
Cell Culture:
-
Primary hippocampal neurons are cultured from embryonic day 18 mouse embryos.
-
Neurons are plated on poly-D-lysine-coated glass coverslips and maintained in Neurobasal medium supplemented with B-27 and GlutaMAX.
Electrophysiological Recordings:
-
Coverslips with cultured neurons (10-14 days in vitro) are transferred to a recording chamber continuously perfused with an external solution containing (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP (pH 7.3).
-
Cells are voltage-clamped at -80 mV.
-
Agonists (this compound or ML297) are applied at varying concentrations via a perfusion system to determine the concentration-response relationship and calculate the EC50 value.
-
Currents are amplified, filtered, and digitized for analysis.
Stress-Induced Hyperthermia (SIH) in Mice
This in vivo assay assesses the anxiolytic-like effects of compounds by measuring their ability to attenuate the rise in body temperature induced by a mild stressor.
Animals:
-
Adult male C57BL/6J mice (8-12 weeks old) are used.
-
Mice are singly housed for 24 hours prior to the experiment to increase baseline anxiety.
Procedure:
-
Animals are habituated to the testing room for at least 1 hour before the experiment.
-
The compound of interest (this compound or ML297) or vehicle is administered via intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), the initial rectal temperature (T1) is measured using a lubricated rectal probe.
-
The mouse is returned to its home cage.
-
After a 10-minute interval, the second rectal temperature (T2) is measured.
-
The change in body temperature (ΔT = T2 - T1) is calculated. A reduction in ΔT by the compound compared to the vehicle-treated group indicates an anxiolytic-like effect.
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of GIRK channel activation and the workflow of the key experimental procedures.
GIRK Channel Activation Pathway
Whole-Cell Electrophysiology Workflow
Stress-Induced Hyperthermia Workflow
References
- 1. Stress-induced hyperthermia in singly housed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stress-induced hyperthermia and anxiety: pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Critical Review of VU0810464: A Comparison with Alternative GIRK Channel Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical review and comparison of VU0810464, a selective activator of G protein-gated inwardly rectifying potassium (GIRK) channels, with other prominent alternatives in the field. The objective is to offer a comprehensive resource for researchers engaged in the study of GIRK channels and their therapeutic potential in neurological and cardiac disorders. This guide summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed decisions in experimental design and drug development.
Introduction to this compound and GIRK Channel Modulation
GIRK channels, also known as Kir3 channels, are crucial mediators of inhibitory neurotransmission in the central nervous system and play a significant role in regulating cardiac excitability.[1] These channels are activated by the Gβγ subunits of Gi/o-coupled G protein-coupled receptors (GPCRs), leading to potassium ion efflux and hyperpolarization of the cell membrane. This mechanism dampens neuronal firing and slows the heart rate. The therapeutic potential of modulating GIRK channels has garnered significant interest for conditions such as epilepsy, anxiety, pain, and cardiac arrhythmias.
This compound is a novel, non-urea-based small molecule activator of GIRK channels.[2][3] It has been shown to exhibit enhanced selectivity for neuronal GIRK1/2 channels over the cardiac GIRK1/4 subtype, a desirable property for minimizing off-target cardiovascular effects when targeting neurological disorders.[4] This guide will compare this compound to the prototypical GIRK activator, ML297, as well as other notable modulators including GAT1508, GiGA1, and the broader-spectrum agent, ivermectin.
Comparative Performance of GIRK Channel Activators
The following table summarizes the quantitative data for this compound and its alternatives, focusing on their potency (EC50) and selectivity for different GIRK channel subunit combinations. This data is compiled from various studies to provide a clear comparison of their in vitro efficacy.
| Compound | Target GIRK Subtype(s) | EC50 | Assay Type | Key Characteristics | Reference(s) |
| This compound | GIRK1/2 | ~165 nM | Thallium Flux | Non-urea scaffold, enhanced selectivity for neuronal vs. cardiac GIRK channels, improved brain penetration compared to ML297. | [5] |
| Neuronal GIRK | ~230 nM | Electrophysiology | ~9-fold higher potency in neurons vs. sino-atrial nodal cells. | [4] | |
| Cardiac GIRK (SAN cells) | ~2.1 µM | Electrophysiology | Less potent on cardiac channels compared to ML297, indicating improved selectivity. | [4] | |
| ML297 | GIRK1/2 | 160 nM | Thallium Flux | Prototypical urea-based GIRK activator, potent but with modest selectivity for neuronal over cardiac subtypes. | [5] |
| GIRK1/4 | 887 nM | Thallium Flux | [6] | ||
| GIRK1/3 | 914 nM | Thallium Flux | [6] | ||
| GAT1508 | GIRK1/2 | 75 nM | Thallium Flux | High potency and specificity for brain-expressed GIRK1/2 over cardiac GIRK1/4. | [7] |
| GiGA1 | GIRK1/2 | 31 µM | Electrophysiology | G-protein-independent activator targeting the alcohol-binding pocket, rapid on/off kinetics. | [8][9] |
| Ivermectin | GIRK2 > GIRK4 | 3-8 µM | Electrophysiology | Broad-spectrum antiparasitic that also activates GIRK channels in a PIP2-dependent, Gβγ-independent manner. | [5][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature on this compound and its comparators are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ionic currents flowing through GIRK channels in individual cells, providing a direct assessment of channel activation. The following protocol is based on the methods described in the primary literature for this compound.[4]
Cell Preparation:
-
Cultured Hippocampal Neurons: Hippocampi are dissected from neonatal mice and dissociated. Neurons are plated on poly-D-lysine-coated glass coverslips and cultured in Neurobasal-A medium supplemented with B27 and GlutaMAX for 7-14 days.
-
Sino-atrial Nodal (SAN) Cells: SAN cells are enzymatically isolated from adult mouse hearts.
-
HEK-293 Cells: Human embryonic kidney 293 cells are transiently or stably transfected with the desired GIRK channel subunit cDNAs.
Recording Solutions:
-
External (Bath) Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 1.1 EGTA, 5 HEPES, 2 Na2-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with KOH).
Recording Procedure:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution are used for recording.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
Test compounds (this compound, ML297, etc.) are applied via the perfusion system at various concentrations.
-
Inward potassium currents are recorded and analyzed to determine the dose-response relationship and calculate EC50 values.
Thallium Flux Assay
This is a high-throughput screening method used to indirectly measure the activity of potassium channels.
Principle: Thallium ions (Tl+) can pass through open potassium channels and bind to a fluorescent dye inside the cell, causing an increase in fluorescence. The rate of fluorescence increase is proportional to the number of open channels.
Protocol Outline:
-
HEK-293 cells stably expressing the GIRK channel subunits of interest are plated in 96- or 384-well microplates.
-
Cells are loaded with a thallium-sensitive fluorescent dye.
-
A baseline fluorescence reading is taken.
-
A stimulus buffer containing Tl+ and the test compound at various concentrations is added to the wells.
-
The fluorescence intensity is measured kinetically over time using a fluorescence plate reader.
-
The initial rate of fluorescence increase is calculated and plotted against the compound concentration to determine the EC50.
In Vivo Behavioral Assays
Stress-Induced Hyperthermia (SIH): This model is used to assess the anxiolytic-like effects of compounds.
-
Mice are singly housed and their baseline rectal temperature is measured (T1).
-
The stress of the temperature measurement itself induces a hyperthermic response.
-
The rectal temperature is measured again after a 10-minute interval (T2).
-
The SIH response is calculated as the change in temperature (ΔT = T2 - T1).
-
Test compounds or vehicle are administered intraperitoneally (i.p.) prior to the first temperature measurement.
-
A reduction in the ΔT is indicative of an anxiolytic-like effect.[2]
Elevated Plus Maze (EPM): This is a widely used test to assess anxiety-like behavior in rodents.
-
The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Mice are placed in the center of the maze and allowed to freely explore for a set period (e.g., 5 minutes).
-
The time spent in and the number of entries into the open and closed arms are recorded.
-
Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway for GIRK channel activation and a typical experimental workflow for evaluating a novel GIRK channel activator.
Critical Review and Future Directions
This compound represents a significant advancement in the development of selective GIRK channel activators. Its non-urea scaffold and improved selectivity for neuronal GIRK1/2 channels over cardiac GIRK1/4 channels, as demonstrated by electrophysiological studies, make it a valuable tool for dissecting the roles of neuronal GIRK channels in health and disease.[4] The in vivo data showing efficacy in the stress-induced hyperthermia model further supports its potential as a lead compound for the development of novel anxiolytics.[2]
Compared to ML297, this compound offers a better selectivity profile, which is a critical consideration for minimizing potential cardiac side effects.[4] GAT1508 appears to have even greater potency and selectivity for GIRK1/2 channels, highlighting the ongoing efforts to fine-tune the pharmacological properties of these activators.[7] GiGA1, with its distinct mechanism of action and rapid kinetics, provides an alternative approach to GIRK channel modulation that may be advantageous in specific therapeutic contexts.[9] Ivermectin, while a potent GIRK activator, lacks selectivity and its use in targeted GIRK research requires careful consideration of its pleiotropic effects.[10]
Future research should focus on a number of key areas. A more comprehensive head-to-head comparison of the pharmacokinetic and pharmacodynamic profiles of this compound, GAT1508, and other next-generation GIRK activators is warranted. Elucidating the precise binding sites and molecular determinants of selectivity for these compounds will be crucial for rational drug design. Furthermore, exploring the therapeutic potential of these selective activators in a broader range of neurological disorder models, including epilepsy and chronic pain, will be essential to translate these promising preclinical findings into clinical applications. The development of activators with selectivity for other GIRK channel subtypes, such as those containing GIRK3, also remains an important goal for targeting specific neuronal populations and circuits.
References
- 1. Light-weight electrophysiology hardware and software platform for cloud-based neural recording experiments [ouci.dntb.gov.ua]
- 2. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. White Adipose Tissue Depots Respond to Chronic Beta-3 Adrenergic Receptor Activation in a Sexually Dimorphic and Depot Divergent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding kinetics drive G protein subtype selectivity at the β1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New insights into the therapeutic potential of Girk channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for VU0810464: A Guide for Laboratory Professionals
For the proper and safe disposal of VU0810464, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer. This document contains detailed instructions tailored to the specific formulation of the chemical. As a general guideline for research-grade compounds of this nature, disposal should adhere to local, state, and federal regulations for chemical waste.
Immediate Safety and Logistical Information:
Researchers, scientists, and drug development professionals handling this compound must prioritize safety and follow established laboratory protocols. Unused material and its solutions should be treated as chemical waste. It is recommended to collect waste in a designated, properly labeled, and sealed container. Avoid mixing with other incompatible waste streams. The specific disposal route, whether through incineration or other chemical treatment, will be dictated by institutional and regional environmental health and safety guidelines.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₁₈H₂₁ClFN₃O |
| Molecular Weight | 349.83 g/mol |
| CAS Number | 2126040-21-7 |
| EC₅₀ for neuronal GIRK channels | 165 nM |
| EC₅₀ for GIRK1/4 channels | 720 nM |
Experimental Protocols
This compound is a potent and selective activator of G protein-gated inwardly-rectifying potassium (GIRK) channels, also known as Kir3 channels. Below is a detailed methodology for a common experiment involving this compound.
In Vitro Electrophysiology:
-
Cell Preparation: Utilize cell lines (e.g., HEK293) stably expressing the desired GIRK channel subunits (e.g., GIRK1/2) or primary neurons.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration (e.g., 10 mM). Subsequent dilutions to the final working concentrations should be made in the extracellular recording solution.
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure ion channel activity.
-
Application of this compound: After establishing a stable baseline recording, perfuse the cells with the extracellular solution containing the desired concentration of this compound.
-
Data Acquisition: Record the changes in membrane current in response to the compound application. The resulting data can be used to determine the potency (EC₅₀) and efficacy of this compound on the specific GIRK channel subtype.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Signaling pathway of GIRK channel activation by this compound.
Caption: Experimental workflow for in vitro characterization of this compound.
Essential Safety and Operational Guide for Handling VU0810464
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of VU0810464, a G protein-activated inward rectifier potassium channel (GIRK) activator. Adherence to these protocols is critical for personnel safety and maintaining experimental integrity.
Warning: The supplier of this compound advises that this material should be considered hazardous until more comprehensive information is available. Direct contact should be strictly avoided. Do not ingest, inhale, or allow contact with eyes, skin, or clothing. Always wash hands thoroughly after handling.[1] This document serves as a guide; however, the official Safety Data Sheet (SDS) provided by the manufacturer is the primary source for all safety information and must be reviewed before use.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This is based on standard laboratory procedures for handling potentially hazardous solid chemical compounds.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use. |
| Eyes | Safety glasses with side shields or goggles | Must provide protection against splashes and airborne particles. |
| Body | Laboratory coat | A clean, buttoned lab coat should be worn to protect against accidental spills. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and ensure the safety of laboratory personnel.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a certified chemical fume hood.
-
Weighing: As this compound is a solid, handle it carefully to minimize dust generation. Use appropriate weighing paper or a container.
-
Dissolving: this compound is sparingly soluble in ethanol (B145695) and DMSO (1-10 mg/ml).[1] When preparing solutions, add the solvent to the solid slowly and ensure proper mixing.
-
Post-handling: After use, decontaminate all surfaces and equipment. Remove and dispose of PPE as per the disposal plan. Wash hands thoroughly.
Storage Conditions:
-
Solid Form: Store at -20°C for long-term stability (≥4 years).[1]
-
In Solution: Follow the specific storage recommendations provided by the supplier or based on the solvent used.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
Disposal Protocol:
-
Solid Waste: This includes contaminated gloves, weighing paper, and any other disposable materials that have come into contact with this compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of down the drain.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container for hazardous waste.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Visual Guides
The following diagrams illustrate the standard operating procedures for personal protective equipment and waste disposal when working with this compound.
Caption: PPE Donning and Doffing Workflow for this compound Handling.
Caption: Waste Disposal Workflow for this compound Contaminated Materials.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
